E6 berbamine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVTDKYTXNVBU-OIDHKYIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Berbamine: A Technical Guide to a Novel Late-Stage Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autophagy is a critical cellular degradation and recycling process implicated in a myriad of diseases, including cancer. Consequently, the modulation of autophagy presents a significant therapeutic opportunity. While numerous compounds can influence autophagy, most act at the initial stages. Berbamine (B205283) (BBM), a natural bis-benzylisoquinoline alkaloid, has emerged as a potent, novel inhibitor of late-stage autophagy . This technical guide provides an in-depth analysis of Berbamine's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate its application in research and drug development. Berbamine's primary mechanism involves the upregulation of BNIP3, which subsequently disrupts the SNARE-mediated fusion of autophagosomes and lysosomes, leading to a definitive blockade of the autophagic flux.
Introduction to Autophagy
Autophagy is a catabolic process where cells degrade and recycle their own components. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. This autophagosome then fuses with a lysosome to form an autolysosome, where the captured contents are degraded by lysosomal hydrolases. This pathway is essential for cellular homeostasis, but its dysregulation is a hallmark of various pathologies, including neurodegenerative diseases and cancer, where it can act as a survival mechanism for tumor cells. Inhibiting autophagy, particularly in combination with chemotherapy, is a promising strategy to enhance cancer cell death.[1][2]
Berbamine's Core Mechanism: Late-Stage Autophagy Inhibition
Berbamine distinguishes itself from early-stage inhibitors (e.g., 3-methyladenine) by acting at the final, critical step of the autophagic process: the fusion of autophagosomes with lysosomes.[1][3] This late-stage inhibition leads to the accumulation of autophagosomes within the cell, a key indicator of its activity.
Upregulation of BNIP3 and Disruption of the SNARE Complex
The primary mechanism of Berbamine's inhibitory action is centered on its ability to disrupt the essential machinery for membrane fusion.[1][4]
-
BNIP3 Upregulation : Berbamine treatment leads to a dose-dependent increase in the expression of BCL2 Interacting Protein 3 (BNIP3), a protein involved in mitophagy and autophagosome-lysosome fusion regulation.[4][5]
-
SNARE Complex Disruption : The fusion of autophagosomes and lysosomes is mediated by the SNARE complex, which includes the autophagosomal protein STX17, the lysosomal protein VAMP8, and the bridging protein SNAP29.[5][6]
-
Inhibitory Interaction : Upregulated BNIP3 physically interacts with SNAP29. This interaction prevents SNAP29 from binding with VAMP8, thereby blocking the assembly of the functional STX17-SNAP29-VAMP8 SNARE complex.[1][4]
-
Fusion Blockade : Without a functional SNARE complex, the autophagosome cannot fuse with the lysosome, leading to a halt in autophagic flux and the accumulation of unprocessed autophagosomes.[1][4]
Impairment of Lysosomal Acidification
A secondary mechanism contributing to Berbamine's efficacy is its ability to inhibit the acidification of lysosomes.[7][8] The acidic pH of the lysosome is critical for the function of its degradative enzymes. By raising the lysosomal pH, Berbamine further ensures that even if some fusion events were to occur, the degradation of autophagic cargo would be inefficient.[8][9]
Modulation of Upstream Signaling Pathways
While its primary role is a late-stage inhibitor, evidence suggests Berbamine also influences upstream signaling pathways that regulate autophagy, such as the PI3K/Akt/mTOR cascade.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and a negative regulator of autophagy.[10] Activation of this pathway suppresses autophagy initiation. Berbamine hydrochloride has been shown to inhibit this pathway, leading to decreased phosphorylation of key components like Akt and mTOR.[11] This action, which would typically induce autophagy, creates a scenario of heightened cellular stress when combined with Berbamine's potent late-stage blockade, potentially enhancing its cytotoxic effects in cancer cells.
Quantitative Analysis of Berbamine's Effects
The following tables summarize the quantitative effects of Berbamine treatment on key autophagy markers in various cancer cell lines.
Table 1: Effect of Berbamine on Autophagy Protein Levels (Western Blot)
| Cell Line | Treatment | LC3-II Accumulation | p62/SQSTM1 Accumulation | Reference |
|---|---|---|---|---|
| MCF-7 | 5 µM BBM, 24h | Significant, dose-dependent increase | Significant, dose-dependent increase | [4][7] |
| MDA-MB-231 | 5 µM BBM, 24h | Significant, time-dependent increase | Significant, time-dependent increase | [4] |
| A549 | 5 µM BBM, 24h | Marked increase | Marked increase | [4] |
| SMMC-7721 | 5 µM BBM, 24h | Marked increase | Marked increase | [4] |
| HCT-116 | 120 µM Berberine, 24h | Significant increase | Significant decrease* | N/A |
*Note: Data for HCT-116 is for Berberine, a related but distinct molecule, and shows a different p62 response, highlighting the unique late-stage inhibitory profile of Berbamine.
Table 2: Effect of Berbamine on Autophagosome Formation (Microscopy)
| Cell Line | Assay | Treatment | Observation | Reference |
|---|---|---|---|---|
| MCF-7 | EGFP-LC3 | 5 µM BBM, 24h | Marked increase in EGFP-LC3 puncta per cell | [4] |
| MDA-MB-231 | EGFP-LC3 | 5 µM BBM, 24h | Marked increase in EGFP-LC3 puncta per cell | [4] |
| A375 | mCherry-GFP-LC3 | 5 µM BBM, 24h | Accumulation of yellow puncta (autophagosomes) | N/A |
| THP-1 | mRFP-GFP-LC3 | 15 µM BBM, 24h | Significant increase in yellow and red puncta |[12] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing Berbamine's effect on autophagy.
Protocol: Western Blot Analysis of LC3 and p62/SQSTM1
This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in both proteins is indicative of late-stage autophagy inhibition.
Materials:
-
Cell culture reagents
-
Berbamine (BBM)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)
-
PVDF membrane (0.2 µm pore size recommended for LC3)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat with desired concentrations of Berbamine (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Include positive (e.g., Bafilomycin A1) and negative (vehicle) controls.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 20 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto the appropriate SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to the loading control (GAPDH). The ratio of LC3-II to LC3-I can also be calculated.
Protocol: Immunofluorescence for GFP-LC3 Puncta
This protocol is used to visualize and quantify the formation of autophagosomes, which appear as distinct puncta in cells expressing GFP-LC3.
Materials:
-
Cells stably or transiently expressing a fluorescently-tagged LC3 (e.g., EGFP-LC3)
-
Glass coverslips in a 12- or 24-well plate
-
Berbamine (BBM)
-
PBS (Phosphate-Buffered Saline)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed EGFP-LC3 expressing cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Cell Treatment: Treat cells with Berbamine (e.g., 5 µM) for 24 hours. Include appropriate controls.
-
Fixation: Wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but recommended): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step helps in visualizing nuclear morphology with DAPI.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium containing DAPI (to stain the nuclei).
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images using appropriate filters for GFP (autophagosomes) and DAPI (nuclei).
-
Quantification: Count the number of GFP-LC3 puncta per cell in a significant number of cells (e.g., 30-50 cells per condition) from multiple random fields. An increase in the average number of puncta per cell indicates autophagosome accumulation.
Conclusion and Future Directions
Berbamine is a robust late-stage autophagy inhibitor with a well-defined mechanism of action centered on the BNIP3-mediated disruption of the SNARE complex. Its ability to block the final degradative step of autophagy makes it a valuable tool for studying autophagic flux and a promising candidate for therapeutic development, particularly in oncology. Future research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential synergistic effects when combined with conventional chemotherapeutic agents that induce autophagic stress in cancer cells. This guide provides the foundational knowledge and methodologies for scientists to effectively utilize Berbamine in their research endeavors.
References
- 1. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal induction of BNIP3-mediated mitophagy slows systemic aging in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING guides the STX17-SNAP29-VAMP8 complex assembly to control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Berbamine Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine: A Technical Guide to its Semi-Synthetic Origin and Biological Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E6 Berbamine (B205283), a semi-synthetic derivative of the natural alkaloid berbamine. It details the natural sources, availability, and extraction of its precursor, berbamine, and outlines the key signaling pathways modulated by this class of compounds.
Introduction: Distinguishing Berbamine and E6 Berbamine
It is critical to differentiate between the natural product, berbamine, and its derivative, this compound.
-
Berbamine : A naturally occurring bisbenzylisoquinoline alkaloid found in various plants of the Berberis genus.[1] It has been studied for a wide range of pharmacological activities, including anti-inflammatory, cardioprotective, and anti-cancer effects.[1]
-
This compound : A semi-synthetic derivative of berbamine, chemically known as O-(4-Nitrobenzoyl)berbamine or Berbamine p-nitrobenzoate.[2] This modification is designed to enhance its biological activity, particularly as a potent calmodulin antagonist.[3] While its core structure is derived from a natural product, this compound itself is not found in nature.[4]
Natural Source and Availability of Berbamine
The precursor molecule, berbamine, is naturally synthesized and stored in various tissues of plants belonging to the Berberis genus (Family: Berberidaceae).
Geographical Distribution and Traditional Use: Berberis species are widely distributed across Europe and Asia.[5][6] Various parts of these plants, especially the roots and stem bark, have a rich history in traditional and folk medicine systems, including Traditional Chinese Medicine and Ayurveda, for treating a variety of ailments.[1][6]
Primary Botanical Sources:
-
Berberis amurensis : A primary source from which berbamine has been isolated for numerous pharmacological studies.[4][7][8][9]
-
Berberis vulgaris (Barberry) : Native to Europe and the British Isles, this species is a known source of various isoquinoline (B145761) alkaloids, including berbamine.[5][6]
-
Berberis aristata and Berberis lyceum : These species are extensively used in the Indian subcontinent and are recognized sources of berbamine and related alkaloids.[10][11]
Quantitative Analysis of Berbamine and Related Alkaloids
The concentration of berbamine and related alkaloids can vary significantly based on the plant species, the specific tissue, geographical location, and time of harvest. High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of these compounds.[3]
| Plant Species | Plant Part | Analyte | Concentration (% w/w) | Reference |
| Berberis vulgaris | Dry Root | Berberine (B55584) Chloride | 2.44% | [6] |
| Berberis aristata | Fruit | Berberine | 0.033% | [3] |
| Berberis thunbergii | Leaf | Berbamine | Significantly higher than Berberine | [5] |
| Berberis koreana | Leaf | Berbamine | Significantly higher than Berberine | [5] |
| Berberis amurensis | Leaf | Berbamine | Significantly higher than Berberine* | [5] |
| Note: One study reported that berbamine content was approximately 20 times higher than berberine content in the leaf tissues of these three species, though absolute percentages were not provided.[5] |
Experimental Protocols
Protocol for Extraction and Separation of Berbamine
This protocol is based on methods for separating tertiary amine alkaloids (like berbamine) from quaternary amine alkaloids (like berberine) from Berberis root.[10]
Objective: To isolate total alkaloids and separate berbamine from other constituents.
Materials:
-
Dried, powdered root of Berberis sp.
-
0.2% (v/v) Sulfuric acid solution
-
Calcium hydroxide (B78521) (slaked lime)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for chromatography (e.g., Chloroform, Methanol)
Procedure:
-
Acidic Extraction:
-
Macerate 1 kg of powdered Berberis root in 5-8 L of 0.2% sulfuric acid for 24 hours with occasional stirring.
-
Filter the mixture through several layers of gauze to collect the acidic extract.
-
Re-extract the plant residue with 3-5 L of the same acidic solution for another 12 hours and filter.
-
Combine the filtrates. This solution contains the alkaloids as water-soluble sulfates.[10]
-
-
Basification and Precipitation:
-
Slowly add a slurry of calcium hydroxide to the combined acidic filtrate while stirring, until the pH reaches approximately 12.
-
At this high pH, both tertiary (berbamine) and quaternary (berberine) alkaloids precipitate out of the solution in their free base form.
-
Allow the precipitate to settle for at least 30 minutes, then collect it via vacuum filtration.
-
-
Differential Solubilization:
-
Suspend the crude alkaloid precipitate in water.
-
Adjust the pH to ~8 with dilute HCl. At this pH, the tertiary amine berbamine remains as a free base (insoluble in water), while the quaternary amine berberine forms a water-soluble salt.
-
Extract the aqueous suspension multiple times with chloroform. The berbamine free base will partition into the organic chloroform layer.
-
Combine the chloroform extracts.
-
-
Purification:
-
Dry the combined chloroform extract over anhydrous sodium sulfate and filter.
-
Evaporate the chloroform under reduced pressure to yield a crude berbamine-rich extract.
-
Further purify the crude extract using silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727) to isolate pure berbamine.
-
Generalized Protocol for Semi-Synthesis of this compound
Objective: To synthesize this compound (O-(4-Nitrobenzoyl)berbamine) from natural berbamine. This procedure is a standard esterification of a phenol.
Materials:
-
Purified berbamine
-
4-Nitrobenzoyl chloride
-
A suitable base (e.g., Pyridine (B92270) or Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Reagents for workup and purification
Procedure:
-
Reaction Setup:
-
Dissolve purified berbamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.5 to 2.0 molar equivalents of pyridine to the solution. Cool the mixture in an ice bath (0 °C).
-
-
Acylation:
-
Dissolve 1.2 molar equivalents of 4-nitrobenzoyl chloride in a minimal amount of anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirring berbamine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
-
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, rendered using the DOT language, illustrate key processes and mechanisms of action.
Mechanism of Action and Modulated Signaling Pathways
This compound functions primarily as a calmodulin (CaM) inhibitor.[2] Calmodulin is a ubiquitous, calcium-binding protein that acts as a transducer of intracellular calcium signals. By inhibiting CaM, this compound prevents the activation of numerous CaM-dependent enzymes.
6.1 Inhibition of the Ca²⁺/Calmodulin/CaMKII Axis: A critical target of the Ca²⁺/CaM complex is the Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII).[12] The activation of CaMKII is implicated in the proliferation and survival of various cancer cells.[12][13] this compound, by preventing CaM activation, effectively blocks the downstream activation of CaMKII, thereby inhibiting its pro-survival signaling.[12]
6.2 Downstream Pathway Modulation: The inhibition of CaMKII and related pathways by berbamine and its derivatives leads to the modulation of several key signaling cascades crucial for cancer cell biology:
-
PI3K/Akt/MDM2 Pathway: Berbamine has been shown to inhibit the PI3K/Akt signaling pathway.[8][14] Activated Akt can phosphorylate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting this pathway, berbamine can lead to reduced MDM2 activity, thereby stabilizing p53.[8]
-
p53-Dependent Apoptosis: The stabilization of p53 allows it to transcriptionally activate pro-apoptotic genes like Bax and repress anti-apoptotic genes like Bcl-2.[15] This shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[7][15]
-
TGF-β/SMAD Pathway: Berbamine can activate the TGF-β/SMAD signaling pathway.[13] Specifically, it increases the levels of total and phosphorylated SMAD3.[7] Activated SMAD3 can suppress the expression of oncogenes like c-Myc and cell cycle promoters like Cyclin D1, leading to G1 phase cell cycle arrest.[7][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Berberine isolation from Coscinium fenestratum: optical, electrochemical, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106674218A - Method for separating and extracting berbamine and berberine from root of chinese barberry - Google Patents [patents.google.com]
- 11. Quantitative Ethnomedicinal Status and Phytochemical Analysis of Berberis lyceum Royle [mdpi.com]
- 12. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine's Multifaceted Assault on Cancer: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from the Berberis species, has emerged as a promising natural compound with potent anti-cancer activities. Its therapeutic potential lies in its ability to modulate a complex network of intracellular signaling pathways, thereby inhibiting cancer cell proliferation, inducing apoptosis, and preventing metastasis. This technical guide provides an in-depth exploration of the core signaling pathways targeted by berbamine in various cancer cells, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Data Summary
The efficacy of berbamine across different cancer cell lines is demonstrated by its half-maximal inhibitory concentration (IC50) and its dose-dependent effects on cell viability and protein expression.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Triple Negative Breast Cancer | HCC70 | 0.19 | Not Specified | [1] |
| Triple Negative Breast Cancer | BT-20 | 0.23 | Not Specified | [1] |
| Triple Negative Breast Cancer | MDA-MB-468 | 0.48 | Not Specified | [1] |
| Lung Cancer | A549 | 8.3 ± 1.3 | 72 h | [2] |
| Gastric Cancer | SGC-7901 | 11.13 | 48 h | [3] |
| Triple Negative Breast Cancer | MDA-MB-231 | 16.7 | Not Specified | [1] |
| Lung Cancer | PC9 | 16.8 ± 0.9 | 72 h | [2] |
| Renal Cell Carcinoma | 786-O | 19.83 | 24 h | [4] |
| Breast Cancer | T47D | 25 | 48 h | [5][6] |
| Breast Cancer | MCF-7 | 25 | 48 h | [5] |
| Renal Cell Carcinoma | OSRC-2 | 32.76 | 24 h | [4] |
| Colon Cancer | HT29 | 52.37 ± 3.45 | 48 h | [7] |
| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 ± 18.71 | 48 h | [7] |
| Cervical Carcinoma | Hela | 245.18 ± 17.33 | 48 h | [7] |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 | 48 h | [7] |
| Breast Cancer | MCF-7 | 272.15 ± 11.06 | 48 h | [7] |
Table 2: Dose-Dependent Effects of Berbamine on Cancer Cell Viability and Protein Expression
| Cancer Type | Cell Line | Berbamine Concentration | Effect | Reference |
| Colorectal Cancer | HCT116, SW480 | 0-64 µg/ml | Concentration- and time-dependent inhibition of cell proliferation. | [8] |
| Ovarian Cancer | SKOV3, ES2 | 16 µg/ml | Increased protein levels of cleaved caspase-3, cleaved caspase-9, and Bax; decreased Bcl-2. | [9] |
| Lung Cancer | A549, PC9 | 10, 20, 40 µM | Dose-dependent decrease in colony formation. | [2] |
| Lung Cancer | A549, PC9 | 10, 20, 40 µM | Dose-dependent inhibition of migration and invasion. | [2] |
| Lung Cancer | A549, PC9 | 10, 20, 40 µM | Dose-dependent inhibition of PI3K and MDM2 expression. | [2] |
| Gastric Cancer | SGC-7901, BGC-823 | 0, 5, 10, 20, 40 µM | Dose-dependent downregulation of p-CaMKIIγ, p-STAT3, p-NF-κB p65, and c-Myc. | [3] |
| Gastric Cancer | SGC-7901, BGC-823 | Dose-dependent | Increased apoptosis rate. | [3] |
| Gastric Cancer | SGC-7901, BGC-823 | Dose-dependent | Downregulation of CDK4, Cyclin D1, and phosphorylated Rb1. | [3] |
| Colon Cancer | HT-29 | Not Specified | Increased expression of Bax, Caspase-3, and Caspase-9; decreased Bcl-2. | [10] |
| Colon Cancer | HT-29 | Concentration-dependent | Inhibition of MEK and ERK phosphorylation. | [11] |
Core Signaling Pathways Modulated by Berbamine
Berbamine exerts its anti-cancer effects by targeting several critical signaling pathways that govern cell survival, proliferation, and metastasis.
Apoptosis Induction
Berbamine promotes programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: Berbamine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8][9][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[8]
-
p53-Dependent Apoptosis: In colorectal cancer cells, berbamine has been shown to increase the protein levels of p53, a critical tumor suppressor.[8] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax, further amplifying the apoptotic signal.
Cell Cycle Arrest
Berbamine can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[5][8][12]
-
G0/G1 Arrest: In colorectal and ovarian cancer cells, berbamine induces cell cycle arrest at the G0/G1 phase.[8][12] This is often associated with the downregulation of key regulatory proteins such as Cyclin D1 and CDK4, and a decrease in the phosphorylation of the retinoblastoma protein (Rb).[3]
-
G2/M Arrest: In breast cancer and other cell lines, berbamine can cause an accumulation of cells in the G2/M phase of the cell cycle.[5][7]
Inhibition of Metastasis
Berbamine effectively suppresses the migratory and invasive potential of cancer cells.
-
PI3K/Akt Pathway: In lung cancer, berbamine has been shown to inhibit the PI3K/Akt signaling pathway.[2] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and migration. By downregulating PI3K and phosphorylated Akt, berbamine curtails the downstream signaling that promotes cell motility.
-
MEK/ERK Pathway: In colon cancer cells, berbamine blocks the MEK/ERK signaling pathway, which is another key cascade involved in cell migration and invasion.[11] Berbamine achieves this by inhibiting the phosphorylation of both MEK and ERK.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is aberrantly activated in many cancers, promoting cell proliferation and survival. Berbamine has been shown to inhibit this pathway in ovarian cancer cells.[12] It achieves this by reducing the protein expression levels of β-catenin in both the cytosol and the nucleus.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. jbuon.com [jbuon.com]
- 12. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Bisbenzylisoquinoline Alkaloids: A Technical Guide for Drug Discovery
Introduction: Bisbenzylisoquinoline alkaloids (BBIAs) represent a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families. These compounds, characterized by the presence of two benzylisoquinoline units linked together, have garnered significant attention in the scientific community for their wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of BBIAs, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their exploration of these promising therapeutic agents.
Core Pharmacological Properties and Quantitative Data
Bisbenzylisoquinoline alkaloids exhibit a remarkable range of biological effects, including anticancer, anti-inflammatory, antihypertensive, neuroprotective, and antiarrhythmic activities. The potency of these effects is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for prominent BBIAs across various pharmacological domains.
Table 1: Anticancer Activity of Bisbenzylisoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Tetrandrine (B1684364) | SUM-149 (Breast) | MTS Proliferation Assay | 15.3 ± 4.1 | [1] |
| SUM-159 (Breast) | MTS Proliferation Assay | 24.3 ± 2.1 | [1] | |
| HT-29 (Colon) | Cell Viability Assay | 22.98 (24h), 6.87 (48h) | ||
| Neferine | KYSE30 (Esophageal) | CCK-8 Proliferation Assay | 14.16 ± 0.911 | [2] |
| KYSE150 (Esophageal) | CCK-8 Proliferation Assay | 13.03 ± 1.162 | [2] | |
| KYSE510 (Esophageal) | CCK-8 Proliferation Assay | 14.67 ± 1.353 | [2] | |
| HeLa (Cervical) | MTT Proliferation Assay | ~25 (48h) | [3] | |
| SiHa (Cervical) | MTT Proliferation Assay | ~25 (48h) | [3] | |
| HepG2 (Liver) | CCK-8 Proliferation Assay | 33.80 (24h), 29.47 (48h) | ||
| Liensinine | Gastric Cancer Cells | Cell Proliferation Assay | Not specified, but inhibits | [4] |
| Isoliensinine | MDA-MB-231 (Breast) | Cytotoxicity Assay | Potent, but no specific value | [5] |
Table 2: Anti-inflammatory and Neuroprotective Activities
| Alkaloid | Activity | Assay | IC50 (µM) | Reference |
| Liensinine | Anti-inflammatory | Nitric Oxide Production Inhibition (RAW 264.7 cells) | 5.02 | |
| Neuroprotective | Acetylcholinesterase Inhibition | 0.34 | [6] | |
| Isoliensinine | Anti-inflammatory | Nitric Oxide Production Inhibition (RAW 264.7 cells) | 4.36 | |
| Neferine | Anti-inflammatory | Nitric Oxide Production Inhibition (RAW 264.7 cells) | 4.13 | |
| Neuroprotective | Acetylcholinesterase Inhibition | 14.19 | [6] |
Table 3: Cardiovascular and Other Activities
| Alkaloid | Activity | Model/Assay | Effect/IC50 (µM) | Reference |
| Tetrandrine | Antihypertensive | Spontaneously Hypertensive Rats | Significant blood pressure reduction at 100mg/kg | [7] |
| Calcium Channel Blocking | Bovine Adrenal Glomerulosa Cells | IC50 = 10 for aldosterone (B195564) production inhibition | [8] | |
| Dauricine | Antiarrhythmic | Experimental Arrhythmic Models | Verified antiarrhythmic effects | [9] |
| Neferine | Vasorelaxant | Not specified | Not specified | [10] |
| Cepharanthine | Reversal of Multidrug Resistance | Vincristine-resistant KB cells | Complete reversal of resistance | [11] |
| Tetrandrine | Reversal of Multidrug Resistance | Adriamycin-resistant MCF-7 cells | Complete reversal at 10 µM | [12] |
Key Signaling Pathways Modulated by Bisbenzylisoquinoline Alkaloids
The pharmacological effects of BBIAs are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[13][14] Its dysregulation is a hallmark of many cancers. Liensinine has been shown to inhibit the growth of gastric cancer cells by increasing the production of reactive oxygen species (ROS) and inhibiting the PI3K/AKT pathway.[4]
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Neferine has been shown to inhibit atrial fibrosis by inhibiting the TGF-β/p-Smad2/3 pathway.[1][15] It also downregulates TGF-β to regulate MST1/ROS-induced pyroptosis in lung cancer cells.[16]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Isoliensinine has been found to induce apoptosis in triple-negative human breast cancer cells through the activation of the p38 MAPK/JNK signaling pathways.[5]
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments cited in this guide. For detailed, step-by-step protocols, researchers should refer to the specific publications.
In Vitro Cytotoxicity and Cell Proliferation Assays (MTT/MTS/CCK-8)
Principle: These colorimetric assays measure cell metabolic activity. Reductase enzymes in viable cells convert a tetrazolium salt (MTT, MTS, or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Reagent Addition: Add the MTT, MTS, or CCK-8 reagent to each well and incubate for a period that allows for the development of the colored product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is used to measure the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
General Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid for a short period before stimulating with LPS.
-
LPS Stimulation: Add LPS to the wells to induce NO production and incubate for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the alkaloid. Calculate the IC50 value from the dose-response curve.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Principle: Spontaneously Hypertensive Rats (SHRs) are a widely used animal model for essential hypertension. The antihypertensive effect of a compound is assessed by measuring the reduction in blood pressure after administration.
General Procedure:
-
Animal Acclimatization: Acclimatize SHRs to the laboratory conditions and to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of the rats using a non-invasive tail-cuff method.
-
Compound Administration: Administer the bisbenzylisoquinoline alkaloid (e.g., tetrandrine) to the treatment group, typically via oral gavage or intraperitoneal injection, at various doses. The control group receives the vehicle.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, 12, and 24 hours).
-
Data Analysis: Compare the changes in blood pressure and heart rate between the treated and control groups. Statistical analysis is performed to determine the significance of the antihypertensive effect.
Conclusion
Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, anti-inflammatory, and cardiovascular effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a foundational overview of these properties, supported by quantitative data and methodological insights, to aid in the continued exploration and development of BBIAs as next-generation therapeutics. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacokinetic profiles, and translate these promising natural products into clinical applications.
References
- 1. Neferine mitigates angiotensin II-induced atrial fibrillation and fibrosis via upregulation of Nrf2/HO-1 and inhibition of TGF-β/p-Smad2/3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrandrine, an antihypertensive alkaloid, improves the sleep state of spontaneously hypertensive rats (SHRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of bisbenzylisoquinoline (biscoclaurine) alkaloids on multidrug resistance in KB human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [A comparative study on effect of two bisbenzylisoquinolines, tetrandrine and berbamine, on reversal of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neferine mitigates angiotensin II-induced atrial fibrillation and fibrosis via upregulation of Nrf2/HO-1 and inhibition of TGF-β/p-Smad2/3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neferine inhibits the development of lung cancer cells by downregulating TGF-β to regulate MST1/ROS-induced pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neferine inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine's effect on CaMKII (calcium/calmodulin-dependent protein kinase II).
An In-depth Analysis of the Inhibition of Calcium/Calmodulin-Dependent Protein Kinase II by Berbamine (B205283) and its Implications for Drug Development.
This technical guide provides a comprehensive overview of the effects of Berbamine, a natural bisbenzylisoquinoline alkaloid, on Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Berbamine has been identified as a potent inhibitor of CaMKII, a key signaling protein involved in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CaMKII pathway.
Executive Summary
Berbamine exerts its biological effects by directly targeting CaMKII, a serine/threonine protein kinase that plays a crucial role in cellular signal transduction. Evidence suggests that Berbamine binds to the ATP-binding pocket of CaMKIIγ, thereby inhibiting its phosphorylation and downstream signaling cascades.[1] This inhibition leads to a cascade of anti-cancer effects, including the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in various cancer models. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used to elicit these findings, and visualize the complex signaling pathways involved.
Data Presentation: Quantitative Effects of Berbamine
The following tables summarize the quantitative data on the inhibitory effects of Berbamine and its derivatives on CaMKII and cancer cell proliferation.
Table 1: In Vitro Inhibition of CaMKIIγ Kinase Activity
| Compound | Target | IC50 | Notes | Reference |
| PA4 (Berbamine Derivative) | CaMKIIγ | ~2.77 µM | PA4 is noted to be more potent than Berbamine (BBM). | [2] |
| Berbamine (BBM) | CaMKIIγ | Not explicitly quantified | A kinome screen showed that at 10 µM, Berbamine did not inhibit any of the 371 kinases tested by more than 50%. However, other studies confirm its inhibitory effect on CaMKII phosphorylation. | [2] |
Table 2: IC50 Values of Berbamine and its Derivative (bbd24) on Cancer Cell Proliferation
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | IC50 (µM)¹ | Treatment Duration | Reference |
| Huh7 | Liver Cancer | Berbamine | 5.2 | ~8.54 | 72 hours | [3] |
| MHCC97H | Liver Cancer | Berbamine | 13.7 | ~22.51 | 72 hours | [3] |
| SNU398 | Liver Cancer | Berbamine | 14.2 | ~23.33 | 72 hours | [3] |
| CL48 (normal embryonic liver cell line) | Normal | Berbamine | 55.3 | ~90.85 | 72 hours | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Berbamine | 3.83 | ~6.29 | 48 hours | [4] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | Berbamine | 3.73 | ~6.13 | 48 hours | [4] |
| CEM | T-cell Acute Lymphoblastic Leukemia | Berbamine | 4.95 | ~8.13 | 48 hours | [4] |
| Huh7 | Liver Cancer | bbd24 | 1.69 | Not specified | Not specified | [3] |
¹Approximate conversion based on the molecular weight of Berbamine (608.7 g/mol ).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Berbamine and a typical experimental workflow for its study.
Berbamine's Inhibition of the CaMKII Signaling Pathway
Caption: Berbamine inhibits CaMKII, leading to decreased activity of downstream pro-survival pathways.
Experimental Workflow for Assessing Berbamine's Cytotoxicity
Caption: A typical workflow for determining the IC50 of Berbamine on cancer cell lines using an MTT assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning Berbamine's effect on CaMKII.
In Vitro CaMKII Kinase Assay
This protocol is based on commercially available kinase assay platforms, such as the HotSpot assay, and is intended to determine the direct inhibitory effect of Berbamine on CaMKII activity.
-
Objective: To quantify the IC50 value of Berbamine for CaMKIIγ.
-
Materials:
-
Recombinant human CaMKIIγ
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
Berbamine stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
-
-
Procedure:
-
Prepare a serial dilution of Berbamine in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the Berbamine dilutions to the wells. Include a DMSO-only control.
-
Add the CaMKIIγ enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Berbamine concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Berbamine concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of CaMKII Phosphorylation
This protocol is designed to assess the effect of Berbamine on the phosphorylation status of CaMKII and its downstream targets in cultured cells.
-
Objective: To determine if Berbamine inhibits the phosphorylation of CaMKII and downstream signaling proteins like STAT3, AKT, and ERK.
-
Materials:
-
Cancer cell lines (e.g., Huh7, SK-Hep-1, MHCC97H)
-
Cell culture medium and supplements
-
Berbamine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CaMKII, anti-CaMKII, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Berbamine for a specified time (e.g., 48 hours). Include a vehicle-treated control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control to determine the relative changes in protein phosphorylation.
-
Cell Proliferation (MTT) Assay
This protocol is used to evaluate the effect of Berbamine on the viability and proliferation of cancer cells.
-
Objective: To determine the IC50 of Berbamine in different cancer cell lines.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Berbamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of Berbamine in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Berbamine. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the Berbamine concentration.
-
Conclusion
The collective evidence strongly indicates that Berbamine is a direct inhibitor of CaMKII, leading to significant anti-cancer effects in a variety of preclinical models. By targeting the ATP-binding pocket of CaMKIIγ, Berbamine effectively downregulates key pro-survival and proliferative signaling pathways. The quantitative data on its potent effects on cancer cell viability, coupled with a clear mechanism of action, position Berbamine and its derivatives as promising candidates for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of CaMKII inhibition in oncology and other relevant disease areas.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are provided as a general guide and may require optimization for specific experimental conditions.
References
- 1. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Berbamine in p53-Dependent Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine (B205283), a bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis, has demonstrated significant anti-cancer properties across a spectrum of malignancies. A substantial body of evidence points towards its ability to induce programmed cell death, or apoptosis, through a mechanism critically dependent on the tumor suppressor protein p53. This technical guide provides an in-depth analysis of the molecular pathways and experimental evidence underpinning the role of berbamine in p53-dependent apoptosis. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling cascades.
Introduction
The p53 tumor suppressor protein is a pivotal regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis. Its inactivation, through mutation or functional suppression, is a hallmark of a majority of human cancers, contributing to uncontrolled cell proliferation and resistance to therapy. Consequently, therapeutic strategies aimed at restoring or enhancing p53 function are of paramount interest in oncology research.
Berbamine has emerged as a promising natural compound that can activate p53-dependent apoptotic pathways in cancer cells. This guide will delineate the mechanisms by which berbamine exerts its pro-apoptotic effects, focusing on its influence on p53 expression and the downstream signaling events that culminate in cell death.
Molecular Mechanism of Berbamine-Induced p53-Dependent Apoptosis
Berbamine orchestrates p53-dependent apoptosis through a multi-faceted mechanism involving the upregulation of p53 protein expression and the subsequent modulation of downstream effector molecules. The key events in this signaling cascade are illustrated in the following pathway diagram.
Studies have shown that berbamine treatment leads to a significant increase in the protein levels of p53 in various cancer cell lines.[1][2][3][4] This upregulation is, in part, attributed to the inhibition of the MDM2-p53 interaction.[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By disrupting this interaction, berbamine stabilizes p53, allowing it to accumulate in the cell and exert its tumor-suppressive functions.
Activated p53 then transcriptionally regulates a host of target genes involved in apoptosis. A key aspect of this regulation is the modulation of the Bcl-2 family of proteins. Berbamine treatment has been consistently shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[1]
Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[1] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[1][5] The pro-apoptotic effects of berbamine are significantly diminished in cancer cells with mutant or deficient p53, underscoring the p53-dependent nature of its action.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of berbamine on cancer cell viability, apoptosis, and protein expression.
Table 1: IC50 Values of Berbamine in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Treatment Duration (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Wild-Type | 24 | 15.5 ± 1.32 | [1] |
| 48 | 12.3 ± 1.02 | [1] | |||
| 72 | 9.45 ± 0.78 | [1] | |||
| SW480 | Colorectal Cancer | Mutant | 24 | 20.5 ± 1.26 | [1] |
| 48 | 16.4 ± 0.89 | [1] | |||
| 72 | 13.7 ± 0.68 | [1] | |||
| A549 | Lung Cancer | Wild-Type | 72 | 8.3 ± 1.3 | [2] |
| PC9 | Lung Cancer | Wild-Type | 72 | 16.8 ± 0.9 | [2] |
| MDA-MB-231 | Breast Cancer | Mutant | 72 | 22.72 | [6][7] |
| MCF-7 | Breast Cancer | Wild-Type | 72 | 20.92 | [6][7] |
| SK-N-SH | Neuroblastoma | Wild-Type | - | 37 | [8] |
| SK-N-MC | Neuroblastoma | Deficient | - | ≥100 | [8] |
Table 2: Effect of Berbamine on Apoptosis and Protein Expression
| Cell Line | Berbamine Conc. (µM) | Treatment Duration (h) | Parameter | Observation | Reference |
| HCT116 | 20 µg/ml | 48 | Apoptotic Cells | Significant increase | [1] |
| 20 µg/ml | 48 | p53 Protein | Increased | [1] | |
| 20 µg/ml | 48 | Bax Protein | Increased | [1] | |
| 20 µg/ml | 48 | Bcl-2 Protein | Decreased | [1] | |
| 20 µg/ml | 48 | Caspase-3 Protein | Increased | [1] | |
| 20 µg/ml | 48 | Caspase-9 Protein | Increased | [1] | |
| SW480 (p53 mutant) | 20 µg/ml | 48 | Apoptotic Cells | No significant increase | [1] |
| A549 | 10, 20, 40 | - | p53 Protein | Upregulated | [2] |
| 20, 40 | - | Bcl-2/Bax Ratio | Inhibited | [2] | |
| 40 | - | Cleaved Caspase-3 | Upregulated | [2] | |
| PC9 | 10, 20, 40 | - | p53 Protein | Upregulated | [2] |
| 20, 40 | - | Bcl-2/Bax Ratio | Inhibited | [2] | |
| 10, 20, 40 | - | Cleaved Caspase-3 | Upregulated | [2] | |
| SMMC-7721 | 20, 40 | - | Apoptosis Rate | Significantly enhanced | [3] |
| 10, 20, 40 | - | p53 Protein | Enhanced | [3][4] | |
| 10, 20, 40 | - | Bax Protein | Enhanced | [3][4] | |
| 10, 20, 40 | - | Bcl-2 Protein | Decreased | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of berbamine-induced p53-dependent apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of berbamine and a vehicle control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Protocol:
-
Seed cells and treat with berbamine as described for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
After treatment with berbamine, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, caspase-3, caspase-9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
Protocol:
-
Culture and treat cells with berbamine as previously described.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[9][10][11][12]
-
Wash the cells with assay buffer to remove excess dye.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Measure the fluorescence intensity of both the red J-aggregates (Ex/Em ~585/590 nm) and the green JC-1 monomers (Ex/Em ~510/527 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Caspase Activity Assay
Colorimetric or fluorometric assays can be used to measure the activity of caspases, such as caspase-3 and caspase-9.[13][14][15][16][17]
Protocol:
-
Lyse berbamine-treated and control cells to release cytosolic extracts.
-
Incubate the cell lysates with a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Measure the absorbance or fluorescence of the cleaved chromophore or fluorophore using a microplate reader.
-
The increase in caspase activity is calculated relative to the untreated control.
Conclusion
Berbamine represents a compelling natural product with significant potential in cancer therapy due to its ability to induce p53-dependent apoptosis. Its mechanism of action, centered on the stabilization of p53 and the subsequent modulation of the intrinsic apoptotic pathway, provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic utility of berbamine and to further elucidate the intricate signaling networks that govern p53-mediated cell death. The consistent findings across multiple cancer cell lines highlight the broad applicability of berbamine's pro-apoptotic effects and underscore its promise as a lead compound in the development of novel anti-cancer agents.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine inhibits human neuroblastoma cell growth through induction of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abpbio.com [abpbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
Berbamine's Engagement with the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant potential as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of numerous malignancies and inflammatory diseases, making it a prime target for therapeutic intervention. This document provides an in-depth technical overview of the interaction between berbamine and its derivatives with the JAK/STAT pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Inhibition of JAK2 Autophosphorylation
Berbamine and its synthetic derivatives have been shown to directly target the JAK family of tyrosine kinases, particularly JAK2. The primary mechanism of action involves the inhibition of JAK2 autophosphorylation, a critical step in the activation of the JAK/STAT cascade. By preventing the phosphorylation of JAK2 at key tyrosine residues (e.g., Tyr1007/1008), berbamine effectively blocks the downstream signaling events.[1][2]
This inhibition of JAK2 activity subsequently prevents the recruitment and phosphorylation of STAT3, a key signal transducer and activator of transcription. As a result, the dimerization and nuclear translocation of STAT3 are impaired, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Mcl-1 and Bcl-xL.[1][2] This ultimately culminates in the induction of apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory effects of berbamine and its derivatives on the JAK/STAT pathway have been quantified in various studies. The following table summarizes key in vitro data.
| Compound | Target | Assay Type | Cell Line/System | IC50 / Concentration | Effect | Reference |
| BBMD3 (Berbamine Derivative) | JAK2 | In vitro kinase assay | Recombinant JAK2 protein | 0.69 µM | Inhibition of JAK2 autophosphorylation | [1] |
| BBMD3 | JAK2 | Cellular assay | Human melanoma cells | 15 µM (at 4h) | Strong inhibition of JAK2 autophosphorylation at Tyr1007/1008 | [1] |
| Berbamine | STAT3 | Cellular assay | Pancreatic cancer cells (Miapaca-2) | 5 µM | Inhibition of IL-6-induced STAT3 phosphorylation | |
| Berbamine | Cell Viability | MTT Assay | Lung cancer cells (A549) | 8.3 ± 1.3 µM (at 72h) | Inhibition of cell growth | [3] |
| Berbamine | Cell Viability | MTT Assay | Lung cancer cells (PC9) | 16.8 ± 0.9 µM (at 72h) | Inhibition of cell growth | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the interaction of berbamine with the JAK/STAT pathway and the experimental procedures used to characterize it, the following diagrams are provided.
References
- 1. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Berbamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283), a bisbenzylisoquinoline alkaloid extracted from plants of the Berberis genus, has garnered significant scientific interest for its potent anti-inflammatory activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying berbamine's anti-inflammatory effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of berbamine as a potential therapeutic agent for inflammatory diseases.
Core Mechanisms of Anti-Inflammatory Action
Berbamine exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators. The principal mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, inhibition of the NLRP3 inflammasome, and scavenging of reactive oxygen species (ROS).
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Berbamine has been shown to be a potent inhibitor of this pathway.[1][2] It acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1][3]
Modulation of MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as JNK, ERK1/2, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Berbamine has been demonstrated to significantly suppress the phosphorylation of JNK and ERK1/2 in response to inflammatory triggers like lipopolysaccharide (LPS).[2][4] This inhibition contributes to the overall reduction in the inflammatory response.
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Berbamine has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these key inflammatory mediators.[5][6] This inhibitory action is, in part, attributed to its ability to reduce ROS production.[7]
Antioxidant Activity
Berbamine exhibits significant antioxidant properties by directly scavenging reactive oxygen species (ROS).[8][9] ROS are known to act as secondary messengers in inflammatory signaling pathways, and their neutralization by berbamine contributes to its anti-inflammatory effects.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of berbamine.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Berbamine
| Cell Line | Stimulant | Berbamine Conc. (µM) | Target Cytokine | Inhibition (%) | Reference |
| RAW264.7 | LPS (0.1 µg/mL) | 10 | TNF-α | ~50% | [2] |
| RAW264.7 | LPS (0.1 µg/mL) | 10 | IL-6 | ~60% | [2] |
| Human Lung Cells | Various | Dose-dependent | IL-1β, TNF-α | Significant | [10] |
Table 2: In Vitro Effect of Berbamine on NF-κB and MAPK Signaling Pathways
| Cell Line | Stimulant | Berbamine Conc. (µM) | Target Protein | Effect | Reference |
| RAW264.7 | LPS (0.1 µg/mL) | 2.5 - 10 | p-p65 | Dose-dependent inhibition | [2] |
| RAW264.7 | LPS (0.1 µg/mL) | 2.5 - 10 | p-IκBα | Dose-dependent inhibition | [2] |
| RAW264.7 | LPS (0.1 µg/mL) | 2.5 - 10 | p-JNK | Dose-dependent inhibition | [2] |
| RAW264.7 | LPS (0.1 µg/mL) | 10 | p-ERK1/2 | Significant inhibition | [2] |
| KM3 (Myeloma) | - | 8 µg/mL | Nuclear p65 | Significant decrease | [1] |
| Bladder Cancer Cells | - | - | p-p65, p-IκBα | Decreased levels | [3] |
Table 3: In Vivo Anti-Inflammatory Effects of Berbamine
| Animal Model | Disease Model | Berbamine Dosage | Outcome | Reference |
| Mouse | Thioglycollate-induced peritonitis | - | Inhibited macrophage activation and neutrophil exudation | [2][4] |
| Mouse | Thioglycollate-induced peritonitis | - | Suppressed TNF-α and IL-6 production | [2] |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by berbamine and a typical experimental workflow for its investigation.
Caption: Berbamine's inhibition of the NF-κB signaling pathway.
Caption: Berbamine's modulation of the MAPK signaling pathway.
Caption: Experimental workflow for investigating berbamine's anti-inflammatory effects.
Detailed Experimental Protocols
LPS-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in RAW264.7 macrophages using Lipopolysaccharide (LPS), a common model to study inflammation in vitro.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allowed to adhere overnight.
-
Berbamine Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of berbamine (e.g., 2.5, 5, 10 µM) and incubated for a specified period (e.g., 1 hour). A vehicle control (e.g., DMSO) is included.
-
LPS Stimulation: Following pre-treatment, LPS (e.g., 0.1 µg/mL) is added to the wells (except for the unstimulated control group) and incubated for a designated time depending on the endpoint (e.g., 30 minutes for signaling protein phosphorylation, 6-24 hours for cytokine production).
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis (ELISA), and the cells are lysed for protein (Western Blot) or RNA (qRT-PCR) extraction.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol outlines the detection of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
ELISA for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants or serum.
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Cell culture supernatants or serum samples, along with a serial dilution of the recombinant cytokine standard, are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: After another wash, streptavidin-conjugated horseradish peroxidase (HRP) is added and incubated for 20-30 minutes.
-
Substrate Addition and Measurement: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.
Mouse Peritonitis Model
This in vivo model is used to assess the anti-inflammatory effects of berbamine in a live animal.
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for at least one week before the experiment.
-
Berbamine Administration: Berbamine is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) at a specific dose for a set period. The control group receives the vehicle.
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of a sterile inflammatory agent, such as 3% thioglycollate medium.[2][4]
-
Sample Collection: At a predetermined time point after induction (e.g., 4-72 hours), the mice are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal exudate cells and fluid.
-
Analysis: The total number of leukocytes and the differential cell counts (neutrophils, macrophages) in the peritoneal fluid are determined. The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the peritoneal fluid are measured by ELISA.
Conclusion and Future Directions
Berbamine demonstrates significant anti-inflammatory properties by targeting multiple key signaling pathways, including NF-κB and MAPK, and by inhibiting the NLRP3 inflammasome. The quantitative data presented in this guide underscore its potential as a therapeutic candidate for a range of inflammatory conditions. The detailed experimental protocols provided herein serve as a resource for researchers to further elucidate the mechanisms of action of berbamine and to evaluate its efficacy in various preclinical models of inflammatory diseases. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in more complex disease models, to pave the way for potential clinical applications.
References
- 1. Frontiers | Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects [frontiersin.org]
- 2. Berberine inhibits free fatty acid and LPS-induced inflammation via modulating ER stress response in macrophages and hepatocytes | PLOS One [journals.plos.org]
- 3. The effect berbamine on MAPK pathway in ethanol-fed mice. The expression of ERK, phosphorylated ERK, JNK, phosphorylated JNK, p38 and phosphorylated p38 from ethanol-fed mice liver were determined by western blot. GAPDH was used as an internal control. The densities of protein bands were analyzed by Image J software. Results are shown as mean ± SEM *P < 0.05 vs vehicle group [cjnmcpu.com]
- 4. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine attenuates hind limb ischemia-reperfusion injury by eliminating lipid ROS and inhibiting p65 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine inhibits free fatty acid and LPS-induced inflammation via modulating ER stress response in macrophages and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine inhibits NLRP3 inflammasome activation and proinflammatory macrophage M1 polarization to accelerate peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine suppresses inflammatory agents-induced interleukin-1beta and tumor necrosis factor-alpha productions via the inhibition of IkappaB degradation in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine's Role in Modulating the TGF-beta/SMAD Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bisbenzylisoquinoline alkaloid derived from plants of the Berberis genus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] Emerging evidence has highlighted its potential to modulate key cellular signaling pathways implicated in cancer progression.[1][2][3][4] This technical guide provides an in-depth analysis of the current understanding of berbamine's role in the Transforming Growth Factor-beta (TGF-beta)/SMAD signaling cascade. Unlike the related compound berberine, which is known to inhibit this pathway, current research suggests that berbamine acts as an activator of TGF-beta/SMAD signaling, leading to downstream effects that can inhibit cancer progression.[4] This document will detail the molecular interactions, summarize key quantitative findings, outline relevant experimental methodologies, and provide visual representations of the signaling pathways and experimental workflows.
Core Mechanism: Activation of the TGF-beta/SMAD Pathway
The TGF-beta signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition. Its dysregulation is a hallmark of various diseases, including cancer. The canonical pathway is mediated by SMAD proteins, which act as intracellular signal transducers.
Berbamine has been shown to induce the activation of the TGF-beta/SMAD pathway.[1][2][4] This activation is characterized by an increase in the phosphorylation of SMAD3, a key receptor-regulated SMAD (R-SMAD).[4][5] Studies in chronic myeloid leukemia and pancreatic cancer cells have demonstrated that berbamine treatment leads to a significant upregulation of both total and phosphorylated SMAD3 levels.[4][5] This suggests that berbamine's mechanism may involve enhancing the transcription of SMAD3 and/or promoting its phosphorylation.
Furthermore, berbamine has been observed to modulate the expression of other key components of the pathway. In pancreatic cancer cells, combination treatment with berbamine and gemcitabine (B846) resulted in decreased levels of the inhibitory SMAD, SMAD7, and increased levels of the TGF-beta type II receptor (TβRII).[4] The downregulation of SMAD7, a known negative regulator of the pathway, would further potentiate TGF-beta signaling.
The activation of the TGF-beta/SMAD pathway by berbamine is crucial for its anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[4]
Quantitative Data on Berbamine's Modulation of the TGF-beta/SMAD Pathway
The following tables summarize the key quantitative findings from studies investigating the effects of berbamine on the TGF-beta/SMAD pathway.
Table 1: Effect of Berbamine on SMAD Protein Levels in Chronic Myeloid Leukemia Cells (KU812)
| Treatment | Analyte | Observation | Reference |
| Berbamine (8 µg/ml) for 24h | Total Smad3 Protein | Distinctly increased | [5] |
| Berbamine (8 µg/ml) for 12h | Phospho-Smad3 Protein | Present (absent in untreated cells) | [5] |
| Berbamine (8 µg/ml) for 6h | Smad3 mRNA | Remarkably increased | [5] |
Table 2: Effect of Berbamine in Combination with Gemcitabine on TGF-beta/SMAD Pathway Components in Pancreatic Cancer Cells
| Treatment | Analyte | Observation | Reference |
| Berbamine and Gemcitabine | SMAD7 Protein Level | Decreased | [4] |
| Berbamine and Gemcitabine | TβRII Protein Level | Increased | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on berbamine and the TGF-beta/SMAD pathway.
Western Blotting for SMAD Protein Analysis
This protocol is essential for determining the protein levels of total and phosphorylated SMADs, as well as other pathway components like TβRII and SMAD7.
1. Cell Lysis:
-
Treat cells with the desired concentration of berbamine for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel of appropriate percentage.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SMAD3, anti-phospho-SMAD3, anti-SMAD7, anti-TβRII) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Visualizations
Signaling Pathway Diagram
References
- 1. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [iris.cnr.it]
- 4. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine's Molecular Onslaught on Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular targets of berbamine (B205283) (BBM), a natural bis-benzylisoquinoline alkaloid derived from plants like Berberis amurensis.[1][2] Berbamine has demonstrated significant anti-tumor activities, including the inhibition of cell proliferation, migration, and the induction of apoptosis in lung cancer models.[1][2][3] This document consolidates current research findings, presenting the complex signaling pathways affected by berbamine, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.
Molecular Targets in Cell Proliferation and Apoptosis
Berbamine exerts its anti-proliferative and pro-apoptotic effects on non-small cell lung cancer (NSCLC) cells by modulating several critical signaling pathways.[1][4][5]
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation; its abnormal activation is a common feature in many cancers, including lung cancer.[1] Berbamine has been shown to inhibit the PI3K/Akt signaling pathway in lung cancer cells.[1][6] This inhibition disrupts downstream signaling that would normally promote cell survival and proliferation.
Modulation of the MDM2-p53 Axis
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[1] Its activity is negatively regulated by Murine Double Minute 2 (MDM2), which promotes p53 degradation.[1] Berbamine treatment has been found to downregulate the expression of MDM2 in lung cancer cells.[1][6] This inhibition of MDM2 leads to the stabilization and activation of p53, thereby promoting apoptosis and suppressing tumor growth. The MDM2-p53 pathway is a key component in regulating cancer cell death and apoptosis.[1]
Activation of the ROS/ASK1/JNK Pathway
Berbamine can induce apoptosis in NSCLC cells through the generation of reactive oxygen species (ROS).[4][7] The accumulation of ROS triggers the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK).[4][7] Sustained activation of the JNK pathway ultimately leads to the activation of the mitochondrial pathway of apoptosis, characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase-3 cleavage.[4][7]
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 5. Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment. - Bermes Project [bermesproject.eu]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine as a Potent Inhibitor of the PI3K/Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from the medicinal plant Berberis amurensis, has garnered significant attention for its anti-cancer properties. Accumulating evidence robustly demonstrates that berbamine exerts its therapeutic effects in various malignancies through the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This critical intracellular cascade governs a spectrum of cellular processes, including proliferation, survival, apoptosis, and cell cycle progression, which are frequently dysregulated in cancer. This technical guide provides an in-depth analysis of berbamine's mechanism of action as a PI3K/Akt pathway inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The PI3K/Akt Pathway in Cancer and the Role of Berbamine
The PI3K/Akt signaling pathway is a pivotal regulator of cell fate. Upon activation by growth factors and other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This secondary messenger recruits Akt to the cell membrane, where it is subsequently phosphorylated and activated. Activated Akt then phosphorylates a myriad of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression by modulating the activity of proteins like p53 and cyclin-dependent kinases.
In numerous cancers, the PI3K/Akt pathway is constitutively active, driving uncontrolled cell proliferation and resistance to apoptosis. Berbamine has emerged as a promising therapeutic agent that can counteract this aberrant signaling. This guide will elucidate the molecular mechanisms through which berbamine inhibits this pathway and induces anti-cancer effects.
Quantitative Analysis of Berbamine's Efficacy
The efficacy of berbamine as an anti-cancer agent has been quantified across various cancer cell lines. The following tables summarize key findings related to its inhibitory concentration, and its impact on apoptosis and cell cycle distribution.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| A549 | Lung Cancer | 72 h | 8.3 ± 1.3 | [1] |
| PC9 | Lung Cancer | 72 h | 16.8 ± 0.9 | [1] |
| MDA-MB-231 | Triple Negative Breast Cancer | 72 h | 22.72 | [2][3] |
| MCF-7 | Triple Negative Breast Cancer | 72 h | 20.92 | [2][3] |
| HCT116 | Colorectal Cancer | 24 h | 15.5 ± 1.32 | [4] |
| HCT116 | Colorectal Cancer | 48 h | 12.3 ± 1.02 | [4] |
| HCT116 | Colorectal Cancer | 72 h | 9.45 ± 0.78 | [4] |
| SW480 | Colorectal Cancer | 24 h | 20.5 ± 1.26 | [4] |
| SW480 | Colorectal Cancer | 48 h | 16.4 ± 0.89 | [4] |
| SW480 | Colorectal Cancer | 72 h | 13.7 ± 0.68 | [4] |
| KU812 | Chronic Myeloid Leukemia | 24 h | 5.83 µg/ml | [5] |
| KU812 | Chronic Myeloid Leukemia | 48 h | 3.43 µg/ml | [5] |
| KU812 | Chronic Myeloid Leukemia | 72 h | 0.75 µg/ml | [5] |
| SMMC7721 | Hepatocellular Carcinoma | 24 h | 22.8 ± 1.3 µg/ml | [6] |
| SMMC7721 | Hepatocellular Carcinoma | 48 h | 10.9 ± 0.5 µg/ml | [6] |
| 786-O | Renal Cell Carcinoma | 24 h | 19.83 | [7] |
| OSRC-2 | Renal Cell Carcinoma | 24 h | 32.76 | [7] |
Table 2: Effect of Berbamine on Apoptosis
| Cell Line | Berbamine Concentration | Treatment Duration | Apoptosis Rate (% of Control) | Reference |
| KU812 | 8 µg/ml | 12 h | 5.37% (Annexin V positive) | [5] |
| KU812 | 8 µg/ml | 24 h | 26.95% (Annexin V positive) | [5] |
| T47D | 25 µM | 48 h | 29.6% | [8] |
| MCF-7 | 25 µM | 48 h | 31.72% | [8] |
| T47D (with Doxorubicin) | 25 µM | 48 h | 41.5% | [8] |
| MCF-7 (with Doxorubicin) | 25 µM | 48 h | 37.8% | [8] |
| SMMC-7721 | 20 µmol/l | 48 h | Significantly enhanced | [9][10] |
| SMMC-7721 | 40 µmol/l | 48 h | Significantly enhanced (p<0.01) | [9][10] |
| MDA-MB-231 | 20 µM | Not Specified | 28.4 ± 3.3% decrease in apoptosis ratio | [2][3] |
| MCF-7 | 20 µM | Not Specified | 62.4 ± 24.6% decrease in apoptosis ratio | [2][3] |
Table 3: Effect of Berbamine on Cell Cycle Distribution
| Cell Line | Berbamine Concentration | Treatment Duration | Effect on Cell Cycle Phase | Reference |
| KU812 | 4 µg/ml | 24 h | G1 phase increased from 33.61% to 59.40%; S phase decreased from 41.60% to 26.66% | [5] |
| HCT116 | 20 µg/ml | 48 h | Increased G0/G1 phase, Decreased G2/M phase | [4] |
| SW480 | 20 µg/ml | 48 h | Increased G0/G1 phase, Decreased G2/M phase | [4] |
| 786-O | 20 µM | 24 h | G2 phase decreased from 31.44% to 23.81% | [7] |
| OSRC-2 | 20 µM | 24 h | G0/G1 phase increased from 66.00% to 76.31%; G2 phase decreased from 17.77% to 13.48% | [7] |
| SMMC7721 | 25 µg/ml | 24 h | G0/G1 phase increased from 61.52% to 66.0%; G2/M phase decreased from 14.17% to 8.64% | [6] |
| SMMC7721 | 25 µg/ml | 48 h | G0/G1 phase increased to 75.09%; G2/M phase decreased to 2.37% | [6] |
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
Berbamine's anti-neoplastic activity is fundamentally linked to its ability to suppress the PI3K/Akt signaling cascade. This inhibition leads to a series of downstream events that collectively halt cancer progression.
Visualization of Berbamine's Inhibitory Action
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the inhibitory effect of berbamine.
Caption: Berbamine inhibits PI3K, preventing Akt activation and downstream pro-survival signaling.
Studies have demonstrated that berbamine treatment significantly reduces the expression of PI3K and the phosphorylation of Akt (p-Akt) in a dose-dependent manner in various cancer cells, including lung and triple-negative breast cancer cell lines.[1][2][3] This leads to the downregulation of downstream effectors like mTOR. Consequently, the pro-apoptotic signals are enhanced, and cell cycle progression is halted, primarily at the G0/G1 phase.[4][5][6][7]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments used to evaluate the efficacy of berbamine as a PI3K/Akt inhibitor.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cell viability using the MTT assay after Berbamine treatment.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Berbamine Treatment: Prepare serial dilutions of berbamine in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the berbamine solutions at various concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 µM).[1] Include a vehicle control (e.g., DMSO) at the same concentration as in the highest berbamine dose.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1] Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of berbamine that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the berbamine concentration.
Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting is employed to detect and quantify the expression levels of total and phosphorylated proteins within the PI3K/Akt pathway.
Caption: A streamlined workflow for Western blot analysis of PI3K/Akt pathway proteins.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with desired concentrations of berbamine for a specified duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, p-Akt (Ser473), Akt, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized, but a starting dilution of 1:1000 is common.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1-2 hours at room temperature.[11]
-
Washing: Repeat the washing step as described in step 7.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Key steps for analyzing cell cycle distribution via flow cytometry after Berbamine exposure.
-
Cell Treatment: Seed cells and treat with berbamine as described for the other assays.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle.
Conclusion
Berbamine has been unequivocally identified as a potent inhibitor of the PI3K/Akt signaling pathway. Its ability to suppress the activity of this crucial oncogenic cascade leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in a variety of cancer cell types. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of berbamine. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile as a novel anti-cancer agent.
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine from Berberis amurensis: A Technical Guide on its Discovery, History, and Biological Activity
Abstract
Berbamine (B205283), a bisbenzylisoquinoline alkaloid isolated from the traditional Chinese medicinal plant Berberis amurensis, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and history of berbamine, detailing its extraction, isolation, and characterization. Furthermore, it elucidates the molecular mechanisms underlying its potent anti-cancer effects through the modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the scientific journey and therapeutic potential of berbamine.
Discovery and History
The molecular formula of berbamine is C37H40N2O6, with a molecular weight of 608.7 g/mol .[8][9] Its chemical structure, a complex bisbenzylisoquinoline alkaloid, has been well-established through modern spectroscopic techniques.[1][10]
Quantitative Data
The yield of berbamine and other alkaloids from Berberis amurensis can vary depending on the plant part, geographical location, and the extraction method employed. The following table summarizes representative quantitative data from studies on Berberis species.
| Plant Material | Extraction Method | Alkaloid(s) Measured | Reported Yield/Concentration | Reference |
| Stem of Berberis amurensis | Optimized ethanol (B145695) extraction | Total anti-tumor alkaloids (BAAs) | 24.63 ± 0.28 mg/g | [11] |
| Root of Berberis vulgaris | Methanolic extraction | Berberine chloride | 10.29% w/w of the extract | [12] |
| Leaf tissue of Berberis amurensis | HPLC analysis | Berbamine | Significantly lower than in B. thunbergii | [13] |
Experimental Protocols
Extraction and Isolation of Berbamine
The following protocol is a synthesized methodology based on common practices for isolating bisbenzylisoquinoline alkaloids from Berberis species.
Objective: To extract and isolate berbamine from the dried root or stem of Berberis amurensis.
Materials and Reagents:
-
Dried and powdered root or stem of Berberis amurensis
-
Methanol (B129727) or Ethanol (95%)
-
Sulfuric acid (H2SO4) or Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH4OH)
-
Chloroform (B151607) or Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for column elution (e.g., chloroform-methanol gradients)
-
Thin Layer Chromatography (TLC) plates
-
Standard berbamine for comparison
Procedure:
-
Extraction:
-
Macerate the powdered plant material in 95% methanol or ethanol at room temperature for 48-72 hours. Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2-5% aqueous solution of sulfuric acid or hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Basify the filtrate to a pH of 9-10 with a sodium hydroxide or ammonium hydroxide solution. This will precipitate the total alkaloids.
-
Extract the precipitated alkaloids with an organic solvent such as chloroform or dichloromethane.
-
Combine the organic layers and concentrate to dryness to yield the total alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the total alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.
-
Monitor the fractions by TLC, using a suitable solvent system and visualizing under UV light or with an appropriate staining reagent.
-
Combine the fractions containing the compound with a similar Rf value to the berbamine standard.
-
Recrystallize the combined fractions from a suitable solvent to obtain pure berbamine.
-
-
Characterization:
-
Confirm the identity and purity of the isolated berbamine using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with a reference standard.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of berbamine on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of berbamine and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Signaling Pathways and Mechanisms of Action
Berbamine exerts its anti-cancer effects by modulating a multitude of intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of NF-κB Signaling Pathway
Berbamine has been shown to be a potent inhibitor of the NF-κB signaling pathway.[3] It can up-regulate A20, a negative regulator of NF-κB, and down-regulate IKKα and the phosphorylation of IκBα. This leads to the inhibition of p65 nuclear translocation and a subsequent decrease in the expression of downstream anti-apoptotic and proliferative genes.[3]
Caption: Berbamine inhibits the NF-κB signaling pathway.
Modulation of TGF-β/SMAD Pathway
Berbamine can activate the TGF-β/SMAD signaling pathway, which often acts as a tumor suppressor in the early stages of cancer. It increases the expression of SMAD3 and its phosphorylation, leading to the regulation of downstream target genes involved in cell cycle arrest and apoptosis.[14]
Caption: Berbamine modulates the TGF-β/SMAD signaling pathway.
Inhibition of CaMKII
Berbamine has been identified as an inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[15] By targeting CaMKII, berbamine can inhibit the growth of cancer cells and cancer-initiating cells, highlighting a crucial mechanism for its anti-tumor activity.[15]
Caption: Berbamine inhibits the CaMKII signaling pathway.
Conclusion
Berbamine, a prominent bisbenzylisoquinoline alkaloid from Berberis amurensis, stands as a testament to the rich pharmacological potential of natural products. While its historical discovery awaits precise documentation, its significant anti-cancer properties, substantiated by extensive research, are clear. The multifaceted mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB, TGF-β/SMAD, and CaMKII, underscore its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational understanding for researchers poised to further explore and harness the therapeutic promise of berbamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Berbamine | C37H40N2O6 | CID 275182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Berbamine (C37H40N2O6) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine Hydrochloride: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283) hydrochloride, a bis-benzylisoquinoline alkaloid derived from plants like Berberis amurensis, is a compound with a history of use in traditional medicine.[1][2] While clinically utilized for its anti-inflammatory properties and in treating leukopenia, recent scientific investigations have unveiled its potent and broad-spectrum antiviral activities.[3][4] This has positioned berbamine hydrochloride as a promising candidate for the development of novel host-directed and virus-directed therapeutic agents. This document provides an in-depth technical overview of the current understanding of berbamine hydrochloride's effects on various viral infections, its mechanisms of action, and the experimental basis for these findings.
Antiviral Spectrum and Efficacy
Berbamine hydrochloride has demonstrated significant inhibitory effects against a diverse range of RNA and DNA viruses. Its efficacy is most prominently documented against positive-sense single-stranded RNA ((+)ssRNA) viruses, including coronaviruses and flaviviruses, as well as large DNA viruses.[5]
Coronaviruses (SARS-CoV-2)
Multiple studies have highlighted berbamine hydrochloride's potent activity against SARS-CoV-2, the causative agent of COVID-19. It effectively inhibits infection in various cell lines, including Vero E6 and Caco-2, and has shown efficacy against multiple variants of concern, including Omicron subvariants BA.2 and BA.5.[1][6][7][8] The compound works through at least two distinct mechanisms: inhibiting viral entry and modulating host autophagy pathways.[6][7]
Filoviruses (Ebola Virus)
Berbamine hydrochloride has been identified as a strong inhibitor of Ebola virus (EBOV) replication both in vitro and in vivo.[3] Its mechanism involves directly targeting the Ebola virus glycoprotein (B1211001) (GP), a critical component for viral entry into host cells.[3][9]
Flaviviruses (Zika, Dengue, JEV)
Research indicates that berbamine and the related compound berberine (B55584) exhibit broad-spectrum activity against flaviviruses. This includes Zika virus (ZIKV), all four serotypes of Dengue virus (DENV), and Japanese encephalitis virus (JEV).[5][10][11] The primary mechanism appears to be the disruption of endolysosomal trafficking and inhibition of specific host cell signaling pathways.[5][11][12]
Other Viruses
The antiviral activity of berbamine hydrochloride extends to other significant pathogens:
-
African Swine Fever Virus (ASFV): A large DNA virus, ASFV infection is significantly inhibited by berbamine hydrochloride, which blocks the early stages of infection.[2][13]
-
Pseudorabies Virus (PRV): Berbamine has been shown to impede PRV proliferation by targeting the replication and release stages of its lifecycle.[14]
-
Influenza A Virus (IAV): The compound demonstrates strong antiviral efficacy against IAV by hindering viral binding and entry during the early stages of infection.[15]
Quantitative Data on Antiviral Activity
The following tables summarize the quantitative data from various in vitro studies, providing a comparative view of berbamine hydrochloride's efficacy across different viruses and cell lines.
| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 1.732 | 66.88 | 38.6 | [1] |
| SARS-CoV-2 | Caco-2 | 1.887 | 31.86 | 16.88 | [1] |
| SARS-CoV-2 (Omicron BA.5) | Caco-2 | 0.0005 - 0.0013 | >10 | >7692 | [8] |
| Ebola Virus (EBOV) | (Not Specified) | 0.49 | (Not Specified) | (Not Specified) | [9] |
| African Swine Fever Virus (ASFV) | PAMs | (Not Specified) | 27.89 | (Not Specified) | [2][13] |
| Pseudorabies Virus (PRV) | (Not Specified) | (Not Specified) | (Not Specified) | 17 | [14] |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are measures of drug potency. CC50 (50% cytotoxic concentration) is a measure of drug toxicity. The Selectivity Index (SI = CC50/EC50) indicates the therapeutic window of a compound; a higher SI is desirable.
Mechanisms of Antiviral Action
Berbamine hydrochloride employs a multi-pronged approach to inhibit viral infections, targeting both viral components and host cellular pathways.
Inhibition of Viral Entry
A primary mechanism is the blockade of viral entry into host cells.
-
Blocking Membrane Fusion (SARS-CoV-2): Berbamine hydrochloride inhibits the SARS-CoV-2 spike (S) protein-mediated membrane fusion process, which is essential for the viral genome to enter the host cell cytoplasm.[1] Molecular docking studies suggest it may bind to the post-fusion core of the S2 subunit.[1]
-
Targeting Viral Glycoprotein (Ebola): It directly binds to the cleaved form of the Ebola virus glycoprotein (GPcl), disrupting the interaction between GPcl and its host cell receptor, Niemann-Pick C1 (NPC1). This action effectively blocks the fusion of the viral and endosomal membranes.[3]
-
Disrupting Endolysosomal Trafficking: Berbamine hydrochloride can compromise the endolysosomal trafficking of viral receptors by inhibiting Transient Receptor Potential Mucolipin (TRPMLs) channels.[5] This affects the availability of receptors like ACE2 at the cell surface, thereby preventing viral entry.[2][5]
Modulation of Host Cellular Pathways
Berbamine hydrochloride also leverages host-directed mechanisms.
-
Autophagy Blockade (SARS-CoV-2): In intestinal epithelial cells, it prevents SARS-CoV-2 infection by blocking autophagy in a BNIP3-dependent manner.[7][8] Since many viruses hijack the host autophagy machinery for their replication, this blockade is a potent antiviral strategy.[7][8]
-
Inhibition of Signaling Pathways (Flaviviruses): For viruses like ZIKV and DENV, the related compound berberine has been shown to inhibit the activation of host signaling pathways such as ERK1/2 and p38 MAPK, which are crucial for viral replication.[11][12][16]
-
Enhancement of Host Antiviral Response: Studies in mice suggest that berbamine can suppress SARS-CoV-2 replication in part by enhancing the expression of host antiviral genes during an infection.[6][17]
Caption: Multi-target antiviral mechanisms of Berbamine Hydrochloride.
Key Experimental Protocols
The findings described above are supported by a range of virological and cell biology assays.
Antiviral Activity and Cytotoxicity Assay
-
Objective: To determine the effective concentration of berbamine hydrochloride against a virus and its toxicity to host cells.
-
Methodology:
-
Cell Seeding: Host cells (e.g., Vero E6, Caco-2, PAMs) are seeded in 96-well plates.[2]
-
Compound Treatment: Cells are pre-incubated with serial dilutions of berbamine hydrochloride.
-
Viral Infection: Cells are then infected with the virus at a specific multiplicity of infection (MOI).[2]
-
Incubation: The plates are incubated for a period suitable for viral replication (e.g., 36-48 hours).[1][2]
-
Quantification:
-
Antiviral (EC50): Viral load in the supernatant or infected cells is quantified using qRT-PCR, or plaque reduction assay.[1] Immunofluorescence staining for viral proteins can also be used.[1]
-
Cytotoxicity (CC50): Cell viability is measured in parallel non-infected wells using assays like CCK-8 (Cell Counting Kit-8).[1][2]
-
-
Calculation: EC50 and CC50 values are calculated using dose-response curve fitting software. The Selectivity Index (SI) is calculated as CC50/EC50.
-
Time-of-Addition Assay
-
Objective: To identify the stage of the viral lifecycle inhibited by the compound.
-
Methodology:
-
Cells are seeded and prepared for infection.
-
Berbamine hydrochloride is added at different time points relative to viral infection:
-
Pre-treatment: Added to cells before the virus.
-
Co-treatment: Added simultaneously with the virus (targets entry).
-
Post-treatment: Added at various time points after viral entry (targets replication, assembly, or release).[15]
-
-
Viral replication is quantified at the end of the experiment.
-
The degree of inhibition at each time point indicates the targeted stage. For example, strong inhibition during co-treatment suggests a block in viral entry.[1][13]
-
Syncytium Formation (Cell-Cell Fusion) Assay
-
Objective: To specifically test the inhibition of viral spike protein-mediated membrane fusion.
-
Methodology:
-
Effector Cells: A cell line (e.g., BHK) is engineered to express the viral fusion protein (e.g., SARS-CoV-2 Spike).[1]
-
Target Cells: A susceptible cell line (e.g., Vero E6) is used as the target.[1]
-
Co-culture: Effector and target cells are co-cultured in the presence of various concentrations of berbamine hydrochloride.
-
Observation: If fusion occurs, large multi-nucleated cells called syncytia will form.
-
Quantification: The number and size of syncytia are observed and quantified by microscopy to determine the inhibitory effect of the compound.[1]
-
Caption: A generalized workflow for evaluating antiviral compounds.
Pharmacokinetics and Safety Profile
For any compound to be a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety, must be considered.
-
Bioavailability: A significant challenge for berberine-class compounds is their low oral bioavailability.[18][19] However, studies have shown that co-administration with other agents, such as berbamine hydrochloride itself promoting berberine hydrochloride absorption, or structural modifications can improve this parameter.[18][19]
-
Potential Side Effects: While generally considered to have low long-term toxicity, potential side effects of berbamine hydrochloride can include gastrointestinal discomfort (nausea, vomiting), hypotension (low blood pressure), and hepatotoxicity at high doses.[4][20][21] A more serious, though less common, side effect is myelosuppression, leading to a reduction in white blood cells (leukopenia).[20][21]
Conclusion and Future Directions
Berbamine hydrochloride has emerged as a compelling broad-spectrum antiviral agent with significant potential. Its ability to inhibit a wide range of viruses through multiple, often host-directed, mechanisms makes it a robust candidate that may be less susceptible to the development of viral resistance.
Key Takeaways:
-
Broad-Spectrum Activity: Effective against coronaviruses, filoviruses, flaviviruses, and others.
-
Multi-Modal Mechanism: Inhibits viral entry, blocks membrane fusion, disrupts endosomal trafficking, and modulates host pathways like autophagy.
-
Host-Directed Potential: Targeting host factors presents a high barrier to viral resistance and offers broad applicability.
Future research should focus on:
-
In Vivo Studies: Expanding animal model studies to confirm efficacy and safety against a wider range of viruses.[1]
-
Pharmacokinetic Enhancement: Developing new formulations or derivatives of berbamine to improve its oral bioavailability.
-
Combination Therapies: Investigating synergistic effects when combined with direct-acting antiviral drugs, as initial studies with remdesivir (B604916) have shown promise.[6]
-
Clinical Trials: Moving promising candidates into human clinical trials to evaluate their therapeutic potential in treating viral diseases.
References
- 1. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Frontiers Publishing Partnerships | Berberine inhibitory action against zika and dengue viruses in cell cultures [frontierspartnerships.org]
- 11. Berberine inhibitory action against zika and dengue viruses in cell cultures [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Berbamine inhibits Pseudorabies virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. Indian Study Finds That Berbamine Can Inhibit the Entry and Transmission of SARS-Cov-2 - Thailand Medical News [thailandmedical.news]
- 18. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What are the side effects of Berbamine Hydrochloride? [synapse.patsnap.com]
- 21. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Berbamine in In Vitro Cell Culture
Introduction
Berbamine (B205283), a bisbenzylisoquinoline alkaloid extracted from the plant Berberis amurensis, has demonstrated significant anti-tumor activities in various cancer cell lines.[1][2] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of berbamine. The protocols detailed below are based on established methodologies for assessing its effects on cell viability, apoptosis, cell cycle, and key signaling pathways. Berbamine has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress invasion and metastasis across a range of cancer types, including colorectal, ovarian, gastric, and lung cancers.[1][3][4][5]
Mechanism of Action
Berbamine exerts its anti-cancer effects through the modulation of multiple oncogenic signaling pathways.[6] It has been reported to activate the p53-dependent apoptotic pathway, inhibit the Wnt/β-catenin signaling pathway, and suppress the NF-κB and MAPK signaling pathways.[1][3][7] Furthermore, berbamine can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2] Studies have also identified it as a novel inhibitor of BRD4, leading to the downregulation of oncogenes like c-Myc.[4] The multifaceted mechanism of action makes berbamine a compound of significant interest in cancer research.
Data Presentation
Table 1: Effective Concentrations of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | IC50 Value | Source |
| HCT116 | Colorectal Cancer | MTT | 0-64 µg/ml | Not Specified | [3] |
| SW480 | Colorectal Cancer | MTT | 0-64 µg/ml | Not Specified | [3] |
| SKOV3 | Ovarian Cancer | MTT | Concentration-dependent | Not Specified | [1] |
| SGC-7901 | Gastric Cancer | MTS | 5, 10, 20, 40 µM | Not Specified | [4] |
| BGC-823 | Gastric Cancer | MTS | 5, 10, 20, 40 µM | Not Specified | [4] |
| SMMC-7721 | Liver Cancer | Scratch & Transwell | 5, 10, 20 µmol/L | Not Specified | [2] |
| 786-O | Renal Cell Carcinoma | AlamaBlue | 0-120 µM | 19.83 µM (24h) | [8][9] |
| OSRC-2 | Renal Cell Carcinoma | AlamaBlue | 0-120 µM | 32.76 µM (24h) | [8][9] |
| KU812 | Chronic Myeloid Leukemia | MTT | Not Specified | 5.83 µg/ml (24h), 3.43 µg/ml (48h), 0.75 µg/ml (72h) | [10][11] |
| KM3 | Multiple Myeloma | MTT | 1-32 µg/mL | 8.17 µg/mL (24h), 5.09 µg/mL (48h), 3.84 µg/mL (72h) | [12] |
| A549 | Lung Cancer | MTT | 1.25-80 µM | 8.3 ± 1.3 µM (72h) | [5] |
| PC9 | Lung Cancer | MTT | 1.25-80 µM | 16.8 ± 0.9 µM (72h) | [5] |
| 5637 | Bladder Cancer | CCK-8 | 8-40 µM | Not Specified | [13] |
| T24 | Bladder Cancer | CCK-8 | 8-40 µM | Not Specified | [13] |
Table 2: Summary of Berbamine's Effects on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Concentration | Duration | Source |
| HCT116 & SW480 | Colorectal Cancer | Increased apoptotic rate | G0/G1 arrest | 20 µg/ml | 48h | [3] |
| SKOV3 | Ovarian Cancer | Increased apoptotic rate | G0/G1 arrest | Not Specified | Not Specified | [1] |
| SGC-7901 & BGC-823 | Gastric Cancer | Induced apoptosis | Induced cell cycle arrest | 5, 10, 20, 40 µM | 24h | [4] |
| 786-O & OSRC-2 | Renal Cell Carcinoma | Not Specified | G0/G1 arrest | 5, 10, 20 µM | 24h | [8][9] |
| KU812 | Chronic Myeloid Leukemia | Induced apoptosis | G1 arrest | 4 µg/ml (cycle), 8 µg/ml (apoptosis) | 24h | [11] |
| KM3 | Multiple Myeloma | Induced apoptosis | G1 arrest | 4 µg/mL | 24h | [12] |
| 5637 & T24 | Bladder Cancer | Not Specified | S phase arrest | Not Specified | 48h | [13] |
| SMMC7721 | Hepatoma | Induced apoptosis | G0/G1 arrest | 25 µg/ml | 12, 24, 48h | [14] |
Experimental Protocols
Preparation of Berbamine Stock Solution
Materials:
-
Berbamine powder
-
Dimethyl Sulfoxide (DMSO), sterile, tissue culture-grade
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile environment, weigh the desired amount of berbamine powder.
-
Dissolve the berbamine powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 50 mM).[15]
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[15]
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on colorectal and multiple myeloma cancer cells.[3][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Berbamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-8,000 cells/well and incubate for 24 hours.[3][12]
-
Prepare serial dilutions of berbamine from the stock solution in complete cell culture medium to achieve the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of berbamine. Include a vehicle control (medium with the same concentration of DMSO as the highest berbamine concentration).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and MTT reagent.
-
Add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][12]
-
Measure the absorbance at 570 nm using a microplate reader.[3][12]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is based on the methodology used for colorectal cancer cell lines.[3]
Materials:
-
Cancer cell lines
-
6-well plates
-
Berbamine stock solution
-
Phosphate-buffered saline (PBS)
-
FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of berbamine (e.g., 20 µg/ml) for 48 hours.[3]
-
Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is adapted from studies on renal cell carcinoma and multiple myeloma cells.[9][12]
Materials:
-
Cancer cell lines
-
6-well plates
-
Berbamine stock solution
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of berbamine for 24 hours.[9][12]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[9]
-
Add PI staining solution and incubate for 30 minutes at 4°C in the dark.[9]
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is a general guideline based on standard western blotting procedures mentioned in the context of berbamine research.[1][3][16][17]
Materials:
-
Cancer cell lines
-
Berbamine stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, β-catenin, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with berbamine for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Berbamine's Impact on Key Signaling Pathways
Caption: Berbamine's modulation of p53, Wnt/β-catenin, and PI3K/Akt signaling pathways.
Experimental Workflow for Assessing Berbamine's In Vitro Effects
Caption: A typical experimental workflow for evaluating the in vitro effects of berbamine.
References
- 1. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Berbamine in Murine Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of berbamine (B205283) in in vivo mouse xenograft studies. Berbamine, a bis-benzylisoquinoline alkaloid derived from the Berberis species, has demonstrated significant anti-tumor effects across a variety of cancer types in preclinical models. This document outlines effective dosage strategies, administration protocols, and the molecular pathways influenced by berbamine treatment.
Application Notes
Berbamine has been investigated for its anti-cancer properties in several malignancies, including liver, lung, colorectal, ovarian, and bladder cancers, as well as melanoma.[1][2][3][4][5][6] Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][7][8]
Mechanism of Action
Berbamine exerts its anti-neoplastic effects through the regulation of several key signaling cascades. Notably, it has been shown to:
-
Inhibit the PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Berbamine has been observed to downregulate the expression of PI3K and phosphorylated Akt, leading to decreased tumor growth.[1][7]
-
Modulate the MDM2-p53 Pathway: By inhibiting MDM2, berbamine can lead to the stabilization and activation of the p53 tumor suppressor protein, thereby promoting apoptosis.[7]
-
Suppress the Wnt/β-catenin Signaling Pathway: In ovarian cancer models, berbamine has been shown to inhibit this pathway, which is critically involved in cancer cell proliferation and invasion.[5]
-
Inhibit NF-κB Signaling: Berbamine can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, in bladder cancer cells.[1][8]
-
Target Ca2+/Calmodulin-dependent protein kinase II (CAMKII): In liver cancer, berbamine has been found to potently suppress cancer cell proliferation by targeting CAMKII.[2]
Dosage and Administration Considerations
The optimal dosage and route of administration for berbamine in mouse xenograft studies can vary depending on the tumor type, mouse strain, and treatment regimen. Based on published studies, effective dosages have ranged from 10 mg/kg to 100 mg/kg. Administration routes have included oral gavage, intravenous, intraperitoneal, and subcutaneous injections.[2][4][6][7][9][10] It is crucial to conduct preliminary dose-finding studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for each specific experimental model. Researchers should also consider the formulation of berbamine, as some studies have utilized nanoparticle-based delivery systems to enhance bioavailability and therapeutic efficacy.[1]
Quantitative Data Summary
The following table summarizes berbamine dosages and their effects in various in vivo mouse xenograft studies.
| Cancer Type | Cell Line | Mouse Strain | Dosage and Route | Key Findings |
| Liver Cancer | Huh7, SK-Hep-1 | NOD/SCID | 100 mg/kg, oral | Suppressed tumor growth by 70%.[2] |
| Lung Cancer | A549 | Nude mice | 20 mg/kg, 40 mg/kg | Significantly smaller tumor volume.[7] |
| Lung Cancer | A549 | Nude mice | 10, 20, 30 mg/kg, intravenous | Dose-dependent inhibition of tumor growth.[10] |
| Bladder Cancer | T24 | Nude mice | 35 mg/kg, intraperitoneal | Significant shrinkage of tumors.[1][9] |
| Colorectal Cancer | SW480 | Nude mice | 60 mg/kg, subcutaneous | Significantly smaller tumor volume and lower tumor weight.[4] |
| Breast Cancer | A605 | Wild type | 25 mg/kg, intraperitoneal | Increased the efficacy of Doxorubicin.[11] |
| Melanoma | B16 | C57BL/6 | 10 mg/kg, 20 mg/kg, intraperitoneal | Significant suppression of tumor growth.[6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical mouse xenograft study investigating the anti-tumor effects of berbamine.
Cell Culture and Animal Model
-
Cell Line Maintenance: Culture the chosen cancer cell line (e.g., A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Animal Husbandry: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 4-6 weeks old. House the animals in a specific pathogen-free (SPF) facility with ad libitum access to food and water. Allow mice to acclimate for at least one week before the experiment. All animal procedures should be approved by the institution's Animal Care and Use Committee.
Xenograft Tumor Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 2 x 10^6 to 5 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice for tumor formation.
Treatment Protocol
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice into control and treatment groups (n=6-10 mice per group).
-
Control Group: Administer the vehicle control (e.g., saline, DMSO solution) following the same schedule and route as the treatment group.
-
Treatment Group(s): Prepare berbamine at the desired concentration(s) in a suitable vehicle. Administer berbamine via the chosen route (e.g., intraperitoneal injection) at a specified frequency (e.g., every other day) for a predetermined duration (e.g., 21-30 days).
Data Collection and Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them.
-
Histological and Molecular Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) to analyze protein expression (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis). Another portion can be snap-frozen for Western blot or PCR analysis to investigate the expression of target proteins and genes in the signaling pathways of interest.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between the control and treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by berbamine.
Caption: Experimental workflow for a mouse xenograft study.
Caption: Berbamine's inhibitory effect on the PI3K/Akt and MDM2/p53 pathways.
References
- 1. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor evaluation of berbamine for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]
Application Notes and Protocols for Determining Berberine Cytotoxicity using MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to evaluate the cytotoxic effects of berberine (B55584) on various cancer cell lines.
Introduction
Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated significant anti-cancer properties in numerous studies.[1][2][3] Its cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6] This assay quantifies the metabolic activity of living cells, providing a reliable measure of cytotoxicity.[6]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Berberine Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of berberine on a selected cancer cell line.
Materials:
-
Berberine hydrochloride (or other salt)
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/well in 100 µL of medium.[4][7] The optimal seeding density may vary depending on the cell line's growth rate and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Berberine Treatment:
-
Prepare a stock solution of berberine in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare a series of dilutions of berberine in a complete culture medium to achieve the desired final concentrations. A common concentration range to test is between 0 and 300 µM.[4][8][9]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the berberine-containing medium (or control medium with the vehicle) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][7]
-
-
MTT Addition and Incubation:
-
Following the treatment period, remove the medium containing berberine.
-
Add 20-50 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[4][6]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[6][9] During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the MTT solution from the wells.
-
Add 100-200 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[7][9]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[7]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot a dose-response curve with berberine concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of berberine that inhibits cell growth by 50%.
-
Data Presentation: Berberine IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine in different human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71[4] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14[4] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06[4] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33[4] |
| HT29 | Colon Cancer | 52.37 ± 3.45[4] |
| T47D | Breast Cancer | 25[3][10] |
| A549 | Non-small Cell Lung Cancer | 139.4[8] |
| HepG2 | Hepatocellular Carcinoma | 3587.9[8] |
Mechanism of Berberine-Induced Cytotoxicity
Berberine exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1][4]
Induction of Apoptosis:
Berberine promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][11] Key molecular events include:
-
Modulation of Bcl-2 family proteins: Berberine upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspase activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[1][11]
-
Death receptor pathway: Berberine can also upregulate the expression of death receptors like Fas and their ligands (FasL), initiating the extrinsic apoptotic pathway.[5][12]
Cell Cycle Arrest:
Berberine can arrest the cell cycle at different phases, depending on the cell type and concentration. It has been shown to cause G0/G1, S, or G2/M phase arrest.[1][5][13] This is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Signaling Pathways Modulated by Berberine
Berberine's cytotoxic effects are mediated by its influence on several key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
PI3K/AKT/mTOR Pathway: Berberine inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[1] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.
-
MAPK/ERK Pathway: Berberine can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[1] The effect of berberine on this pathway can be cell-type specific, either inhibiting or activating it to induce apoptosis.
-
p53 Signaling Pathway: Berberine can activate the tumor suppressor protein p53, which plays a central role in inducing apoptosis and cell cycle arrest in response to cellular stress.[13]
Visualizations
Caption: Workflow of the MTT assay for determining berberine cytotoxicity.
Caption: Key signaling pathways involved in berberine-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in the cytotoxic effects of berberine on human colon cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT (Assay protocol [protocols.io]
- 8. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. MTT assay [bio-protocol.org]
- 10. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine induces apoptosis via the mitochondrial pathway in live...: Ingenta Connect [ingentaconnect.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Berbamine-Induced Apoptosis using Flow Cytometry
Introduction
Berbamine (B205283), a natural bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant interest in oncological research due to its demonstrated anti-cancer properties.[1] Studies have shown that berbamine can inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including hepatocellular carcinoma, ovarian cancer, and leukemia.[1][2][3][4][5][6] Flow cytometry is a powerful and widely used technique to quantify the extent of apoptosis induced by therapeutic agents like berbamine. This document provides detailed protocols for assessing berbamine-induced apoptosis using the Annexin V/Propidium Iodide (PI) assay, along with an overview of the underlying signaling pathways.
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[7][8] This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.[7] By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells[9]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[9]
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Berbamine's Mechanism of Action in Inducing Apoptosis
Berbamine induces apoptosis through multiple signaling pathways, which can vary depending on the cancer cell type. Key mechanisms identified in the literature include:
-
Mitochondrial (Intrinsic) Pathway: Berbamine can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][5] This triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[2][5] The expression of pro-apoptotic proteins like Bax is often upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[1][3]
-
p53 and Survivin Regulation: Berbamine has been shown to upregulate the expression of the tumor suppressor protein p53 and downregulate the expression of survivin, an inhibitor of apoptosis protein.[3][6]
-
Wnt/β-catenin Signaling Pathway: In some cancers, such as ovarian cancer, berbamine has been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.[1]
-
Smad3 Signaling: In chronic myeloid leukemia cells, berbamine can activate the Smad3-mediated signaling pathway, leading to cell cycle arrest and apoptosis.[4][10]
Data Presentation
The following tables summarize hypothetical quantitative data based on findings from studies investigating the effects of berbamine on apoptosis.
Table 1: Dose-Dependent Effect of Berbamine on Apoptosis in SMMC-7721 Cells
| Berbamine Concentration (µmol/l) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 20 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 |
| 40 | 35.8 ± 5.1 | 42.7 ± 3.9 | 21.5 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments. This table is a representative example based on the trends observed in the cited literature.[3][6]
Table 2: Time-Dependent Effect of Berbamine (20 µmol/l) on Apoptosis in Ovarian Cancer Cells
| Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 82.4 ± 3.1 | 10.5 ± 1.5 | 7.1 ± 0.8 |
| 24 | 61.5 ± 4.5 | 24.8 ± 2.9 | 13.7 ± 1.6 |
| 48 | 40.2 ± 5.3 | 38.9 ± 4.1 | 20.9 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments. This table is a representative example based on the trends observed in the cited literature.[1]
Experimental Protocols
Protocol 1: Cell Culture and Berbamine Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., SMMC-7721, SKOV3) in a 6-well plate at a density of 1-5 x 10^5 cells per well in the appropriate culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 70-80% confluency.
-
Berbamine Treatment: Prepare a stock solution of berbamine in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 20, 40 µmol/l). The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity.
-
Treatment Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of berbamine. For time-course experiments, treat the cells with a single concentration of berbamine and incubate for different time points (e.g., 0, 12, 24, 48 hours). Include a vehicle-treated control group (medium with the same concentration of DMSO as the highest berbamine concentration).
Protocol 2: Annexin V-FITC and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and then detach them using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA.
-
Collect both the floating cells in the medium and the detached adherent cells to ensure all apoptotic cells are included in the analysis.[11]
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.[11]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/ml.[9]
-
Staining:
-
Transfer 100 µl of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5-10 µl of Propidium Iodide (PI) solution to the cell suspension.[9] The exact amount of PI may need to be titrated.
-
-
Incubation: Gently vortex the tubes and incubate them for 15-20 minutes at room temperature in the dark.[8][9]
-
Final Preparation: Add 400 µl of 1X Annexin V binding buffer to each tube.[9] Do not wash the cells after staining.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.[9]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualizations
References
- 1. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Berbamine-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of berbamine (B205283) on cancer cells using Western blot analysis. This document outlines the molecular pathways affected by berbamine, offers detailed protocols for experimentation, and presents quantitative data on protein expression changes.
Berbamine, a natural bis-benzylisoquinoline alkaloid, has demonstrated significant anti-cancer properties across various malignancies. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating key signaling pathways. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying berbamine's therapeutic effects by quantifying changes in protein expression.
Data Presentation: Effects of Berbamine on Protein Expression
The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines after treatment with berbamine, as determined by Western blot analysis.
Table 1: Berbamine-Induced Modulation of Apoptosis-Related Proteins
| Cancer Cell Line | Protein | Effect of Berbamine Treatment | Reference |
| Colorectal Cancer (HCT116, SW480) | p53 | Increased | [1] |
| Bax | Increased | [1][2] | |
| Bcl-2 | Decreased | [1][2] | |
| Cleaved Caspase-3 | Increased | [1][2] | |
| Cleaved Caspase-9 | Increased | [1][2] | |
| PARP | Increased | [1] | |
| Ovarian Cancer (SKOV3, ES2) | Cleaved Caspase-3 | Increased | [2][3] |
| Cleaved Caspase-9 | Increased | [2][3] | |
| Bax | Increased | [2][3] | |
| Bcl-2 | Decreased | [2][3] | |
| Human Myeloma (KM3) | Bcl-xL | Down-regulated | [4] |
| Bid | Down-regulated | [4] | |
| Survivin | Down-regulated | [4] | |
| Hepatocellular Carcinoma (SMMC-7721) | p53 | Increased | [5] |
| Bax | Increased | [5] | |
| Bcl-2 | Decreased | [5] | |
| Survivin | Decreased | [5] |
Table 2: Berbamine-Induced Modulation of Cell Cycle and Signaling Pathway Proteins
| Cancer Cell Line | Protein | Signaling Pathway | Effect of Berbamine Treatment | Reference |
| Human Myeloma (KM3) | Cyclin D1 | NF-κB | Down-regulated | |
| IKKα | NF-κB | Down-regulated | [4] | |
| p-IκBα | NF-κB | Down-regulated | [4] | |
| p65 (nuclear) | NF-κB | Decreased | [4] | |
| Ovarian Cancer (SKOV3, ES2) | β-catenin | Wnt/β-catenin | Reduced | |
| Liver Cancer (Huh7, MHCC97H, SNU398) | p-CAMKII | CaMKII | Inhibited | [6] |
| Lung Cancer (A549) | c-Maf | c-Maf/PI3K/Akt | Down-regulated | [7] |
| p-Akt | PI3K/Akt | Inhibited | [7] | |
| MDM2 | p53 | Inhibited | [7] | |
| Leukemia (KU812) | c-Myc | Smad3 | Down-regulated | [8] |
| Cyclin D1 | Smad3 | Down-regulated | [8] | |
| p21 | Smad3 | Up-regulated | [8] | |
| Renal Cell Carcinoma (786-O, OSRC-2) | CyclinD1 | Cell Cycle | Decreased | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by berbamine and the general workflow for Western blot analysis of berbamine-treated cancer cells.
Experimental Protocols
This section provides a detailed, synthesized protocol for the Western blot analysis of cancer cells treated with berbamine.
Cell Culture and Berbamine Treatment
-
Cell Seeding: Culture cancer cell lines (e.g., HCT116, SW480, SKOV3) in appropriate media (e.g., McCoy's 5A or DMEM with 10% FBS and 1% penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2. Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Berbamine Preparation: Prepare a stock solution of berbamine (e.g., 10 mg/mL in DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 20 µg/mL).
-
Cell Treatment: Replace the culture medium with the berbamine-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest berbamine concentration). Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well/dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant containing the total protein. Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 10-12% acrylamide). Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. goldbio.com [goldbio.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Cell culture [bio-protocol.org]
- 9. Protein extraction and western blot (mouse tissues) [protocols.io]
Application Notes and Protocols: Berbamine as a Radiosensitizer in Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone in the treatment of head and neck squamous cell carcinoma (HNSCC). However, radioresistance remains a significant clinical challenge, diminishing therapeutic efficacy. The development of effective and low-toxicity radiosensitizers is a key area of research to improve patient outcomes. Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from Berberis amurensis, has demonstrated anticancer properties in various malignancies.[1][2] Recent studies have highlighted its potential as a potent radiosensitizer in HNSCC, offering a promising strategy to enhance the effects of radiation therapy.[1][2]
These application notes provide a comprehensive overview of the use of berbamine as a radiosensitizer in HNSCC preclinical models. We present key quantitative data, detailed experimental protocols, and visual workflows based on published research to facilitate the design and execution of further studies in this area. The primary mechanism of action involves the inhibition of STAT3 phosphorylation, leading to the downstream regulation of apoptotic proteins and increased cell death in response to radiation.[1][2]
Data Presentation: In Vitro and In Vivo Efficacy of Berbamine
The following tables summarize the quantitative data on the efficacy of berbamine (BBM) as a cytotoxic agent and a radiosensitizer in HNSCC cell lines and xenograft models.
Table 1: Cytotoxicity of Berbamine in HNSCC Cell Lines [1]
| Cell Line | Treatment Duration | IC50 Value (µg/mL) |
| FaDu | 24 hours | 147.7 |
| 36 hours | 39.6 | |
| 48 hours | 14.1 | |
| KB | Not specified | Lower than FaDu |
IC50: The concentration of a drug that gives half-maximal inhibitory response.
Table 2: Radiosensitizing Effect of Berbamine on HNSCC Cell Lines [1]
| Cell Line | Parameter | Value |
| FaDu | Sensitizer (B1316253) Enhancement Ratio (SER) | 1.38 |
| KB | Sensitizer Enhancement Ratio (SER) | 1.45 |
SER: The ratio of radiation dose required to produce a given effect without the sensitizer to that with the sensitizer.
Table 3: In Vivo Radiosensitization of Berbamine in FaDu Xenograft Model [1]
| Treatment Group | Relative Tumor Volume (RTV) on Day 13 |
| Control | 25.3 |
| Berbamine (BBM) | 18.7 |
| Radiation (R) | 8.56 |
| Berbamine + Radiation (BBM+R) | 5.74 |
RTV: Tumor volume at a given time point relative to the initial tumor volume.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the workflows for key experiments.
Caption: Berbamine-mediated radiosensitization signaling pathway.
Caption: Experimental workflow for in vitro clonogenic survival assay.
Caption: Experimental workflow for in vivo xenograft radiosensitization study.
Experimental Protocols
The following are detailed protocols for key experiments based on the methodology described by Zhu et al., 2018.[1]
Protocol 1: Cell Culture and Reagents
-
Cell Lines:
-
Human hypopharyngeal squamous cell carcinoma (FaDu)
-
Human oral squamous cell carcinoma (KB)
-
-
Culture Medium:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Berbamine (BBM) Stock Solution:
-
Dissolve Berbamine powder in DMSO to create a high-concentration stock solution.
-
Further dilute in culture medium to achieve the desired final concentrations for experiments. Store stock solutions at -20°C.
-
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Treatment:
-
Treat cells with various concentrations of berbamine for 24, 36, and 48 hours.
-
-
XTT Reagent Addition:
-
Add 50 µL of XTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Clonogenic Survival Assay
-
Cell Seeding:
-
Plate a predetermined number of cells (e.g., 200, 400, 800, 1600 cells) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the radiation dose.
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with a non-toxic concentration of berbamine (e.g., 8 µg/mL).
-
-
Irradiation:
-
After a short incubation with berbamine (e.g., 2-4 hours), irradiate the plates with increasing doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 10-14 days to allow for colony formation.
-
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 30 minutes.
-
-
Colony Counting:
-
Wash the plates with water and allow them to air dry.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose.
-
Fit the data to a linear-quadratic model to generate survival curves.
-
Calculate the Sensitizer Enhancement Ratio (SER).
-
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat the cells with berbamine (8 µg/mL), radiation (4 Gy), or a combination of both. Include an untreated control group.
-
-
Cell Collection:
-
After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (commercial kit).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Protocol 5: Western Blot Analysis
-
Protein Extraction:
-
Treat cells as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. (Primary antibodies used: p-STAT3, STAT3, Bax, Bcl-2, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the bands and normalize to the loading control (β-actin).
-
Protocol 6: In Vivo Xenograft Study
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
-
Tumor Inoculation:
-
Subcutaneously inject 5 x 10⁶ FaDu cells in a mixture of PBS and Matrigel into the flank of each mouse.
-
-
Group Allocation and Treatment:
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four treatment groups: (1) Vehicle Control, (2) Berbamine alone, (3) Radiation alone, and (4) Berbamine + Radiation.
-
Administer berbamine via intraperitoneal (i.p.) injection (specific dose and schedule to be optimized).
-
Deliver a single dose of localized radiation to the tumor (e.g., 8-10 Gy).
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or upon signs of significant morbidity. Euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Analyze for statistically significant differences in tumor growth delay between the groups.
-
References
Application Notes and Protocols: Synthesis and Anti-Leukemia Activity of Novel Berbamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel berbamine (B205283) derivatives and the evaluation of their anti-leukemia activity. Berbamine, a natural bis-benzylisoquinoline alkaloid, has shown promise as an anti-cancer agent, and its derivatives have been explored to enhance its potency and overcome drug resistance.
Data Presentation: Anti-Leukemia Activity of Berbamine Derivatives
The following tables summarize the in vitro cytotoxic activity of various berbamine derivatives against human leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Berbamine and its Derivatives Against Imatinib-Resistant K562 Leukemia Cells [1]
| Compound | IC50 (µM) at 48h |
| Berbamine | 8.9 |
| Derivative 2e | 0.36 - 0.55 |
| Derivative 2g | 0.36 - 0.55 |
| Derivative 3f | 0.36 - 0.55 |
| Derivative 3k | 0.36 - 0.55 |
| Derivative 3q | 0.36 - 0.55 |
| Derivative 3u | 0.36 - 0.55 |
Table 2: IC50 Values of 4-Chlorobenzoyl Berbamine (CBBM) Against Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | IC50 (µmol/L) |
| OCI-Ly3 | 1.93 - 3.89 |
| Other DLBCL lines | 1.93 - 3.89 |
Experimental Protocols
General Synthesis of Berbamine Derivatives (Ester and Ether Analogs)
This protocol describes a general method for the synthesis of berbamine derivatives by modification of the phenolic hydroxyl group. This is a common strategy to produce ester and ether derivatives.
Materials:
-
Berbamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Appropriate acyl chloride (for esters) or alkyl halide (for ethers)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve berbamine (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating/Alkylating Agent: Slowly add the desired acyl chloride or alkyl halide (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, pour the mixture into water and extract with dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure berbamine derivative.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis of 4-Chlorobenzoyl Berbamine (CBBM)
This protocol outlines the synthesis of a specific berbamine ester, 4-chlorobenzoyl berbamine.
Materials:
-
Berbamine
-
4-Chlorobenzoyl chloride
-
Anhydrous pyridine (B92270) or another suitable solvent/base
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Reaction Setup: Dissolve berbamine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Addition of Acyl Chloride: Slowly add 4-chlorobenzoyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 4-chlorobenzoyl berbamine.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of berbamine derivatives on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., K562, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Berbamine derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the berbamine derivatives. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify apoptosis in leukemia cells treated with berbamine derivatives.
Materials:
-
Leukemia cells
-
Berbamine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat leukemia cells with the desired concentrations of berbamine derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in leukemia cells following treatment with berbamine derivatives.
Materials:
-
Leukemia cells
-
Berbamine derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with berbamine derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualization of Workflows and Pathways
Signaling Pathways
Berbamine and its derivatives have been shown to exert their anti-leukemia effects by modulating several key signaling pathways.
References
Berbamine: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283) is a bis-benzylisoquinoline alkaloid naturally found in several plants of the Berberis species. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-arrhythmic, and notably, anti-cancer properties. Berbamine exerts its biological effects by modulating various cellular signaling pathways, making it a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation of berbamine stock solutions and its application in common in vitro experimental setups.
Data Presentation
Physicochemical Properties of Berbamine
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |
| Molecular Weight | 608.72 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 478-61-5 | [1] |
Solubility of Berbamine
| Solvent | Solubility | Source(s) |
| DMSO | ≥68 mg/mL | [3] |
| Ethanol | ≥4.57 mg/mL | [3] |
| Water | ≥10.68 mg/mL (as hydrochloride salt) | [3] |
| PBS (pH 7.2) | Sparingly soluble | [4][5] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | ≥ 3 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1] |
Note: To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles of the stock solution.[1] Prepare single-use aliquots.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Berbamine Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of berbamine in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Berbamine powder (MW: 608.72 g/mol )
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of Berbamine:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 608.72 g/mol x 1000 mg/g = 6.087 mg
-
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 6.087 mg of berbamine powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed berbamine to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the berbamine is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[6]
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Berbamine Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
10 mM Berbamine stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile pipette tips and pipettes
Procedure:
-
Thaw the Stock Solution:
-
On the day of the experiment, remove one aliquot of the 10 mM berbamine stock solution from the freezer and allow it to thaw at room temperature.[6]
-
-
Dilution:
-
Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.[7]
-
-
Vehicle Control:
-
It is essential to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of berbamine used, to account for any effects of the solvent on the cells.[7]
-
Important: The final concentration of DMSO in the cell culture medium should ideally not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing the effect of berbamine on cell viability using an MTT assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[8]
-
Treat the cells with a serial dilution of berbamine (e.g., 47 µM to 12000 µM) for 48 hours.[8]
-
Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 3 hours.[8]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the IC₅₀ value, which is the concentration of berbamine that inhibits cell growth by 50%.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by berbamine using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Procedure:
-
Treat cells with berbamine at the desired concentration (e.g., the IC₅₀ value) for different time points (e.g., 0, 6, 12, 24, 36 hours).[8]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 500 µL of staining solution containing FITC-conjugated Annexin V and PI.[9]
-
Incubate the cells on ice for 30 minutes in the dark.[9]
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive/PI-negative).[8][9]
Protocol 5: Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression in response to berbamine treatment.
Procedure:
-
Treat cells with berbamine at the desired concentrations.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.[10]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST.[10]
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature.[10]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
Visualizations
Signaling Pathways Modulated by Berbamine
Caption: Key signaling pathways inhibited by berbamine.
Experimental Workflow for Berbamine Stock and Working Solution Preparation
Caption: Workflow for preparing berbamine solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 5-hme-utp.com [5-hme-utp.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Berbamine as a Tool for Studying Autophagy Flux: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from the medicinal plant Berberis amurensis, has emerged as a valuable pharmacological tool for the investigation of autophagy. Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and disease. The dynamic nature of this process, termed autophagy flux, requires precise measurement and modulation for its complete understanding. Berbamine has been identified as a late-stage autophagy inhibitor, making it a useful agent to dissect the final steps of the autophagic pathway. These application notes provide a comprehensive overview of the use of berbamine in autophagy research, including its mechanisms of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
Berbamine disrupts the late stages of autophagy, leading to the accumulation of autophagosomes.[1][2] This inhibition of autophagic flux is primarily achieved through two distinct mechanisms:
-
Impairment of Lysosomal Function: Berbamine has been shown to inhibit the acidification of lysosomes.[1][2][3] This is a critical step for the activation of lysosomal hydrolases that are responsible for the degradation of autophagosomal cargo. The proposed mechanism involves the activation of NADPH oxidase 2 (Nox2), which leads to the production of reactive oxygen species (ROS) and subsequent impairment of the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic pH of the lysosome.[1][2]
-
Inhibition of Autophagosome-Lysosome Fusion: Berbamine can block the fusion of autophagosomes with lysosomes.[4] This is mediated by the upregulation of BNIP3 (B-cell lymphoma 2/adenovirus E1B 19-kDa interacting protein 3).[4] Increased BNIP3 levels promote its interaction with SNAP29, a component of the SNARE complex. This interaction prevents SNAP29 from forming a functional fusion complex with VAMP8 on the lysosomal membrane, thereby halting the fusion process.[4]
Application Notes
Berbamine's ability to block autophagy at the lysosomal stage makes it a powerful tool for studying autophagy flux. By inhibiting the degradation of autophagosomes, berbamine treatment leads to an accumulation of autophagic vesicles and the associated marker proteins, such as LC3-II and p62/SQSTM1. This accumulation can be quantified to assess the rate of autophagosome formation, providing a measure of autophagic flux.
When using berbamine in experimental settings, it is crucial to include appropriate controls. A common approach is to compare the effects of berbamine with other well-characterized autophagy inhibitors, such as bafilomycin A1 or chloroquine (B1663885), which also block late-stage autophagy but through different mechanisms (V-ATPase inhibition). Additionally, comparing the levels of autophagy markers in the presence and absence of an autophagy inducer (e.g., starvation, rapamycin) can provide a more comprehensive understanding of the autophagic response.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing berbamine to investigate autophagy flux. These values can serve as a starting point for experimental design.
| Cell Line | Berbamine Concentration | Treatment Duration | Observed Effect on Autophagy Markers | Reference |
| Human Melanoma (A375) | 5 µM, 10 µM | 24 hours | Increased LC3-II and p62 levels, accumulation of autophagosomes. | [1][5] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | 5 µM | 24 hours | Accumulation of LC3B-II and SQSTM1, increased EGFP-LC3 puncta. | [4][6] |
| Human Lung Carcinoma | Concentration-dependent | 24 hours | Upregulation of LC3 and p62 proteins. | [7] |
| Human Colon Cancer (HT-29) | Concentration-dependent | Not Specified | Development of autophagic vesicles, increased LC3B-II, ATG-5, ATG-12, and Beclin-1. | [8] |
| Parameter | Inhibitor | Concentration | Treatment Duration | Purpose | Reference |
| Autophagy Inhibition (Positive Control) | Chloroquine (CQ) | 20 µM | 6 hours, 24 hours | To compare the effect of berbamine on late-stage autophagy flux. | [5] |
| Autophagy Induction | Hank's Balanced Salt Solution (HBSS) - Starvation | Not Applicable | 6 hours | To induce autophagy and assess the inhibitory effect of berbamine. | [5] |
Experimental Protocols
Western Blotting for LC3 and p62
This protocol is used to quantify the levels of the autophagy marker proteins LC3-II (lipidated form of LC3) and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and p62 levels upon berbamine treatment is indicative of blocked autophagic flux.
Materials:
-
Cells of interest
-
Berbamine hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of berbamine or control vehicle for the specified duration. Include positive controls such as chloroquine or bafilomycin A1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the levels of LC3-II and p62 to the loading control. The LC3-II/LC3-I ratio is often calculated.
Fluorescence Microscopy for Autophagy Flux (mCherry-GFP-LC3 Assay)
This assay allows for the visualization and quantification of autophagosomes and autolysosomes, providing a direct measure of autophagic flux. The tandem fluorescent protein mCherry-GFP-LC3 is used as a reporter. In the neutral pH of autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. Berbamine treatment is expected to cause an accumulation of yellow puncta (autophagosomes) due to the blockage of their fusion with lysosomes or impaired lysosomal acidification.
Materials:
-
Cells of interest
-
mCherry-GFP-LC3 expression vector or viral particles
-
Transfection reagent or viral transduction reagents
-
Berbamine hydrochloride
-
Fluorescence microscope with appropriate filters for GFP and mCherry
-
Imaging software for analysis
Procedure:
-
Cell Transfection/Transduction: Seed cells on glass coverslips or in imaging dishes. Transfect or transduce the cells with the mCherry-GFP-LC3 construct and allow for expression (typically 24-48 hours).
-
Cell Treatment: Treat the cells with berbamine, control vehicle, or positive controls (e.g., starvation, chloroquine) for the desired time.
-
Cell Fixation (Optional but Recommended for Endpoint Assays): Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslips or place the imaging dish on the fluorescence microscope. Acquire images using GFP and mCherry channels.
-
Image Analysis:
-
Count the number of yellow (mCherry+GFP+) puncta per cell, representing autophagosomes.
-
Count the number of red (mCherry+GFP-) puncta per cell, representing autolysosomes.
-
An increase in the ratio of yellow to red puncta upon berbamine treatment indicates a blockage in autophagic flux.
-
Lysosomal Acidification Assay (LysoTracker Staining)
This assay is used to assess the effect of berbamine on lysosomal pH. LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments like lysosomes. A decrease in LysoTracker fluorescence intensity after berbamine treatment suggests impaired lysosomal acidification.
Materials:
-
Cells of interest
-
Berbamine hydrochloride
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with berbamine or vehicle control for the desired duration.
-
LysoTracker Staining: During the last 30-60 minutes of the treatment, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration (e.g., 50-75 nM).
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging/Flow Cytometry:
-
Microscopy: Immediately image the live cells using a fluorescence microscope.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry.
-
-
Analysis: Quantify the fluorescence intensity of LysoTracker. A decrease in intensity in berbamine-treated cells compared to control cells indicates a loss of lysosomal acidity.
Visualizations
Caption: Berbamine's dual mechanisms for inhibiting late-stage autophagy flux.
Caption: Workflow for assessing autophagy flux using Berbamine.
Caption: Logic of the mCherry-GFP-LC3 assay for monitoring autophagy flux.
References
- 1. Berbamine Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]
- 7. researchgate.net [researchgate.net]
- 8. Berberine enhances autophagic flux to alleviate ischemic neuronal injury by facilitating N-ethylmaleimide-sensitive factor-mediated fusion of autophagosomes with lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine: A Potent Inducer of G0/G1 Cell Cycle Arrest in Cancer Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has emerged as a promising natural compound with potent anti-cancer properties. A significant body of research demonstrates its ability to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase. This document provides a comprehensive overview of the experimental use of berbamine to induce G0/G1 cell cycle arrest, including its mechanism of action, quantitative data from various studies, and detailed protocols for key experimental assays.
Mechanism of Action
Berbamine orchestrates G0/G1 cell cycle arrest through the modulation of key regulatory proteins and signaling pathways. The primary mechanism involves:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Berbamine treatment leads to an increased expression of p21Cip1 and p27Kip1. These proteins bind to and inhibit the activity of cyclin-CDK complexes that are essential for G1/S phase transition.
-
Downregulation of G1 Cyclins and Cyclin-Dependent Kinases (CDKs): The expression of key G1 phase proteins, including Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6, is significantly reduced following berbamine exposure. This reduction prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and halting cell cycle progression.
-
Modulation of Key Signaling Pathways: Berbamine has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation.[1] It can also modulate the TGF-β/SMAD and p53 signaling pathways, which are intricately involved in cell cycle control and apoptosis.[2]
Quantitative Data on Berbamine-Induced G0/G1 Cell Cycle Arrest
The efficacy of berbamine in inducing G0/G1 arrest is dose-dependent and varies across different cancer cell lines.
| Cell Line | Cancer Type | Berbamine Concentration (µM) | Treatment Time (hours) | % of Cells in G0/G1 Phase (Control vs. Treated) | Reference |
| 786-O | Renal Cell Carcinoma | 5 | 24 | ~65% vs. ~72% | [3] |
| 10 | 24 | ~65% vs. ~75% | [3] | ||
| 20 | 24 | ~65% vs. ~78% | [3] | ||
| OSRC-2 | Renal Cell Carcinoma | 5 | 24 | 66.00% vs. ~72% | [3] |
| 10 | 24 | 66.00% vs. ~74% | [3] | ||
| 20 | 24 | 66.00% vs. 76.31% | [3] | ||
| HCT116 | Colorectal Cancer | 20 µg/ml | 48 | (Significant increase reported) | [2] |
| SW480 | Colorectal Cancer | 20 µg/ml | 48 | (Significant increase reported) | [2] |
| Ovarian Cancer Cells | Ovarian Cancer | Not specified | Not specified | (Increased apoptosis and G0/G1 arrest reported) | [1] |
Signaling Pathways and Experimental Workflow
Caption: Berbamine-induced G0/G1 arrest signaling pathway.
Caption: General experimental workflow for studying berbamine.
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of berbamine on cancer cells.
Materials:
-
Berbamine (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO
-
Multiwell microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Berbamine Treatment: Treat the cells with various concentrations of berbamine (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 µM) for desired time points (e.g., 24, 48, 72 hours).[4][5] Include a vehicle control (DMSO) at the same concentration as the highest berbamine dose.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Berbamine-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[2][6]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells treated with berbamine (e.g., 20 µg/ml for 48 hours) and control cells by trypsinization.[2]
-
Washing: Wash the cells twice with cold PBS.[2]
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting the expression levels of key cell cycle proteins.
Materials:
-
Berbamine-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CyclinD1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion: Berbamine is a potent natural compound that effectively induces G0/G1 cell cycle arrest in a variety of cancer cell lines. Its mechanism of action, involving the modulation of key cell cycle regulators and signaling pathways, makes it an attractive candidate for further investigation in cancer therapy. The protocols provided herein offer a standardized approach for researchers to study the effects of berbamine on cell cycle progression.
References
- 1. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Utilizing Berbamine to Elucidate SNARE-Mediated Autophagosome-Lysosome Fusion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a natural bisbenzylisoquinoline alkaloid, has emerged as a valuable tool for studying the intricate process of autophagy, specifically the fusion of autophagosomes with lysosomes. This critical step, mediated by the SNARE (Soluble NSF Attachment Protein Receptor) complex, is essential for the degradation of cellular waste and the maintenance of cellular homeostasis. Berbamine acts as a late-stage autophagy inhibitor, effectively blocking the fusion process and leading to the accumulation of autophagosomes.[1][2][3] This property makes it an excellent pharmacological agent to dissect the molecular machinery governing autophagosome-lysosome fusion.
These application notes provide a comprehensive guide for utilizing berbamine to investigate the role of the SNARE complex in autophagy. The protocols detailed below are designed for researchers in cell biology, cancer biology, and drug development to explore the therapeutic potential of targeting this pathway.
Mechanism of Action
Berbamine inhibits autophagosome-lysosome fusion by upregulating the expression of BNIP3 (BCL2/adenovirus E1B 19kDa interacting protein 3).[1][2] Increased levels of BNIP3 then interfere with the formation of the SNARE complex required for membrane fusion. Specifically, BNIP3 competitively binds to SNAP29 (Synaptosomal-Associated Protein 29), preventing its interaction with VAMP8 (Vesicle-Associated Membrane Protein 8) on the lysosomal membrane.[1][4] This disruption of the STX17-SNAP29-VAMP8 SNARE complex effectively halts the fusion of autophagosomes with lysosomes.[4][5][6]
Data Presentation
The following tables summarize the quantitative effects of berbamine on key autophagy-related proteins and processes as reported in the literature.
Table 1: Effect of Berbamine on Autophagy-Related Protein Levels
| Cell Line | Berbamine Concentration (µM) | Treatment Duration (h) | LC3-II Levels | p62/SQSTM1 Levels | Reference |
| MCF-7 | 0, 1.25, 2.5, 5 | 24 | Dose-dependent increase | Dose-dependent increase | [2] |
| MDA-MB-231 | 0, 1.25, 2.5, 5 | 24 | Dose-dependent increase | Dose-dependent increase | [2] |
| A375 | 5 | 24 | Increased | Increased | [7] |
| B16 | 5 | 24 | Increased | Increased | [7] |
Table 2: Effect of Berbamine on SNARE Protein Interactions
| Experiment | Cell Line | Berbamine Treatment | Key Finding | Reference |
| Co-immunoprecipitation | MCF-7 | 5 µM for 24h | Decreased interaction between SNAP29 and VAMP8 | [1][4] |
| Immunofluorescence Colocalization | MCF-7 | 5 µM for 24h | Decreased colocalization of SNAP29 and VAMP8 | [4] |
Mandatory Visualizations
Caption: Signaling pathway of berbamine-induced autophagy inhibition.
Caption: Workflow for studying berbamine's effect on autophagy.
Experimental Protocols
Protocol 1: Analysis of Autophagic Flux by Western Blotting
This protocol is designed to assess the accumulation of autophagosomes by measuring the levels of LC3-II and p62/SQSTM1.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Berbamine (BBM)
-
DMSO (vehicle control)
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of berbamine (e.g., 0, 1.25, 2.5, 5 µM) or vehicle (DMSO) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Protocol 2: Co-immunoprecipitation to Analyze SNARE Complex Formation
This protocol is used to determine the effect of berbamine on the interaction between SNAP29 and VAMP8.
-
Materials:
-
MCF-7 cells
-
Berbamine (5 µM)
-
Rapamycin (B549165) (0.25 µM, positive control for autophagy induction)
-
IP lysis buffer (non-denaturing)
-
Anti-SNAP29 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies: anti-SNAP29, anti-VAMP8, anti-STX17
-
HRP-conjugated secondary antibodies
-
-
Procedure:
-
Treat MCF-7 cells with berbamine or rapamycin for 24 hours.
-
Lyse cells in non-denaturing IP lysis buffer.
-
Pre-clear lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-SNAP29 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against SNAP29, VAMP8, and STX17.
-
Protocol 3: Immunofluorescence for Colocalization Analysis
This protocol allows for the visualization of autophagosome and lysosome colocalization and the localization of SNARE proteins.
-
Materials:
-
MCF-7 cells grown on coverslips
-
Berbamine (5 µM)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-SNAP29 (green channel), anti-VAMP8 (red channel), or anti-LC3 (autophagosomes) and anti-LAMP1 (lysosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Treat cells grown on coverslips with berbamine for 24 hours.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Stain nuclei with DAPI.
-
Mount coverslips on slides with mounting medium.
-
Visualize cells using a confocal microscope.
-
Analyze colocalization using appropriate software (e.g., calculating Pearson's correlation coefficient).[4]
-
Conclusion
Berbamine serves as a potent and specific inhibitor of the late-stage autophagic process, making it an invaluable tool for investigating the molecular details of autophagosome-lysosome fusion. By disrupting the SNARE complex formation through the upregulation of BNIP3, berbamine allows for the detailed study of the proteins and interactions that govern this essential cellular event. The protocols and data presented here provide a solid foundation for researchers to utilize berbamine effectively in their studies of autophagy and its implications in health and disease.
References
- 1. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-EPMC5833711 - A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3. - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
- 5. SNARE-mediated membrane fusion in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights regarding SNARE proteins in autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Liver Cancer by Berbamine and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC), the most common form of liver cancer, remains a significant global health challenge with limited therapeutic options for advanced stages.[1] Sorafenib (B1663141), a multi-kinase inhibitor, has been a first-line treatment for advanced HCC, but its efficacy is often limited by acquired resistance.[1][2][3] Emerging evidence highlights the potential of combination therapies to overcome sorafenib resistance and enhance its anti-tumor effects.[3][4] Berbamine (B205283), a bisbenzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated anti-tumor activities in various cancers, including liver cancer.[5][6] This document provides detailed application notes and experimental protocols on the synergistic use of berbamine and sorafenib for the treatment of liver cancer, based on preclinical research. The combination has been shown to synergistically inhibit cancer cell growth, induce apoptosis, and overcome sorafenib resistance by modulating key signaling pathways.[7][8][9]
Data Presentation
The following tables summarize the quantitative data from studies investigating the combined effects of berbamine and sorafenib on hepatocellular carcinoma cells.
Table 1: In Vitro Efficacy of Berbamine and Sorafenib Combination in HCC Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| SMMC-7721 | Sorafenib | 7.99 µM | IC50 at 24h | [7] |
| SMMC-7721/S (Sorafenib-resistant) | Sorafenib | 9.56 µM | IC50 at 24h (Resistance Index: 1.20) | [7] |
| SMMC-7721 | Berbamine hydrochloride + Sorafenib | 5 µM + 2.5, 5, 10 µM | Synergistic inhibition of cell growth (Q > 1.15) | [7] |
| SMMC-7721 | Berbamine hydrochloride + Sorafenib | 5 µM + 5 µM | Synergistic inhibition of colony formation | [7] |
| HepG2 | Berbamine + Sorafenib | 20 µM + 5 µM | Significant inhibition of cell proliferation after 48h | [10] |
| SK-HEP-1 | Berbamine + Sorafenib | 20 µM + 5 µM | Significant inhibition of cell proliferation after 48h | [10] |
| SMMC-7721 & HepG2 | Berberine + Sorafenib | 100 µM + 4 µM | Significant anti-proliferation effect | [11] |
Table 2: In Vivo Efficacy of Berbamine and Sorafenib Combination in HCC Xenograft Model
| Animal Model | Treatment | Dosage | Effect | Reference |
| HepG2 Xenografts in Mice | Berbamine + Sorafenib | 75 mg/kg/day + 10 mg/kg/day | Significant inhibition of tumor growth and weight | [12] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of berbamine and sorafenib in liver cancer is attributed to the modulation of several critical signaling pathways. Berbamine has been shown to sensitize HCC cells to sorafenib by targeting pathways that contribute to drug resistance.
One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway . In sorafenib-resistant cells, this pathway is often upregulated. Berbamine hydrochloride, in combination with sorafenib, enhances the downregulation of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), thereby inhibiting this pro-survival pathway and reversing resistance.[7]
Another critical pathway targeted by this combination is the STAT3 signaling pathway . Berbamine acts as a natural inhibitor of STAT3, a transcription factor implicated in tumor progression and drug resistance. The combination of berbamine and sorafenib synergistically suppresses the phosphorylation of STAT3 at Tyr705, leading to enhanced anti-growth and pro-apoptotic effects.[8][9] Knockdown of STAT3 has been shown to abolish the sensitizing effect of berbamine, confirming the central role of this pathway.[8]
Furthermore, berbamine can inhibit the Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII) signaling pathway.[5][13] CAMKII is involved in cancer cell proliferation and the maintenance of cancer-initiating cells.[5] By inhibiting CAMKII, berbamine can suppress the growth of both liver cancer cells and the cancer stem cell population, which is often responsible for tumor recurrence and resistance.[5]
A related compound, oxyberberine (B1678073) (a metabolite of berberine), sensitizes liver cancer cells to sorafenib by inhibiting the NOTCH1-USP7-c-Myc pathway . This leads to the degradation of the oncoprotein c-Myc, which plays a role in sorafenib resistance.[2]
The combination treatment also induces apoptosis, as evidenced by increased levels of cleaved caspase-3 and cleaved PARP, and decreased levels of the anti-apoptotic protein Bcl-2.[11]
Caption: Key signaling pathways modulated by the combination of Berbamine and Sorafenib.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of berbamine and sorafenib on liver cancer cells.
Cell Viability Assay (CCK-8/MTS)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic anti-proliferative effects of the drug combination.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., SMMC-7721, HepG2, SK-HEP-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Berbamine stock solution (in DMSO)
-
Sorafenib stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of berbamine and sorafenib in culture medium.
-
Treat the cells with:
-
Varying concentrations of berbamine alone.
-
Varying concentrations of sorafenib alone.
-
Combinations of berbamine and sorafenib at fixed-ratio or checkerboard concentrations.
-
Vehicle control (DMSO, concentration should not exceed 0.1%).
-
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each drug alone using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: A streamlined workflow for assessing cell viability.
Colony Formation Assay
This assay assesses the long-term effect of the drug combination on the proliferative capacity of single cells.
Materials:
-
HCC cell lines
-
6-well plates
-
Complete culture medium
-
Berbamine and Sorafenib
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with berbamine, sorafenib, the combination, or vehicle control at desired concentrations.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When visible colonies have formed, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Photograph the plates and count the number of colonies (typically >50 cells).
-
Quantify the results by dissolving the stain in 10% acetic acid and measuring the absorbance at 590 nm.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
HCC cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of the combination therapy in an animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
HCC cells (e.g., HepG2)
-
Matrigel (optional)
-
Berbamine and Sorafenib formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 million HCC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Administer the treatments daily for a specified period (e.g., 21-28 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation markers like PCNA or Ki-67, or Western blot).
Conclusion
The combination of berbamine and sorafenib represents a promising therapeutic strategy for hepatocellular carcinoma. By targeting multiple key signaling pathways involved in proliferation, survival, and drug resistance, this combination demonstrates synergistic anti-tumor activity both in vitro and in vivo. The provided protocols offer a framework for researchers to further investigate and validate the efficacy and mechanisms of this combination therapy, with the ultimate goal of improving clinical outcomes for patients with advanced liver cancer.
References
- 1. Mechanisms of sorafenib resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyberberine sensitizes liver cancer cells to sorafenib via inhibiting NOTCH1-USP7-c-Myc pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Berbamine (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Berberine, a natural plant alkaloid, synergistically sensitizes human liver cancer cells to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca(2)(+)/calmodulin-dependent protein kinase II. – CIRM [cirm.ca.gov]
In Vivo Administration of Berbamine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective agent.[1][2][3][4] This document provides detailed application notes and standardized protocols for the in vivo administration of berbamine to facilitate reproducible and comparable preclinical research. The focus is on common administration routes, including intravenous, intraperitoneal, and oral gavage, with summaries of dosages and experimental models from published studies.
Data Presentation: Quantitative Summary of In Vivo Berbamine Administration
The following tables summarize the quantitative data from various preclinical studies investigating the effects of berbamine across different disease models and administration routes.
Table 1: Intravenous (IV) Administration of Berbamine
| Disease Model | Animal Model | Dosage | Frequency | Vehicle | Key Findings | Reference |
| Lung Cancer (A549 Xenograft) | Nude Mice | 10, 20, 30 mg/kg | Every other day | Saline | Dose-dependent tumor growth inhibition and prolonged survival.[5] | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude Mice | Not Specified | Not Specified | Not Specified | Combination with radiation significantly delayed tumor growth. | [6] |
| Prostate Cancer (PC-3 Xenograft) | Athymic Mice | Not Specified | Not Specified | Saline | Slower tumor growth and increased apoptosis in tumor tissues.[7] | [7] |
Table 2: Intraperitoneal (IP) Administration of Berbamine
| Disease Model | Animal Model | Dosage | Frequency | Vehicle | Key Findings | Reference |
| Renal Cell Carcinoma | Nude Mice | 30 mg/kg | Daily | PBS | Significantly inhibited tumor growth.[8][9] | [8] |
| Peritonitis | Mice | Not Specified | Not Specified | Not Specified | Inhibited macrophage activation and neutrophil exudation.[3][10][11] | [3][10] |
Table 3: Subcutaneous (s.c.) Administration of Berbamine
| Disease Model | Animal Model | Dosage | Frequency | Vehicle | Key Findings | Reference |
| Colorectal Cancer (SW480 Xenograft) | Nude Mice | 60 mg/kg | Twice daily for 4 weeks | Isotonic Saline | Suppressed tumor volume and weight; induced apoptosis in tumor tissues.[12] | [12] |
Table 4: Oral (p.o.) Administration of the Related Alkaloid Berberine (B55584)
Note: Data for the closely related compound berberine is provided for comparative purposes, as oral administration data for berbamine is less common in the reviewed literature. Berberine has known low oral bioavailability.[13][14][15][16][17]
| Disease Model | Animal Model | Dosage | Frequency | Vehicle | Key Findings | Reference |
| Alzheimer's Disease | Mouse Model | 50, 100, 200 mg/kg | Daily | Not Specified | Improved cognitive function and reduced amyloid-beta deposition.[18] | [18] |
| Atherosclerosis | ApoE-/- Mice | 5 mg/kg/day | Daily for 12 weeks | Not Specified | Lowered serum inflammatory cytokines.[19] | [19] |
| Myocardial Ischemia/Reperfusion | Rat Model | 100 mg/kg/day | Daily for 2 weeks | Not Specified | Reduced infarct area and improved cardiac function.[20] | [20] |
| Ischemic Stroke | Animal Models | 10 - 300 mg/kg | Not Specified | Not Specified | Significant reductions in infarct volume and improved neurological function.[21] | [21] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of berbamine. Researchers should adapt these protocols based on the specific details provided in their chosen reference studies and institutional guidelines.
Protocol 1: Intravenous (IV) Administration
Objective: To deliver berbamine directly into the systemic circulation for rapid distribution.
Materials:
-
Berbamine (powder)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal restrainer
-
70% ethanol
Procedure:
-
Preparation of Berbamine Solution:
-
On the day of administration, weigh the required amount of berbamine powder under sterile conditions.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., 1-3 mg/mL). The vehicle used in some studies was simply saline[5].
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, a small amount of a solubilizing agent approved for animal use (e.g., DMSO, followed by dilution with saline) may be considered, although this should be validated for toxicity.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.
-
-
Animal Preparation:
-
Weigh the animal to calculate the precise volume of the berbamine solution to be injected.
-
Place the animal in a suitable restrainer to immobilize the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
-
Injection:
-
Load the sterile syringe with the calculated volume of the berbamine solution.
-
Carefully insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Observe for any signs of leakage (swelling at the injection site).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Administration
Objective: To administer berbamine into the peritoneal cavity, allowing for absorption into the systemic circulation.
Materials:
-
Berbamine (powder)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[22]
-
70% ethanol
Procedure:
-
Preparation of Berbamine Solution:
-
Prepare the berbamine solution as described in Protocol 1, using sterile PBS or saline as the vehicle. One study specified the use of PBS[8].
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Securely hold the animal, tilting it slightly downwards to allow the abdominal organs to move away from the injection site.
-
-
Injection:
-
Wipe the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn, confirming correct placement.
-
Inject the berbamine solution smoothly.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 3: Subcutaneous (s.c.) Administration
Objective: To deposit berbamine into the subcutaneous space for slower, more sustained absorption.
Materials:
-
Berbamine (powder)
-
Sterile isotonic saline or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Preparation of Berbamine Solution:
-
Prepare the berbamine solution as described in Protocol 1, using sterile isotonic saline as the vehicle[12].
-
-
Animal Preparation:
-
Weigh the animal to calculate the injection volume.
-
Gently grasp the loose skin over the back or flank to form a tent.
-
-
Injection:
-
Wipe the base of the skin tent with 70% ethanol.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor the injection site for any signs of irritation and the animal for any adverse effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by berbamine and a general experimental workflow for in vivo studies.
Concluding Remarks
The selection of an appropriate administration route for berbamine is critical and depends on the specific objectives of the study, the targeted disease model, and the desired pharmacokinetic profile. Intravenous administration ensures immediate and complete bioavailability, making it suitable for acute models and for bypassing potential absorption issues. Intraperitoneal and subcutaneous routes offer alternatives that are technically less demanding and can provide more sustained exposure. While oral administration is the most convenient and clinically relevant route, the low bioavailability of related alkaloids like berberine suggests that formulation strategies may be necessary to enhance the efficacy of orally administered berbamine. The protocols and data provided herein serve as a comprehensive resource for researchers to design and execute robust in vivo studies with berbamine.
References
- 1. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Progress of cardiovascular pharmacologic study on berbamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Prominent Effects of Berbamine Hydrochloride on Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. In vitro and in vivo superior radiosensitizing effect of berbamine for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine inhibited the growth of prostate cancer cells in vivo and in vitro via triggering intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Evaluations of Berberine-Loaded Microparticles Filled In-House 3D Printed Hollow Capsular Device for Improved Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Neuroprotective Effects of Berberine in Alzheimer’s Disease Mouse Model via Improvement of Mitochondrial Dysfunction and Enhanced Amyloid-beta Peptide Clearance [bslonline.org]
- 19. Berberine in Cardiovascular and Metabolic Diseases: From Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mednews.care [mednews.care]
- 21. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cea.unizar.es [cea.unizar.es]
Troubleshooting & Optimization
Berbamine Aqueous Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of berbamine (B205283) for research purposes.
I. Frequently Asked Questions (FAQs)
Q1: Why is berbamine poorly soluble in water?
Berbamine is a natural isoquinoline (B145761) alkaloid with a complex, bulky, and relatively non-polar molecular structure. This hydrophobicity limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility and consequently, low bioavailability. This poor solubility can be a significant hurdle for in vitro and in vivo studies, making it difficult to achieve desired therapeutic concentrations.[1][2][3][4]
Q2: What are the primary methods to improve the aqueous solubility of berbamine for research?
Several effective techniques can be employed to enhance the aqueous solubility of berbamine. The most common approaches include:
-
pH Adjustment: Modifying the pH of the solvent can increase the solubility of ionizable compounds like berbamine.
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent can significantly improve solubility.[5][6]
-
Complexation with Cyclodextrins: Encapsulating the berbamine molecule within cyclodextrin (B1172386) cavities can enhance its apparent water solubility.[7][8][9][10]
-
Formulation as Solid Dispersions: Dispersing berbamine in an amorphous form within a hydrophilic polymer matrix can improve its dissolution rate.[11][12][13]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface area, leading to enhanced solubility and dissolution velocity.[1][2][3][14][15]
Q3: What is a good starting solvent for berbamine?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used, as berbamine hydrochloride shows good solubility in it (≥68 mg/mL).[16][17] For final experimental concentrations in aqueous media, this DMSO stock is typically diluted. However, the final DMSO concentration should be kept low (usually <0.5%) to avoid solvent-induced cellular toxicity.
Q4: How much can I expect to improve berbamine's solubility?
The degree of solubility enhancement depends on the chosen method. For example, forming an inclusion complex with 20% hydroxypropyl-β-cyclodextrin (HPβCD) can increase the aqueous solubility of berberine (B55584) chloride (a related compound) by approximately 4.5-fold.[8] Lyophilised nanomicelles have been reported to increase the aqueous solubility of berberine nearly fivefold.[18] Creating cocrystals has also been shown to significantly improve the dissolution rate.[4]
II. Troubleshooting Guides
Troubleshooting Issue 1: Berbamine Precipitates Out of Solution Upon Dilution
-
Problem: You've dissolved berbamine in a solvent like DMSO, but upon dilution into your aqueous culture medium or buffer, a precipitate forms.
-
Logical Troubleshooting Workflow:
Troubleshooting Issue 2: Low or Inconsistent Results in Cell-Based Assays
-
Problem: You have prepared a berbamine solution, but you are observing lower than expected efficacy or high variability in your cell-based experiments. This could be due to incomplete dissolution or instability.
-
Possible Causes & Solutions:
-
Incomplete Dissolution: The drug may not be fully dissolved at the desired concentration.
-
Solution: Before adding to cells, visually inspect the stock solution for any particulate matter. Consider sonicating the solution briefly to aid dissolution. Filter-sterilize the final solution through a 0.22 µm syringe filter; if a significant amount of compound is lost (evidenced by reduced efficacy), it indicates poor solubility at that concentration.
-
-
Adsorption to Plastics: Berbamine may adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration.
-
Solution: Consider using low-adhesion plasticware or pre-rinsing materials with the vehicle solution.
-
-
Instability in Media: Berbamine may degrade in the culture medium over the course of the experiment.
-
Solution: Prepare fresh dilutions of berbamine from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
-
III. Data on Berbamine Solubility
The following tables summarize quantitative data on berbamine and its hydrochloride salt solubility in various solvents and with different enhancement techniques.
Table 1: Solubility of Berbamine Hydrochloride in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥68 mg/mL | [16][17] |
| Water (H₂O) | ≥10.68 mg/mL | [17] |
| Ethanol (EtOH) | ≥4.57 mg/mL | [17] |
| Water (25°C) | 1.96 ± 0.11 mg/mL | [8] |
| Phosphate Buffer (pH 7.0, 25°C) | 4.05 ± 0.09 mM | [8] |
Table 2: Efficacy of Different Solubility Enhancement Techniques
| Technique | Carrier/Method | Improvement Factor | Reference |
| Inclusion Complexation | 20% HPβCD | ~4.5-fold increase in aqueous solubility | [8] |
| Nanomicelles | Lyophilised nanomicelles | ~5-fold increase in aqueous solubility | [18] |
| Solid Dispersion | With sodium caprate | 5-fold increase in in vivo bioavailability | [12] |
| Cocrystal Formation | With Fumaric Acid | Significantly improved dissolution rate | [4] |
IV. Experimental Protocols
Protocol 1: Preparation of Berbamine Solution using a Co-solvent (DMSO)
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments.
-
Weighing: Accurately weigh the desired amount of berbamine hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of sterile, cell-culture grade DMSO to achieve a high concentration stock solution (e.g., 50-100 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution: To prepare a working solution, dilute the DMSO stock directly into the pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.5%).
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HPβCD)
This method creates an inclusion complex to improve aqueous solubility, which is particularly useful for in vivo studies where organic solvents are not desired.
-
Molar Ratio Calculation: Determine the desired molar ratio of berbamine to HPβCD. A 1:1 ratio is a common starting point. [8]2. HPβCD Solution: Prepare an aqueous solution of HPβCD (e.g., in sterile water or phosphate-buffered saline). Warming the solution may be necessary to dissolve the cyclodextrin.
-
Berbamine Addition: Slowly add the berbamine hydrochloride powder to the HPβCD solution while continuously stirring or vortexing.
-
Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light. Sonication can be used to accelerate complex formation.
-
Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved berbamine.
-
Concentration Analysis: It is recommended to determine the final concentration of the solubilized berbamine using a suitable analytical method like UV-Vis spectroscopy or HPLC.
V. Signaling Pathway and Workflow Diagrams
Berbamine has been shown to modulate several key signaling pathways in cancer and immunology research. Understanding these pathways can be crucial for experimental design.
Caption: Key signaling pathways modulated by Berbamine. [17][19]
Caption: Standard workflow for preparing and using Berbamine.
References
- 1. Encapsulation of berberine into liquid crystalline nanoparticles to enhance its solubility and anticancer activity in MCF7 human breast cancer cells | CoLab [colab.ws]
- 2. japsonline.com [japsonline.com]
- 3. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Precise Dissolution Control and Bioavailability Evaluation for Insoluble Drug Berberine via a Polymeric Particle Prepared Using Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of β-cyclodextrin on the intestinal absorption of berberine hydrochloride, a P-glycoprotein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid dispersion of berberine-phospholipid complex/TPGS 1000/SiO₂: preparation, characterization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amorphous solid dispersion of berberine with absorption enhancer demonstrates a remarkable hypoglycemic effect via improving its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. raybiotech.com [raybiotech.com]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
- 19. A culture method with berbamine, a plant alkaloid, enhances CAR-T cell efficacy through modulating cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Berbamine Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the determination of the half-maximal inhibitory concentration (IC50) of berbamine (B205283).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My berbamine powder is not dissolving properly. What is the recommended solvent and procedure for preparing a stock solution?
A1: Berbamine hydrochloride has limited solubility in aqueous solutions but is soluble in organic solvents.
-
Recommended Solvent: The most common and recommended solvent for preparing a concentrated stock solution of berbamine for in vitro experiments is Dimethyl Sulfoxide (DMSO).
-
Preparation Protocol:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of berbamine hydrochloride powder.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Q2: I am observing precipitation when I dilute my berbamine stock solution in the cell culture medium. How can I prevent this?
A2: Precipitation upon dilution in aqueous-based cell culture media is a common issue with hydrophobic compounds dissolved in DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% (v/v), as higher concentrations can be cytotoxic to cells. A vehicle control (media with the same final DMSO concentration without berbamine) must be included in your experiments.
-
Dilution Method: When preparing your working concentrations, perform a serial dilution of the DMSO stock solution directly into the pre-warmed cell culture medium. Add the small volume of the stock solution to the larger volume of media while gently vortexing or pipetting to ensure rapid and even dispersion.
-
Solubility Limit: Berbamine's solubility in aqueous solutions is pH-dependent. If precipitation persists, you may be exceeding its solubility limit in the final medium. Consider preparing a less concentrated stock solution in DMSO to allow for a larger volume to be added to the media, which can sometimes help with solubility.
Q3: My cell viability results are inconsistent across experiments, or I'm observing high variability between replicates. What are the potential causes and solutions?
A3: Inconsistent results in cell viability assays can stem from several factors.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Inconsistent cell numbers will lead to variability in the final readout. Perform a cell count before seeding and ensure the cell suspension is homogenous.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are healthy. High passage numbers can lead to phenotypic changes and altered drug sensitivity. It is good practice to use cells within a defined passage number range for a set of experiments.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media components and the drug, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time across all experiments for comparability.
-
Reagent and Compound Stability: Ensure your cell culture reagents are not expired and are of high quality. Berbamine stock solutions should be stored properly and protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: The cell viability in some of my low-concentration berbamine-treated wells is higher than the vehicle control (>100% viability). Is this a valid result?
A4: This phenomenon, known as hormesis, can sometimes be observed where a low dose of an inhibitory substance can have a stimulatory effect. However, it can also be an artifact of the assay.
-
Biological Effect: At very low concentrations, some compounds can stimulate cell proliferation. If this effect is reproducible and statistically significant, it may be a real biological phenomenon.
-
Assay Interference: Some compounds can interfere with the chemistry of the cell viability assay. For example, in an MTT assay, the compound might directly reduce the MTT reagent, leading to a false-positive signal. To test for this, run a control with the highest concentration of berbamine in cell-free media to see if it generates a signal.
-
Data Normalization: When calculating percent viability, ensure your calculations are correct and that you are subtracting the background absorbance from a blank well (media only).
Q5: I am not able to achieve 50% inhibition even at the highest concentration of berbamine I tested. What should I do?
A5: If you cannot determine an IC50 value within your tested concentration range, consider the following:
-
Concentration Range: You may need to test higher concentrations of berbamine. However, be mindful of its solubility limits in the cell culture medium.
-
Cell Line Resistance: The cell line you are using may be resistant to berbamine's effects. You could try a different, potentially more sensitive, cell line to establish a positive control for your experimental setup.
-
Incubation Time: Increasing the duration of drug exposure (e.g., from 24 to 48 or 72 hours) may result in a lower IC50 value.
-
Report as > Maximum Concentration: If you still cannot achieve 50% inhibition, the IC50 value should be reported as greater than the highest concentration tested.
Data Presentation
Table 1: Solubility of Berbamine
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | [1] |
| Water | Sparingly soluble | [2] |
| Ethanol | Sparingly soluble | - |
Note: Solubility can be influenced by temperature and pH.
Table 2: Reported IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Source |
| A549 | Lung Cancer | 72 | 8.3 ± 1.3 | [2] |
| PC9 | Lung Cancer | 72 | 16.8 ± 0.9 | [2] |
| SGC-7901 | Gastric Cancer | 48 | 11.13 | [3] |
| BGC-823 | Gastric Cancer | 48 | 16.38 | [3] |
| 786-O | Renal Cell Carcinoma | 24 | 19.83 | [4] |
| OSRC-2 | Renal Cell Carcinoma | 24 | 32.76 | [4] |
| KM3 | Multiple Myeloma | 24 | ~14.0 (8.17 µg/mL) | [5] |
| KM3 | Multiple Myeloma | 48 | ~8.7 (5.09 µg/mL) | [5] |
| KM3 | Multiple Myeloma | 72 | ~6.6 (3.84 µg/mL) | [5] |
| KU812 | Chronic Myeloid Leukemia | 24 | ~10.0 (5.83 µg/mL) | [6] |
| KU812 | Chronic Myeloid Leukemia | 48 | ~5.9 (3.43 µg/mL) | [6] |
| KU812 | Chronic Myeloid Leukemia | 72 | ~1.3 (0.75 µg/mL) | [6] |
| SMMC7721 | Hepatoma | 24 | ~39.1 (22.8 µg/mL) | [7] |
| SMMC7721 | Hepatoma | 48 | ~18.7 (10.9 µg/mL) | [7] |
| NB4 | Acute Promyelocytic Leukemia | 48 | ~6.6 (3.86 µg/mL) |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and the cell viability assay used. This table should be used as a reference for establishing a preliminary concentration range.
Experimental Protocols
Detailed Methodology for Optimizing Berbamine Concentration for IC50 Determination
This protocol outlines a systematic approach to determine the optimal concentration range of berbamine for an IC50 experiment using a cell viability assay such as the MTT or AlamarBlue assay.
1. Materials:
-
Berbamine hydrochloride
-
Cell culture grade DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, AlamarBlue)
-
Multichannel pipette
-
Microplate reader
2. Preparation of Berbamine Stock Solution:
-
Follow the protocol described in FAQ A1 to prepare a concentrated stock solution of berbamine in DMSO (e.g., 20 mM).
3. Preliminary Range-Finding Experiment:
-
Objective: To determine a broad concentration range of berbamine that causes a dose-dependent decrease in cell viability.
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a wide range of berbamine concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) by serially diluting the stock solution in complete cell culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration as the highest berbamine concentration).
-
Replace the existing medium in the wells with the medium containing the different concentrations of berbamine.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Analyze the data to identify the concentration range where cell viability drops from approximately 100% to 0%.
-
4. Definitive IC50 Experiment:
-
Objective: To accurately determine the IC50 value of berbamine.
-
Procedure:
-
Based on the results of the range-finding experiment, select a narrower range of at least 6-8 concentrations that span the estimated IC50 value. A logarithmic or semi-logarithmic dilution series is recommended (e.g., if the range-finding experiment showed the IC50 is likely between 10 and 50 µM, you might test 5, 10, 20, 30, 40, 50, 60, 80 µM).
-
Repeat the cell seeding, drug treatment, and incubation as in the preliminary experiment, using these refined concentrations. It is crucial to include multiple technical replicates (at least triplicates) for each concentration.
-
Perform the cell viability assay.
-
5. Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control (untreated cells), which is set to 100% viability.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the berbamine concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism or R is commonly used for this analysis.
Mandatory Visualization
Caption: Workflow for IC50 determination of berbamine.
Caption: Troubleshooting flowchart for IC50 assays.
Caption: Key signaling pathways modulated by berbamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting berbamine instability in culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berbamine (B205283) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My berbamine, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue known as "crashing out" and occurs because berbamine is significantly less soluble in aqueous solutions like cell culture media compared to DMSO. When the concentrated DMSO stock is rapidly diluted, the berbamine is forced out of solution.
Troubleshooting Steps:
-
Reduce Solvent Shock with Serial Dilutions: Instead of adding your concentrated DMSO stock directly to the full volume of media, perform one or two intermediate dilution steps in pre-warmed (37°C) media or phosphate-buffered saline (PBS). This gradual decrease in solvent concentration helps keep the berbamine in solution.
-
Ensure Rapid and Thorough Mixing: When adding the berbamine solution (stock or intermediate dilution) to the final culture volume, gently swirl the flask or pipette up and down immediately to ensure it is evenly and quickly dispersed. This prevents localized high concentrations that can lead to precipitation.
-
Lower the Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO (e.g., 10 mM instead of 40 mM). This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Pre-warm Your Media: Always use cell culture media that has been pre-warmed to 37°C. Adding cold media can decrease the solubility of berbamine.
Q2: The culture medium containing berbamine becomes cloudy or develops a precipitate after several hours or days in the incubator. What could be the cause?
A2: Delayed precipitation can be due to several factors related to the stability of berbamine in the complex environment of cell culture medium at 37°C.
Possible Causes and Solutions:
-
pH-Dependent Instability: Berbamine's solubility and stability can be pH-dependent. While most culture media are buffered to a physiological pH of ~7.4, slight shifts in pH during cell growth could promote precipitation. Ensure your incubator's CO₂ levels are stable to maintain the media's pH.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Berbamine may interact with or be degraded by some of these components over time.
-
Role of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, the likelihood of berbamine precipitation increases. If your experimental design allows, a small percentage of serum (e.g., 1-2%) might improve stability.
-
Light Exposure: Berbamine may be sensitive to light, which can cause degradation over time.[1] It is good practice to protect your stock solutions and media containing berbamine from direct light.
Q3: What is the recommended solvent and storage procedure for berbamine stock solutions?
A3: The recommended solvent for preparing berbamine stock solutions for cell culture is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Best Practices for Preparation and Storage:
-
Use Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water in the DMSO can significantly reduce the solubility of berbamine. Use fresh, anhydrous DMSO and handle it in a low-humidity environment if possible.
-
Storage Temperature: Store berbamine stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, aliquot the stock solution into small, single-use volumes.
-
Light Protection: Store aliquots in amber vials or wrap them in foil to protect them from light.
Q4: How can I be sure that the berbamine in my culture medium is stable and active for the duration of my experiment (e.g., 24, 48, or 72 hours)?
A4: The most reliable way to determine the stability of berbamine under your specific experimental conditions is to perform a stability assay. This involves incubating berbamine in your complete cell culture medium at 37°C and measuring its concentration at different time points. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: What are the visual signs of berbamine degradation in culture media?
A5: A primary visual indicator of potential degradation or instability is a change in the color of the medium.[2] While subtle chemical changes won't be visible, significant degradation can sometimes lead to a color shift. However, the most reliable method for assessing stability is through analytical techniques like HPLC.
Data Presentation
Table 1: Reported IC₅₀ Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| SGC-7901 | Gastric Cancer | 48 | 11.13 |
| SGC-7901 | Gastric Cancer | 72 | 4.148 |
| BGC-823 | Gastric Cancer | 48 | 16.38 |
| BGC-823 | Gastric Cancer | 72 | 5.788 |
| A549 | Lung Cancer | 72 | 8.3 |
| PC9 | Lung Cancer | 72 | 16.8 |
| KU812 | Chronic Myeloid Leukemia | 24 | ~7.73 (5.83 µg/ml) |
| KU812 | Chronic Myeloid Leukemia | 48 | ~4.55 (3.43 µg/ml) |
| KU812 | Chronic Myeloid Leukemia | 72 | ~0.99 (0.75 µg/ml) |
Note: IC₅₀ values can vary between laboratories and experimental conditions. This table should be used as a guideline for determining a starting concentration range for your experiments.[3][4][5][6][7]
Experimental Protocols
Protocol 1: Preparation of Berbamine Stock and Working Solutions for Cell Culture
This protocol describes the recommended procedure for preparing berbamine solutions to minimize precipitation.
Materials:
-
Berbamine powder (hydrochloride or free base)
-
Anhydrous, sterile, tissue culture-grade DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12 + 10% FBS)
-
Sterile pipette tips and pipettes
Procedure:
-
Prepare Concentrated Stock Solution (e.g., 40 mM in DMSO):
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of berbamine powder. For berbamine dihydrochloride (B599025) (MW: ~681.65 g/mol ), this would be 27.27 mg for a 1 mL stock.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a bath sonicator may aid dissolution.
-
Visually inspect the solution to ensure no particles are present.
-
Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.
-
-
Prepare Working Solution in Culture Medium:
-
Thaw an aliquot of the concentrated berbamine stock solution at room temperature.
-
Perform an intermediate dilution: Dilute the stock solution 1:10 or 1:20 in pre-warmed complete culture medium. For a 1:10 dilution of a 40 mM stock, add 5 µL of the stock to 45 µL of medium to get a 4 mM intermediate solution. Mix gently but thoroughly.
-
Prepare the final concentration: Add the required volume of the intermediate solution to your culture plates/flasks containing pre-warmed medium to achieve the final desired concentration. For example, to achieve a final concentration of 20 µM in 2 mL of media, add 10 µL of the 4 mM intermediate solution.
-
Immediately and gently swirl the plate/flask to ensure even distribution.
-
Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the berbamine-treated groups.
-
Protocol 2: Assessing the Stability of Berbamine in Cell Culture Medium
This protocol outlines a method to quantify the stability of berbamine in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)
-
Berbamine stock solution in DMSO
-
Sterile plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (HPLC grade)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Cold acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
Prepare a solution of berbamine in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 40 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Dispense this solution into multiple wells of a sterile plate or into several small flasks.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
For each time point, transfer an aliquot (e.g., 100 µL) to a low-protein-binding microcentrifuge tube.
-
Immediately stop any potential degradation by adding 2-3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis. Store samples at -80°C until you are ready to analyze all time points.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method. A common starting point for berbamine analysis is a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), run in an isocratic or gradient mode.
-
Set the UV detector to the wavelength of maximum absorbance for berbamine (around 345 nm).
-
Inject the supernatant from each time point into the HPLC system.
-
Quantify the peak area of the intact berbamine at each time point.
-
-
Data Analysis:
-
Calculate the percentage of berbamine remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of berbamine remaining against time to visualize its stability profile under your specific cell culture conditions.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for berbamine precipitation.
Caption: Workflow for assessing berbamine stability in media.
Caption: Berbamine inhibits key oncogenic signaling pathways.
References
- 1. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Nanoparticle Delivery Systems for Berbamine
Disclaimer: Research on nanoparticle delivery systems specifically for berbamine (B205283) is emerging, and published literature is not as extensive as for the related compound, berberine (B55584). This guide provides troubleshooting and FAQ information based on available data for berbamine and established principles of nanoparticle formulation. Methodologies for other nanoparticle types are adapted from berberine studies and should be considered as a starting point for developing berbamine-specific protocols.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during the formulation and characterization of berbamine-loaded nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Inefficient mixing or homogenization speed/time.2. Suboptimal surfactant/stabilizer concentration.3. Fluctuation in temperature during formulation.4. Poor quality of solvents or lipids. | 1. Optimize homogenization speed and duration. For methods like ultrasonication, ensure consistent power output.2. Titrate surfactant concentration to find the optimal level for particle stabilization.3. Maintain a consistent and controlled temperature throughout the synthesis process.4. Use high-purity, filtered solvents and high-quality lipids. |
| Low Encapsulation Efficiency (EE%) | 1. Poor solubility of berbamine in the chosen organic solvent or lipid matrix.2. Drug leakage from the nanoparticles during the formulation process.3. Inappropriate drug-to-polymer/lipid ratio.4. pH of the aqueous phase not optimal for berbamine entrapment. | 1. Screen different solvents or solvent mixtures to improve berbamine solubility.2. For emulsion-based methods, rapid solidification of the nanoparticles can help prevent drug leakage. This can be achieved by optimizing the evaporation rate of the organic solvent.3. Experiment with different ratios of berbamine to the encapsulating material to find the optimal loading capacity.4. Adjust the pH of the aqueous phase to a level that minimizes the water solubility of berbamine, thereby promoting its partitioning into the nanoparticle core. |
| Nanoparticle Aggregation and Instability | 1. Insufficient surface charge (low zeta potential).2. Inadequate concentration of stabilizing agent.3. Inappropriate storage conditions (temperature, pH).4. Presence of residual organic solvents. | 1. If the zeta potential is close to neutral, consider adding a charged surfactant or polymer to the formulation to increase electrostatic repulsion between particles.2. Increase the concentration of the stabilizer (e.g., PEGylated lipids, poloxamers) to provide better steric hindrance.3. Store nanoparticle dispersions at recommended temperatures (often 4°C) and in a buffer system that maintains a stable pH.4. Ensure complete removal of organic solvents through methods like dialysis or rotary evaporation, as residual solvents can destabilize the nanoparticles over time. |
| Difficulty in Scaling Up the Formulation | 1. Batch-to-batch variability.2. Inconsistent mixing dynamics at larger volumes.3. Challenges in maintaining uniform temperature and processing parameters. | 1. Standardize all operating procedures and use high-precision equipment.2. For larger batches, consider using continuous flow systems like microfluidics for more controlled and reproducible mixing.3. Implement robust process controls to monitor and maintain critical parameters like temperature and stirring rate during scale-up. |
Frequently Asked Questions (FAQs)
Q1: Why use a nanoparticle delivery system for berbamine?
A1: Berbamine, a natural bis-benzylisoquinoline alkaloid, has demonstrated potent anti-cancer and anti-inflammatory properties. However, its clinical application is often hindered by poor bioavailability, likely due to low aqueous solubility and a short plasma half-life[1]. Nanoparticle delivery systems can encapsulate berbamine, improving its solubility, protecting it from degradation, and potentially enabling targeted delivery to specific tissues, thereby enhancing its therapeutic efficacy[1][2].
Q2: What types of nanoparticles have been used for berbamine delivery?
A2: Currently, the most specifically documented nanoparticle system for berbamine is lipid-based nanoparticles[1][2]. Additionally, studies have explored co-loading berbamine with other chemotherapeutic agents in polymeric nanoparticles, such as sulfobutylether-β-cyclodextrin/chitosan nanoparticles and mPEG-PCL nanoparticles, for synergistic effects[2]. Given the similarities to berberine, other systems like liposomes and micelles could also be viable carriers for berbamine, though specific formulations would require development and optimization.
Q3: How does berbamine exert its anti-cancer effects, and how can nanoparticles enhance this?
A3: Berbamine modulates several oncogenic signaling pathways. It has been shown to inhibit the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and CAMKII/c-Myc pathways, and activate the TGF/SMAD pathway, which can lead to the inhibition of cancer cell proliferation and induction of apoptosis[2]. Nanoparticle delivery can increase the concentration of berbamine at the tumor site, leading to more effective modulation of these pathways and enhanced anti-tumorigenic and anti-metastatic effects[1][2].
Q4: What are the key characterization techniques for berbamine-loaded nanoparticles?
A4: Key characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the mean particle size, size distribution, and polydispersity index (PDI).
-
Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy: To quantify the amount of encapsulated berbamine and determine the encapsulation efficiency and drug loading capacity.
-
In vitro Drug Release Studies: To assess the release kinetics of berbamine from the nanoparticles under physiological conditions.
Quantitative Data
Table 1: Physicochemical Properties of Berbamine-Loaded Lipid Nanoparticles (BBM-NPs)
| Parameter | Value | Reference |
| Mean Hydrodynamic Diameter | 75 nm | [2] |
| Zeta Potential | -16 mV | [2] |
| Encapsulation Efficiency | 87% | [2] |
Table 2: Illustrative Examples of Berbamine and Berbamine Co-loaded Nanoparticle Formulations
| Nanoparticle Type | Core Components | Berbamine Loading | Key Findings | Reference |
| Lipid Nanoparticles | Glyceryl monooleate (GMO), D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) | Encapsulated | Enhanced anti-metastatic and anti-tumorigenic efficacy in vitro and in vivo. | [2] |
| Polymeric Nanoparticles (co-loaded with Paclitaxel) | mPEG-PCL | Co-encapsulated | Superior tumor suppression in human gastric cancer cells compared to free drugs. | [2] |
| Polymeric Nanoparticles (co-loaded with Docetaxel) | Sulfobutylether-β-cyclodextrin/chitosan | Co-encapsulated | Improved in vitro cancer cell death and pharmacokinetic profile. | [2] |
Experimental Protocols
Protocol 1: Preparation of Berbamine-Loaded Lipid Nanoparticles (Illustrative)
This protocol is based on the formulation of berbamine-loaded lipid nanoparticles (BBM-NPs) as described in the literature[2].
Materials:
-
Berbamine (BBM)
-
Glyceryl monooleate (GMO)
-
D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Coumarin-6 (for fluorescence imaging, optional)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of the Lipid Phase: Dissolve a specific amount of GMO and berbamine in chloroform. If fluorescently labeling, add coumarin-6 to this mixture.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the round-bottom flask.
-
Hydration: Hydrate the lipid film with a PBS solution containing the surfactant TPGS. This is typically done by gentle rotation of the flask at a temperature above the melting point of the lipid.
-
Sonication: Subject the resulting suspension to probe sonication to reduce the particle size and achieve a homogenous nano-dispersion.
-
Purification: Centrifuge the nanoparticle suspension to remove any un-encapsulated berbamine and larger aggregates.
-
Storage: Store the final berbamine-loaded nanoparticle suspension at 4°C for further characterization and use.
Protocol 2: Preparation of Berbamine-Loaded Polymeric Micelles (Hypothetical Adaptation from Berberine Protocols)
This is a hypothetical protocol for preparing berbamine-loaded polymeric micelles using the thin-film hydration method, adapted from protocols for berberine[3][4].
Materials:
-
Berbamine
-
Amphiphilic block copolymer (e.g., PVCL-PVA-PEG)
-
Methanol (B129727) or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolution: Co-dissolve a precise amount of berbamine and the amphiphilic polymer in methanol in a round-bottom flask.
-
Film Formation: Evaporate the methanol under vacuum using a rotary evaporator at a controlled temperature (e.g., 45°C) to form a thin, uniform film.
-
Drying: Further dry the film under vacuum overnight to remove any residual solvent.
-
Hydration and Micelle Formation: Hydrate the film with PBS (pH 7.4) and gently agitate until the film is completely dissolved and a clear micellar solution is formed.
-
Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug or aggregates.
-
Characterization and Storage: Characterize the micelles for size, zeta potential, and encapsulation efficiency. Store at 4°C.
Visualizations
Experimental Workflow
Caption: Workflow for developing and evaluating berbamine nanoparticles.
Signaling Pathway
Caption: Berbamine inhibits the JAK/STAT pathway by preventing JAK2 autophosphorylation.[2][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine-Loaded Thiolated Pluronic F127 Polymeric Micelles for Improving Skin Permeation and Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of berbamine in experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using berbamine (B205283) in experiments, with a focus on minimizing off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with berbamine.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| 1. High levels of cytotoxicity in non-target cells or at low concentrations. | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve: Determine the lowest effective concentration that elicits the desired on-target effect. 2. Use control cell lines: Include cell lines known to be resistant to berbamine's on-target effects to distinguish between on-target and off-target cytotoxicity. 3. Rescue experiments: If the primary target is known (e.g., CaMKIIγ), transfect cells with a berbamine-resistant mutant of the target to see if the cytotoxic effect is rescued. | Identification of a therapeutic window that maximizes on-target effects while minimizing general cytotoxicity. |
| 2. Inconsistent or unexpected experimental results. | 1. Compound solubility and stability issues: Berbamine hydrochloride has poor water solubility.[1] 2. Activation of compensatory signaling pathways. | 1. Ensure proper solubilization: Dissolve berbamine in DMSO for stock solutions.[2] For aqueous solutions, be aware of its low solubility, which is pH-dependent.[3] Prepare fresh dilutions for each experiment. 2. Use appropriate vehicle controls: Always include a DMSO-only control at the same final concentration used for berbamine treatment. 3. Profile key signaling pathways: Use techniques like Western blotting to examine the activation state of known compensatory pathways (e.g., PI3K/Akt, MAPK) that might be activated in response to inhibition of the primary target. | Consistent and reproducible experimental data. A clearer understanding of the cellular response to berbamine treatment. |
| 3. Observed phenotype does not match the expected outcome based on the intended target. | 1. Berbamine has multiple known molecular targets. 2. Paradoxical activation of some signaling pathways. | 1. Broad-spectrum analysis: Investigate other known targets of berbamine, such as the NF-κB pathway, autophagy, and BRD4.[4][5] 2. Validate target engagement: Use techniques like cellular thermal shift assay (CETSA) or specific phosphorylation markers to confirm that berbamine is engaging with its intended target in your experimental system. 3. Investigate paradoxical effects: Be aware that in some contexts, such as gastric cancer cells, berbamine has been reported to facilitate the activation of STAT3 and NF-κB signals.[6] | A more accurate interpretation of the experimental phenotype, considering the polypharmacology of berbamine. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of berbamine?
A1: Berbamine is a bisbenzylisoquinoline alkaloid with a range of biological activities. Its primary known targets include:
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Berbamine inhibits CaMKII, which can affect downstream signaling related to cell proliferation and survival.[7]
-
Bcr-Abl: It has shown activity against the Bcr-Abl fusion protein, relevant in chronic myeloid leukemia (CML).[2]
-
NF-κB Signaling Pathway: Berbamine can inhibit the NF-κB pathway, which is involved in inflammation and cell survival.[2]
-
Autophagy: It has been identified as an autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes.[4]
-
BRD4: Berbamine has been shown to be a novel inhibitor of BRD4, affecting the transcription of oncogenes like c-MYC.[5]
A broad kinome scan at a concentration of 10 µM showed that berbamine did not inhibit the activity of 371 kinases by more than 50%, suggesting that its off-target effects on the kinome may be limited at commonly used concentrations.[3]
Q2: How can I confirm that the observed effects in my experiment are due to on-target activity of berbamine?
A2: To confirm on-target activity, consider the following experimental approaches:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (e.g., CaMKIIγ). If the resulting phenotype mimics the effect of berbamine treatment, it supports an on-target mechanism.
-
Rescue experiments: Overexpress a berbamine-resistant mutant of the target protein. If this rescues the cellular phenotype induced by berbamine, it provides strong evidence for on-target activity.
-
Use of a more specific derivative: If available, a more specific derivative, such as PA4 for CaMKIIγ, can be used as a comparison to dissect the effects of inhibiting a particular target.[3]
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of your target kinase. A decrease in phosphorylation of these substrates upon berbamine treatment would indicate on-target engagement.
Q3: What are the best practices for preparing and storing berbamine solutions?
A3: Berbamine hydrochloride has limited aqueous solubility.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including a vehicle-only control.
Quantitative Data Summary
The following tables summarize key quantitative data for berbamine from the literature.
Table 1: IC50 Values of Berbamine for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| K562-r | Imatinib-resistant CML | 11.1 | 48 |
| KU812 | CML | 3.43 µg/mL (~5.6 µM) | 48 |
| KU812 | CML | 0.75 µg/mL (~1.2 µM) | 72 |
| KM3 | Multiple Myeloma | 5.09 µg/mL (~8.4 µM) | 48 |
| KM3 | Multiple Myeloma | 3.84 µg/mL (~6.3 µM) | 72 |
| A549 | Lung Cancer | 8.3 | 72 |
| PC9 | Lung Cancer | 16.8 | 72 |
| SGC-7901 | Gastric Cancer | 11.13 | 48 |
| BGC-823 | Gastric Cancer | 16.38 | 48 |
| HT-29 | Colon Cancer | 14 | Not Specified |
Table 2: Binding Affinity and Off-Target Kinase Activity of Berbamine
| Target/Assay | Binding Constant/Activity | Notes |
| BRD4 | K_D = 10 µM | Determined by Surface Plasmon Resonance (SPR). |
| Kinome Scan (371 kinases) | <50% inhibition at 10 µM | Indicates low off-target activity against a broad panel of kinases at this concentration.[3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of berbamine on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of berbamine (e.g., 0, 1, 5, 10, 20, 40 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of berbamine on the expression and phosphorylation of proteins in a specific signaling pathway.
-
Methodology:
-
Plate cells and treat with berbamine at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-CaMKII, total CaMKII, p-p65, total p65, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: A logical workflow for designing and troubleshooting experiments with berbamine.
Caption: Simplified diagram of key signaling pathways affected by berbamine.
References
- 1. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Berbamine Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers encountering berbamine (B205283) resistance in their cancer cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential mechanisms of resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to berbamine in your cancer cell line over time.
Possible Cause 1: Upregulation of Efflux Pumps
Cancer cells can develop resistance by increasing the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell. Berbamine has been identified as a substrate and inhibitor of P-glycoprotein (P-gp/ABCB1/MDR1).[1][2]
Troubleshooting Steps:
-
Assess Efflux Pump Expression:
-
Western Blotting: Compare the protein levels of P-glycoprotein (ABCB1) in your suspected resistant cell line with the parental (sensitive) cell line. An increased band intensity at ~170 kDa in the resistant line suggests upregulation.
-
qRT-PCR: Analyze the mRNA expression levels of the ABCB1 gene. Increased transcript levels can indicate transcriptional upregulation of the efflux pump.
-
-
Functional Efflux Assay:
-
Use a fluorescent substrate of P-gp, such as Rhodamine 123, to functionally assess efflux activity. Resistant cells with higher P-gp activity will retain less of the fluorescent dye.
-
-
Co-treatment with an Efflux Pump Inhibitor:
-
Treat your resistant cells with berbamine in combination with a known P-gp inhibitor (e.g., verapamil, tariquidar). A restored sensitivity to berbamine in the presence of the inhibitor strongly suggests that efflux pump activity is a major resistance mechanism.
-
Experimental Workflow for Investigating Efflux Pump-Mediated Resistance
Caption: Workflow for troubleshooting efflux pump-mediated berbamine resistance.
Possible Cause 2: Altered Drug Metabolism
Cancer cells can enhance the metabolic breakdown of drugs, reducing their effective intracellular concentration. Berbamine is metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[3]
Troubleshooting Steps:
-
Assess CYP450 Expression:
-
Use qRT-PCR to compare the mRNA levels of CYP2D6, CYP1A2, and CYP3A4 in your resistant and parental cell lines. Upregulation in the resistant line may indicate enhanced metabolism.
-
-
Co-treatment with a CYP450 Inhibitor:
-
Treat your resistant cells with berbamine in combination with a broad-spectrum CYP450 inhibitor (e.g., ketoconazole (B1673606) for CYP3A4). If sensitivity to berbamine is restored, it suggests that increased metabolism is a contributing factor to the observed resistance.
-
Problem 2: Intrinsic resistance to berbamine in a new cancer cell line.
Possible Cause 1: Target Alteration
Berbamine has been shown to target Ca2+/Calmodulin-dependent protein kinase II (CaMKII).[4] Pre-existing mutations in the CAMK2 gene in a cancer cell line could potentially alter the drug-binding site and confer intrinsic resistance.
Troubleshooting Steps:
-
Sequence the CAMK2 Gene:
-
Perform DNA sequencing of the CAMK2 gene in the resistant cell line to identify any mutations, particularly within the kinase domain or regions known to be important for inhibitor binding.
-
-
In Silico Modeling:
-
If a mutation is identified, use molecular modeling software to predict its impact on the binding of berbamine to CaMKII.
-
Possible Cause 2: Dysregulation of Downstream Signaling Pathways
Berbamine exerts its anti-cancer effects by modulating various signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, and Wnt/β-catenin.[5] Cell lines with pre-existing alterations in these pathways that bypass the effects of berbamine may exhibit intrinsic resistance.
Troubleshooting Steps:
-
Pathway Analysis:
-
Perform a baseline analysis of key proteins in these pathways (e.g., phosphorylation status of STAT3, Akt, mTOR; nuclear localization of β-catenin) in the untreated resistant cell line. Compare this to the profile of a known berbamine-sensitive cell line. Constitutive activation of a downstream effector could indicate a bypass mechanism.
-
Signaling Pathways Modulated by Berbamine
References
- 1. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 2. Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of berbamine compounds.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of berbamine (B205283) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid berbamine hydrochloride?
A1: For long-term stability, solid berbamine hydrochloride should be stored at -20°C.[1]
Q2: How should I store berbamine solutions?
A2: It is generally not recommended to store berbamine in solution for long periods. If you must, prepare fresh solutions for your experiments. For short-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months, though it is best to use them as soon as possible after preparation. Always protect solutions from light.
Q3: What solvents are suitable for dissolving and storing berbamine hydrochloride?
A3: Berbamine hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at concentrations greater than or equal to 68 mg/mL. It is also soluble in water and ethanol, though to a lesser extent.
Q4: Is berbamine sensitive to light?
A4: Yes, berbamine compounds can be light-sensitive. It is crucial to store both solid berbamine and its solutions in light-resistant containers to prevent photodegradation.
Q5: What is the expected shelf life of solid berbamine hydrochloride?
A5: When stored under ideal conditions (cool, dry, and in an airtight container), berbamine hydrochloride has a shelf life of approximately 24 months. However, it is essential to monitor the compound's purity over time, especially if it is stored for an extended period.
Data Presentation: Stability of Berbamine Hydrochloride
| Condition | Form | Observations | Purity/Degradation | Source(s) |
| Storage | ||||
| -20°C | Solid | Recommended for long-term storage. | Assumed stable. | [1] |
| Cool, dry, airtight | Solid | Suggested shelf life of 24 months. | No quantitative data available. | |
| Forced Degradation | ||||
| 1M HCl, 80°C, 5 hours | Solution | Unstable | ~6% degradation | [2] |
| 1M NaOH, 80°C, 30 mins | Solution | Highly unstable | ~48% degradation | [2] |
| 1M NaOH, 80°C, 3 hours | Solution | Highly unstable | ~83% degradation | [2] |
| 30% H₂O₂, 80°C, 1 hour | Solution | Unstable | ~19% degradation | [2] |
| Dry Heat, 105°C, 12 hours | Solid | Stable | No significant degradation observed. | [2] |
| Photolytic (254 nm & 365 nm), 24 hours | Solution | Stable | No significant degradation observed. | [2] |
| Water Hydrolysis, 80°C, 4 hours | Solution | Stable | No significant degradation observed. | [2] |
Troubleshooting Guides
Issue 1: My solid berbamine hydrochloride has changed color (e.g., yellowing).
-
Possible Cause: Exposure to light or oxidation over time can cause discoloration of berbamine compounds, which are naturally yellow.[3] This may indicate some level of degradation.
-
Solution:
-
Always store solid berbamine in a dark, airtight container at the recommended temperature (-20°C).
-
Before use, assess the purity of the discolored compound using a validated analytical method, such as HPLC (see Experimental Protocols section).
-
If significant degradation is detected, it is recommended to use a fresh batch of the compound for your experiments to ensure data integrity.
-
Issue 2: My berbamine solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of berbamine in your chosen solvent may be too high.
-
Solution: Try to dissolve the compound in a larger volume of solvent. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
Possible Cause 2: Solvent Shift. When a concentrated stock solution of berbamine in an organic solvent (like DMSO) is diluted into an aqueous buffer (like PBS), the abrupt change in polarity can cause the compound to precipitate.
-
Solution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This gradual addition helps to prevent localized high concentrations and promotes better mixing.
-
-
Possible Cause 3: pH-Dependent Solubility. The solubility of berbamine can be influenced by the pH of the solution.
-
Solution: Adjust the pH of your aqueous buffer to see if it improves solubility. Berbamine hydrochloride is a salt of a weak base and is generally more soluble in acidic conditions.
-
-
Possible Cause 4: Interaction with Media Components. Components in complex media, such as salts and proteins in cell culture media, can sometimes interact with the compound and reduce its solubility.
-
Solution: When preparing berbamine solutions for cell culture, make an intermediate dilution in a small volume of pre-warmed medium before adding it to the final culture volume. Always visually inspect for any signs of precipitation.
-
Issue 3: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of Berbamine in Solution. Berbamine in solution, especially when exposed to light or stored for extended periods, can degrade, leading to a lower effective concentration.
-
Solution: Always prepare fresh berbamine solutions for each experiment. If you must store solutions, do so in small aliquots at -80°C and protect them from light.
-
-
Possible Cause 2: Incomplete Dissolution or Precipitation. If the compound is not fully dissolved or precipitates out of solution, the actual concentration in your experiment will be lower than intended.
-
Solution: Ensure complete dissolution of your stock solution and visually inspect your final working solutions for any signs of precipitation before adding them to your cells.
-
-
Possible Cause 3: Interaction with Serum Proteins. Berbamine may bind to proteins in the serum of your cell culture medium, which can affect its bioavailability and activity.
-
Solution: Be consistent with the type and percentage of serum used in your experiments. If you suspect protein binding is an issue, you may need to perform experiments in serum-free media, if appropriate for your cell line.
-
Experimental Protocols
Protocol 1: Purity Assessment of Berbamine Hydrochloride by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific instrumentation and requirements.
1. Materials and Reagents:
-
Berbamine hydrochloride reference standard
-
Berbamine hydrochloride sample for testing
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (e.g., 30:70 v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 271 nm[4]
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 50 mM solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the acetonitrile and phosphate buffer in the desired ratio (e.g., 30:70 v/v). Degas the mobile phase before use.
-
Standard Solution: Accurately weigh a known amount of berbamine hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-60 µg/mL).
-
Sample Solution: Accurately weigh the berbamine hydrochloride sample to be tested and dissolve it in the mobile phase to a concentration that falls within the range of the calibration curve.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of berbamine hydrochloride in the sample by comparing its peak area to the calibration curve. Purity can be calculated as a percentage of the expected concentration.
6. System Suitability:
-
Ensure that the system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, are within acceptable limits.
Protocol 2: Purity Assessment of Berbamine Hydrochloride by Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general framework for determining the purity of berbamine hydrochloride using qNMR.
1. Materials and Reagents:
-
Berbamine hydrochloride sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in which both the sample and internal standard are soluble and have non-overlapping peaks.
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Accurately weigh a specific amount of the berbamine hydrochloride sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
-
Tune and shim the spectrometer to obtain optimal resolution.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative acquisition include:
-
A sufficient relaxation delay (D1) to allow for full relaxation of the protons of interest (typically 5 times the longest T₁ value).
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A 90° pulse angle.
-
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak of berbamine hydrochloride that does not overlap with any other signals.
-
Integrate a well-resolved peak of the internal standard.
-
Calculate the purity of the berbamine hydrochloride sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I_sample = Integral of the berbamine peak
-
N_sample = Number of protons corresponding to the integrated berbamine peak
-
I_IS = Integral of the internal standard peak
-
N_IS = Number of protons corresponding to the integrated internal standard peak
-
MW_sample = Molecular weight of berbamine hydrochloride
-
m_sample = Mass of the berbamine sample
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Mandatory Visualizations
Signaling Pathways
Berbamine has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Workflows
References
Technical Support Center: Enhancing Berbamine Bioavailability for Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with berbamine (B205283). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of berbamine for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral administration of berbamine in animal studies?
A1: The principal challenge with oral delivery of berbamine is its very low bioavailability. This is largely attributed to poor gastrointestinal absorption, rapid metabolism, and rapid systemic elimination[1][2]. For the structurally similar compound berberine (B55584), studies in rats have reported an absolute oral bioavailability of less than 1% (approximately 0.68%)[2][3]. This necessitates the exploration of advanced formulation strategies to improve its therapeutic efficacy in preclinical research.
Q2: What are the most promising strategies to enhance the oral bioavailability of berbamine?
A2: Several nano- and micro-formulation strategies have shown significant promise in improving the oral bioavailability of poorly soluble compounds like berbamine. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, protecting them from degradation in the gastrointestinal tract and enhancing their absorption.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic or lipophilic matrix at the molecular level, which can improve the dissolution rate and absorption. Hot-melt extrusion is a common method for preparing solid dispersions.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This enhances the solubilization and absorption of the drug.
-
Chitosan Nanoparticles: Chitosan, a natural polysaccharide, is biodegradable, biocompatible, and mucoadhesive. Chitosan-based nanoparticles can adhere to the intestinal mucosa, increasing the residence time of the drug and promoting its absorption[4].
-
Phospholipid Complexes: Complexing berbamine with phospholipids (B1166683) can enhance its lipophilicity, thereby improving its permeation across the intestinal membrane.
Q3: Is there quantitative data available on the improvement of berbamine's bioavailability with these formulations?
A3: While specific pharmacokinetic data for various berbamine formulations is still emerging, studies on the closely related compound berberine and berbamine derivatives provide strong evidence of significant bioavailability enhancement. The following tables summarize key findings from preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of Unformulated Berberine in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Berberine Chloride | 100 | 9.48 ± 3.40 | 46.5 ± 12.8 | 0.68 | [3] |
| Berberine Sulfate | 10 | 0.94 ± 0.10 | 4.1 ± 0.2 | 0.26 | [5] |
| Berberine Hydrochloride | 25 | 16.74 | 2039.49 (ng/mL·min) | Not Reported | [6] |
| Berberine | 200 | 25.85 ± 7.34 | 75.83 ± 5.60 | Not Reported | [7] |
Table 2: Improvement in Bioavailability of Berbamine/Berberine with Advanced Formulations in Rats (Oral Administration)
| Drug | Formulation | Fold Increase in Cmax | Fold Increase in AUC | Key Findings | Reference |
| Berbamine Derivative (PA4) | Not specified | Not Applicable | Not Applicable | Oral absolute bioavailability of 34.1% | [8] |
| Berberine Chloride | 2.5% TPGS Solution | 2.9 | 1.9 | TPGS acts as a P-glycoprotein inhibitor, enhancing absorption. | [3] |
| Berberine | Phospholipid Complex | Not specified | 3-fold | Phytosomes loaded with berberine-phospholipid complex significantly improved bioavailability. | [9] |
| Berberine | Solid Dispersion (BPC/TPGS 1000/SiO₂) | - | 3.23 (relative bioavailability) | Solid dispersion improved dissolution and intestinal absorption. | [10] |
Troubleshooting Guides
Issue 1: Low Drug Entrapment Efficiency or Loading Capacity in Nanoparticles
| Possible Causes | Troubleshooting Steps |
| Poor solubility of berbamine in the lipid matrix (for SLNs) or organic phase. | 1. Screen different lipids/oils: Test a variety of solid lipids (for SLNs) or oils (for SNEDDS) to find one with higher solubilizing capacity for berbamine. 2. Use of a co-solvent: Incorporate a small amount of a biocompatible co-solvent in the lipid or oil phase to improve drug solubility. |
| Drug leakage into the external aqueous phase during formulation. | 1. Optimize the homogenization/sonication process: High energy input can sometimes lead to drug expulsion. Try reducing the homogenization pressure/time or sonication amplitude. 2. Adjust the surfactant concentration: An optimal surfactant concentration is crucial for stabilizing the nanoparticles and preventing drug leakage. |
| Precipitation of the drug during the formulation process. | 1. Check for pH sensitivity: Ensure the pH of the aqueous phase is suitable for maintaining berbamine's solubility. 2. Control the temperature: For methods involving temperature changes (e.g., hot homogenization for SLNs), ensure the cooling rate is optimized to allow for efficient drug entrapment. |
Issue 2: Nanoparticle Aggregation and Instability
| Possible Causes | Troubleshooting Steps |
| Insufficient surface charge (low zeta potential). | 1. Adjust the pH of the formulation: The surface charge of nanoparticles can often be modulated by changing the pH of the surrounding medium. 2. Incorporate a charged surfactant or polymer: The addition of a cationic or anionic surfactant can increase the electrostatic repulsion between particles. |
| Suboptimal surfactant/stabilizer concentration. | 1. Optimize the surfactant-to-lipid/polymer ratio: A sufficient amount of surfactant is needed to cover the surface of the nanoparticles and provide steric hindrance. 2. Use a combination of surfactants: A blend of surfactants can sometimes provide better stability than a single one. |
| High concentration of nanoparticles. | 1. Dilute the nanoparticle suspension: Working with a more diluted suspension can reduce the frequency of particle collisions and subsequent aggregation. |
Issue 3: Inconsistent or Poor In Vivo Bioavailability Despite Successful In Vitro Formulation
| Possible Causes | Troubleshooting Steps |
| Premature drug release from the formulation in the GI tract. | 1. Modify the formulation for controlled release: Incorporate polymers that provide sustained drug release. 2. Use enteric-coated nanoparticles: This can protect the formulation from the harsh acidic environment of the stomach and ensure drug release in the intestine. |
| Interaction of the formulation with components of the GI fluid. | 1. Evaluate the formulation's stability in simulated gastric and intestinal fluids: This can help identify potential degradation or aggregation issues. 2. Incorporate mucoadhesive polymers: This can increase the residence time of the formulation at the site of absorption. |
| P-glycoprotein (P-gp) mediated efflux of the drug. | 1. Co-administer a P-gp inhibitor: While not ideal, this can help to elucidate the role of P-gp in limiting absorption. 2. Incorporate P-gp inhibiting excipients: Some surfactants and polymers used in formulations (e.g., TPGS, Tween 80) have P-gp inhibitory effects[3]. |
Experimental Protocols
Protocol 1: Preparation of Berbamine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is adapted from methods used for preparing berberine-loaded SLNs[5][11].
Materials:
-
Berbamine
-
Solid lipid (e.g., glyceryl monostearate, hydrogenated palm oil)
-
Surfactant (e.g., Tween 80, lecithin)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the desired amount of berbamine to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) for a specified time (e.g., 15-30 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles)[11]. The homogenization temperature should be maintained above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of Berbamine Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol is based on a patent for a berberine solid dispersion[2] and general HME principles[12][13].
Materials:
-
Berbamine
-
Hot-melt carrier (e.g., polyethylene (B3416737) glycol, copovidone, poloxamer)
-
Plasticizer (optional, to reduce processing temperature)
Procedure:
-
Blending: Physically mix the berbamine and the hot-melt carrier in the desired ratio.
-
Extruder Setup: Set up a twin-screw hot-melt extruder with the appropriate screw configuration and temperature profile for the different zones of the extruder barrel (e.g., feeding zone, melting zone, mixing zone, and die).
-
Extrusion: Feed the physical mixture into the extruder at a constant rate. The material will be heated, melted, and mixed as it is conveyed through the barrel by the rotating screws.
-
Extrudate Collection: The molten solid dispersion will exit the extruder through a die. The extrudate can be collected and cooled.
-
Downstream Processing: The cooled extrudate can be milled into a powder or cut into pellets for further formulation into capsules or tablets.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content, and dissolution profile.
Protocol 3: Preparation of Berbamine Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from methods for preparing berberine-loaded SNEDDS[9][14][15].
Materials:
-
Berbamine
-
Oil (e.g., oleic acid, castor oil)
-
Surfactant (e.g., Tween 20, Tween 80)
-
Co-surfactant (e.g., glycerol, propylene (B89431) glycol)
Procedure:
-
Screening of Excipients: Determine the solubility of berbamine in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of a nanoemulsion to identify the self-nanoemulsifying region.
-
Preparation of Berbamine-Loaded SNEDDS: Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial. Add the desired amount of berbamine and mix thoroughly using a vortex mixer or magnetic stirrer until the berbamine is completely dissolved.
-
Characterization: Evaluate the SNEDDS for self-emulsification time, droplet size, PDI, and zeta potential upon dilution with an aqueous medium. The in vitro drug release profile should also be assessed.
Visualizations: Signaling Pathways and Experimental Workflows
Berbamine's Effect on the PI3K/Akt/mTOR Signaling Pathway
Berbamine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Caption: Berbamine inhibits the PI3K/Akt/mTOR pathway.
Berbamine's Inhibition of the JAK2/STAT3 Signaling Pathway
Berbamine and its derivatives can inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells.
Caption: Berbamine inhibits the JAK2/STAT3 signaling pathway.
Workflow for Preparation of Solid Lipid Nanoparticles (SLNs)
A general workflow for the preparation of SLNs using the high-pressure homogenization technique.
Caption: Workflow for SLN preparation.
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Bioavailability study of berberine and the enhancing effects of TPGS on intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. senpharma.vn [senpharma.vn]
- 13. pharmtech.com [pharmtech.com]
- 14. Formulation Design and In vitro Evaluation of Berberine- Loaded Self-Nanoemulsifying Drug Delivery System | Tropical Journal of Pharmaceutical Research [ajol.info]
- 15. Preparation and Characterization of Self Nano-Emulsifying Drug Delivery System Loaded with Citraland Its Antiproliferative Effect on Colorectal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Berbamine and Radiation Co-Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for the co-treatment of cancer cells with berbamine (B205283) and radiation. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and a summary of key quantitative data.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of berbamine to use for radiosensitization studies?
A1: The optimal concentration of berbamine is cell-line dependent. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Studies have reported a wide range of IC50 values. For example, in head and neck squamous cell carcinoma (HNSCC) cell lines FaDu and KB, the IC50 values at 48 hours were 14.1 µg/mL and lower than FaDu, respectively[1]. In breast cancer cell lines T47D and MCF7, the IC50 was found to be 25 µM after 48 hours[2]. For some triple-negative breast cancer (TNBC) cell lines, the IC50 can be as low as 0.19 µM[3][4]. It is recommended to perform a dose-response curve and select a sub-lethal concentration that shows minimal cytotoxicity on its own but enhances the effects of radiation.
Q2: How should I prepare berbamine for in vitro experiments?
A2: Berbamine hydrochloride has limited solubility in water but is soluble in dimethyl sulfoxide (B87167) (DMSO)[5][6][7]. Prepare a high-concentration stock solution (e.g., 50-100 mM) in sterile DMSO. For experiments, dilute the stock solution in your complete cell culture medium to the desired final concentration. Remember to include a vehicle control group treated with the same final concentration of DMSO to account for any potential solvent effects. To avoid precipitation, it is advisable not to exceed a final DMSO concentration of 0.5% in the cell culture medium.
Q3: I am observing inconsistent results in my clonogenic survival assays. What could be the cause?
A3: Inconsistent results in clonogenic assays can stem from several factors. Firstly, ensure accurate cell counting and plating; even small variations can significantly impact the results[8]. Secondly, incomplete cell dissociation into a single-cell suspension can lead to the formation of colonies from cell clumps, artificially inflating survival rates. Thirdly, the plating efficiency of some cell lines can be density-dependent, a phenomenon known as cellular cooperation, which can affect the robustness of the assay[9]. Finally, ensure uniform irradiation of all samples and consistent incubation conditions.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for phosphorylated proteins (e.g., p-STAT3) on Western blot. | 1. Protein dephosphorylation during sample preparation.2. Low abundance of the phosphorylated protein.3. Inappropriate antibody or blocking buffer. | 1. Add phosphatase inhibitors to your lysis buffer and keep samples on ice[10][11].2. Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein[12][13].3. Use a validated phospho-specific antibody. Block the membrane with Bovine Serum Albumin (BSA) instead of milk, as casein in milk can interfere with phospho-antibody binding[11][14]. Use Tris-buffered saline with Tween-20 (TBST) for washes[13]. |
| High background on Western blots for phospho-proteins. | 1. Blocking agent is not optimal.2. Antibody concentration is too high.3. Insufficient washing. | 1. Use 3-5% BSA in TBST for blocking[11]. Avoid using milk.2. Titrate the primary and secondary antibody concentrations to find the optimal dilution.3. Increase the number and duration of washes with TBST. |
| Berbamine precipitates in the cell culture medium. | 1. The final concentration of berbamine is too high.2. The final concentration of DMSO is too high, leading to insolubility in the aqueous medium. | 1. Ensure the final concentration of berbamine is within its solubility limit in the culture medium.2. Keep the final DMSO concentration below 0.5%. If higher concentrations of berbamine are needed, consider alternative solubilization methods, though these should be carefully validated. |
| Unexpected cytotoxicity in the berbamine-only control group. | 1. The berbamine concentration is too high for the specific cell line.2. The cells are particularly sensitive to the DMSO vehicle. | 1. Re-evaluate the IC50 for your cell line and use a lower, non-toxic concentration for combination studies.2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that the vehicle control shows no significant toxicity. |
Data Presentation
The following tables summarize key quantitative data from studies on berbamine and radiation co-treatment.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | 48 | 14.1 µg/mL | [1] |
| KB | Head and Neck Squamous Cell Carcinoma | 24 | 81.2 µg/mL | [1] |
| T47D | Breast Cancer | 48 | 25 µM | [2] |
| MCF-7 | Breast Cancer | 48 | 25 µM | [2] |
| HT29 | Colon Cancer | 48 | 52.37 ± 3.45 μM | [15] |
| A549 | Lung Cancer | 72 | 8.3 ± 1.3 μM | [16] |
| PC9 | Lung Cancer | 72 | 16.8 ± 0.9 μM | [16] |
| HCC70 | Triple-Negative Breast Cancer | Not Specified | 0.19 µM | [3][4] |
| BT-20 | Triple-Negative Breast Cancer | Not Specified | 0.23 µM | [3][4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 0.48 µM | [3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 16.7 µM | [3][4] |
Table 2: Radiosensitization Enhancement Ratios (SER) of Berbamine
| Cell Line(s) | Cancer Type | SER Value | Reference |
| FaDu, KB | Head and Neck Squamous Cell Carcinoma | 1.38 and 1.45 | [1] |
Table 3: Effects of Berbamine and Radiation on Key Signaling Proteins
| Protein | Effect of Co-treatment | Cancer Type | Reference |
| p-STAT3 | Significant decrease | Head and Neck Squamous Cell Carcinoma | [1][17] |
| Bax/Bcl-2 Ratio | Significant increase | Head and Neck Squamous Cell Carcinoma | [1] |
| RAD51 | Decrease | Breast Cancer, Esophageal Cancer | [18][19][20] |
| DNA Ligase III | Attenuated expression | Breast Cancer | [21][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on berbamine and radiation co-treatment.
1. Cell Viability Assay (MTT/XTT Assay)
-
Objective: To determine the cytotoxic effects of berbamine and/or radiation on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of berbamine for 24, 48, or 72 hours. For co-treatment studies, irradiate the cells with the desired dose of radiation after berbamine pre-treatment.
-
At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO for MTT).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment with berbamine and radiation.
-
Methodology:
-
Treat cells in culture flasks or dishes with the desired concentrations of berbamine for a specified duration (e.g., 24 hours).
-
Following berbamine treatment, irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Immediately after irradiation, trypsinize the cells, count them, and plate a known number of cells into 6-well plates or culture dishes. The number of cells plated will depend on the expected survival fraction for each treatment condition.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1 ratio) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The SER can be calculated by comparing the radiation doses required to achieve the same level of cell killing with and without berbamine.
-
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following co-treatment.
-
Methodology:
-
Seed cells in 6-well plates and treat them with berbamine and/or radiation as per the experimental design.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
4. Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in signaling pathways affected by the co-treatment.
-
Methodology:
-
Treat cells with berbamine and/or radiation and lyse them at the desired time points using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is recommended[11][14].
-
Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-Bax, anti-Bcl-2, anti-RAD51) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for berbamine and radiation co-treatment studies.
References
- 1. In vitro and in vivo superior radiosensitizing effect of berbamine for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo superior radiosensitizing effect of berbamine for head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Berberine Radiosensitizes Human Esophageal Cancer Cells by Downregulating Homologous Recombination Repair Protein RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiosensitization effects of berberine on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berberine radiosensitizes human esophageal cancer cells by downregulating homologous recombination repair protein RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Berberine Sensitises Breast Cancer Cells to Radiation via the Attenuation of DNA Ligase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Berberine Sensitises Breast Cancer Cells to Radiation via the Attenuation of DNA Ligase III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Berbamine Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing berbamine's toxicity in normal cells while maintaining its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using berbamine (B205283) in cancer research, and what is known about its toxicity profile?
Berbamine, a natural bisbenzylisoquinoline alkaloid, has demonstrated potent anti-tumor activities across various cancer types, including leukemia, breast cancer, melanoma, and liver cancer.[1] Its mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Ca2+/Calmodulin-dependent protein kinase II (CAMKII) and NF-κB pathways.[1][2] Notably, studies have shown that berbamine exhibits selective cytotoxicity, being more toxic to cancer cells than to normal cells.[3][4] For instance, the IC50 value of berbamine for normal hematopoietic cells was found to be significantly higher than for multiple myeloma cells. However, at higher concentrations, toxicity to normal cells can still be a concern, necessitating strategies to mitigate these off-target effects.
Q2: What are the primary strategies to reduce berbamine's toxicity to normal cells?
The main approaches to decrease berbamine-induced toxicity in normal cells focus on enhancing its targeted delivery to cancer cells and modulating its pharmacological activity. These strategies include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating berbamine in nanoparticles, such as those made from polylactic acid (PLA) or PLGA, can improve its bioavailability, provide sustained release, and potentially enhance its uptake by cancer cells.[5][6][7]
-
Liposomal Formulations: Liposomes can serve as effective carriers for berbamine, improving its solubility and altering its pharmacokinetic profile to favor accumulation in tumor tissues.[8][9][10]
-
Combination Therapy: Using berbamine in conjunction with other chemotherapeutic agents can allow for lower, less toxic doses of each drug while achieving a synergistic anti-cancer effect.[3][11][12][13]
-
Co-administration with Antioxidants: While direct experimental evidence for berbamine is still emerging, the co-administration of antioxidants is a general strategy to protect normal cells from drug-induced oxidative stress. Berbamine itself has been noted to have antioxidant properties which may contribute to its protective effects in certain contexts.[14][15][16]
Q3: How do nanoparticle and liposomal formulations reduce berbamine's toxicity?
Nanoparticle and liposomal formulations can reduce berbamine's toxicity to normal cells through several mechanisms:
-
Enhanced Permeability and Retention (EPR) Effect: The unique pathophysiology of tumors, characterized by leaky vasculature and poor lymphatic drainage, allows nanoparticles and liposomes of a certain size (typically 100-200 nm) to preferentially accumulate in the tumor microenvironment.[9] This passive targeting increases the drug concentration at the tumor site while minimizing exposure to healthy tissues.
-
Sustained Release: These formulations can be designed for controlled, sustained release of berbamine, preventing the high initial plasma concentrations that are often associated with acute toxicity.[6]
-
Improved Bioavailability: By protecting berbamine from premature degradation and metabolism, these delivery systems can enhance its oral bioavailability, allowing for lower administered doses to achieve therapeutic concentrations.[11][17]
-
Surface Functionalization: Nanoparticles and liposomes can be surface-modified with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, leading to active targeting and further reducing off-target effects.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assays (e.g., MTT assay) when testing berbamine.
-
Question: We are observing inconsistent IC50 values for berbamine in our cell lines. What could be the cause?
-
Answer: High variability in cytotoxicity assays can stem from several factors. First, ensure the solubility of berbamine in your culture medium. Berbamine hydrochloride has low water solubility, which can lead to precipitation and inaccurate concentrations.[17] Consider dissolving it in a small amount of DMSO first and then diluting it in the medium. However, be mindful of the final DMSO concentration, as it can be toxic to cells. Second, incubation time can significantly impact IC50 values; ensure you are using a consistent and appropriate incubation period (e.g., 24, 48, or 72 hours) for your specific cell line.[3] Finally, cell seeding density is critical. Inconsistent cell numbers at the start of the experiment will lead to variable results. Always perform a cell count before seeding and ensure even distribution in the wells. For a detailed MTT assay protocol, refer to the Experimental Protocols section.
Issue 2: Low encapsulation efficiency of berbamine in liposomes.
-
Question: We are struggling to achieve high encapsulation efficiency for berbamine in our liposomal formulation. What can we do to improve this?
-
Answer: Low encapsulation efficiency is a common challenge, especially with hydrophilic drugs like berbamine hydrochloride. The choice of liposome (B1194612) preparation method is crucial. The thin-film hydration method is commonly used.[8][9][18] To improve encapsulation, you can optimize the lipid composition. For instance, adjusting the ratio of soy phosphatidylcholine to cholesterol can impact vesicle size and entrapment efficiency.[18] Additionally, the drug-to-lipid ratio is a key parameter to optimize. Another strategy is to use a pH gradient method, which can enhance the loading of weakly basic drugs like berbamine.
Issue 3: Difficulty in characterizing berbamine-loaded nanoparticles.
-
Question: What are the key characterization techniques we should use for our berbamine-loaded nanoparticles, and what are the expected outcomes?
-
Answer: Proper characterization is essential to ensure the quality and reproducibility of your nanoparticle formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential. A narrow size distribution (low PDI) is desirable for uniform behavior. Zeta potential indicates the surface charge and stability of the nanoparticle suspension.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology (shape and surface) of the nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC): To confirm the encapsulation of berbamine within the polymer matrix and assess potential interactions between the drug and the polymer.[19]
-
UV-Vis Spectrophotometry or HPLC: To determine the encapsulation efficiency and drug loading content, as well as to study the in vitro drug release profile.[6][19]
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Berbamine (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| Normal Cells | ||||
| Normal Hematopoietic Cells | Normal Blood Cells | 185.20 | 48 | [1] |
| CL48 | Normal Embryonic Liver Cell | ~94 (55.3 µg/ml) | 72 | [20] |
| Cancer Cells | ||||
| KM3 | Multiple Myeloma | 8.7 (5.09 µg/ml) | 48 | [1] |
| T47D | Breast Cancer | 25 | 48 | [3][13] |
| MCF-7 | Breast Cancer | 25 | 48 | [3][13] |
| Huh7 | Liver Cancer | 8.8 (5.2 µg/ml) | 72 | [20] |
| HepG2 | Liver Cancer | 13.9 (8.2 µg/ml) | 72 | [20] |
| A549 | Lung Cancer | 8.3 | 72 | [21] |
| PC9 | Lung Cancer | 16.8 | 72 | [21] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified | [22] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified | [22] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified | [22] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | Not Specified | [22] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to assess the cytotoxic effects of berbamine.[23][24][25]
Materials:
-
Berbamine
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a stock solution of berbamine in DMSO. Serially dilute the stock solution with complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the berbamine dilutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Preparation of Berbamine-Loaded Liposomes by Thin-Film Hydration
This protocol provides a general method for preparing berbamine-loaded liposomes.[8][9][18]
Materials:
-
Berbamine hydrochloride
-
Soy phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve SPC, CHOL, and berbamine in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of SPC to CHOL can be optimized (e.g., 2:1).
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin lipid film will form on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Remove unencapsulated berbamine by methods such as dialysis or ultracentrifugation.
-
Store the final liposomal formulation at 4°C.
Visualizations
Signaling Pathways
Caption: Berbamine's inhibitory effects on the NF-κB and CaMKII signaling pathways.
Experimental Workflow
Caption: Experimental workflow for formulating and evaluating berbamine delivery systems.
References
- 1. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Encapsulation of Berberine in Nano-Sized PLGA Synthesized by Emulsification Method | Semantic Scholar [semanticscholar.org]
- 8. aph-hsps.hu [aph-hsps.hu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Potential Combination Therapy of Berberine Hydrochloride With Antibiotics Against Multidrug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Antioxidant Berberine-Derivative Inhibits Multifaceted Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chitosan-coated nano-liposomes for the oral delivery of berberine hydrochloride - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of More Potent Berbamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of more potent berbamine (B205283) derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of berbamine derivatives.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of 5-substituted berbamine derivative. | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. Some reactions may require heating, while others proceed best at room temperature or below. - Ensure all reagents and solvents are anhydrous, as moisture can lead to side reactions and degradation. |
| SYN-002 | Formation of multiple products in aza-Friedel–Crafts reaction. | - Lack of regioselectivity. - Over-alkylation of the phenolic ring. | - Use a milder Lewis acid or a stoichiometric amount to improve selectivity. - Control the reaction time and temperature carefully to minimize side reactions. - Consider using a protecting group strategy for other reactive sites on the berbamine core. |
| SYN-003 | Low yield or incomplete reaction during glycosylation. | - Poor reactivity of the glycosyl donor or acceptor. - Inefficient activation of the glycosyl donor. - Anomeric mixture formation. | - Use a more reactive glycosyl donor (e.g., a trichloroacetimidate (B1259523) or a glycosyl halide). - Screen different activators (e.g., TMSOTf, BF3·OEt2) and optimize their stoichiometry. - Employ participating protecting groups at the C2 position of the glycosyl donor to favor the formation of a single anomer. |
| PUR-001 | Difficulty in purifying the final product by column chromatography. | - Co-elution of the product with starting materials or byproducts. - Product streaking on the silica (B1680970) gel. | - Utilize a different solvent system or a gradient elution method for better separation. - Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase silica gel. - For polar compounds, adding a small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier to the eluent can improve peak shape. |
| PUR-002 | Product appears impure by HPLC after purification. | - Presence of isomeric impurities. - Residual solvent or reagents. | - Optimize the HPLC method by changing the mobile phase composition, gradient, or column type. - Lyophilize the sample to remove volatile impurities. - Re-purify the product using preparative HPLC for higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when modifying the berbamine scaffold?
A1: A common challenge is achieving regioselectivity. Berbamine has multiple reactive sites, including the phenolic hydroxyl group and several positions on the aromatic rings. Directing a modification to a specific site without affecting others often requires a careful choice of reagents, reaction conditions, and potentially the use of protecting groups.
Q2: How can I confirm the structure of my synthesized berbamine derivative?
A2: A combination of spectroscopic techniques is essential for structural confirmation. This typically includes:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the overall structure and the position of new functional groups.
-
Mass Spectrometry (MS) to confirm the molecular weight of the product.
-
Infrared (IR) spectroscopy to identify the presence of specific functional groups (e.g., C=O, O-H).
Q3: What are some common side reactions to be aware of during the synthesis of 4-chlorobenzoyl berbamine?
A3: When acylating the phenolic hydroxyl group of berbamine with 4-chlorobenzoyl chloride, potential side reactions include acylation at other nucleophilic sites if the reaction conditions are too harsh, and the formation of di-acylated products. The use of a suitable base and controlled temperature is crucial to minimize these side products.
Q4: Are there any specific safety precautions I should take when working with berbamine and its derivatives?
A4: Berbamine and its derivatives are biologically active molecules and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some of the reagents used in the synthesis, such as strong acids, bases, and organic solvents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation: Potency of Berbamine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected potent berbamine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of 5-Substituted Berbamine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Berbamine | H9 | 4.0 | [1] |
| Berbamine | RPMI8226 | 6.19 | [1] |
| Compound 2a | RPMI8226 | 0.30 | [1] |
| Compound 4b | H9 | 0.36 | [1] |
Table 2: Cytotoxicity of 4-Chlorobenzoyl Berbamine (CBBM)
| Compound | Cell Line | IC50 (µmol/L) | Fold Increase in Activity vs. Berbamine | Reference |
| Berbamine | OCI-Ly3 | - | - | [2] |
| CBBM | OCI-Ly3 | 1.93 - 3.89 | 4.75 - 9.64 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobenzoyl Berbamine (CBBM)
This protocol describes the acylation of the phenolic hydroxyl group of berbamine.
Materials:
-
Berbamine
-
4-Chlorobenzoyl chloride
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve berbamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure 4-chlorobenzoyl berbamine.
Protocol 2: Aza-Friedel–Crafts Reaction for ortho-Aminoalkylation of Berbamine
This protocol provides a general method for the ortho-aminoalkylation of the phenolic motif of berbamine.[3]
Materials:
-
Berbamine
-
Appropriate iminium ion precursor (e.g., Eschenmoser's salt for aminomethylation)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DCM)
Procedure:
-
Dissolve berbamine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the iminium ion precursor to the solution. The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the specific iminium ion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting derivative by column chromatography.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of key signaling pathways modulated by berbamine and its derivatives, generated using Graphviz (DOT language).
Caption: Berbamine inhibits the JAK/STAT signaling pathway.
Caption: Berbamine targets the CAMKIIγ/c-Myc signaling axis.
Caption: Berbamine can activate the TGF-β/SMAD pathway.
Experimental Workflow
Caption: General workflow for synthesizing potent berbamine derivatives.
References
Berbamine Treatment: A Technical Support Guide for Time-Course Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting time-course experiments involving berbamine (B205283) treatment. This resource offers frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration and time course for berbamine treatment in cell culture?
A1: The optimal concentration and treatment duration for berbamine are cell-line specific and depend on the biological question being investigated. However, based on published studies, a good starting point for many cancer cell lines is a concentration range of 5 µM to 40 µM, with time points ranging from 12 to 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: What are the known signaling pathways modulated by berbamine?
A2: Berbamine has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1] These include:
-
PI3K/Akt Pathway: Berbamine can downregulate the PI3K/Akt signaling axis, which is a critical pathway for cell survival.[2][3]
-
Wnt/β-catenin Pathway: Berbamine has been observed to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][5]
-
p53-Dependent Apoptosis: Berbamine can induce apoptosis through the activation of the p53 signaling pathway.[6][7]
-
JAK/STAT Pathway: Modulation of the JAK/STAT pathway has also been reported as a mechanism of berbamine's action.
-
TGFβ/SMAD Pathway: Berbamine can induce the activation of the TGFβ/SMAD pathway, leading to the inhibition of cancer progression.
Q3: How does berbamine typically affect the cell cycle?
A3: Berbamine has been shown to induce cell cycle arrest, most commonly at the G0/G1 phase, in various cancer cell lines.[4][6][8] This arrest prevents cells from progressing to the S phase, thereby inhibiting proliferation. For example, in SMMC7721 hepatoma cells, treatment with 25 µg/ml berbamine for 24 and 48 hours led to an increase in the percentage of cells in the G0/G1 phase.[9] Similarly, in KU812 chronic myeloid leukemia cells, treatment with 4 μg/ml of berbamine for 24 hours resulted in a significant increase in the G1 population.[8]
Troubleshooting Guide
Issue 1: Berbamine Precipitates in Cell Culture Medium
Q: I dissolved berbamine in DMSO, but it precipitates when I add it to my cell culture medium. How can I resolve this?
A: Precipitation of hydrophobic compounds like berbamine in aqueous solutions is a common issue. Here are several steps to troubleshoot this problem:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the berbamine stock solution. Adding compounds to cold liquid can decrease their solubility.[10]
-
Use a two-step dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first create an intermediate dilution of berbamine in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of medium. This gradual dilution can prevent the compound from "crashing out."[11]
-
Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally tolerated by most cell lines.[11] Ensure you include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Check the quality of your DMSO: Use anhydrous (water-free) DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds.[11]
-
Sonication: Briefly sonicating the final solution can help to redissolve small precipitates.
Issue 2: Inconsistent or No Effect of Berbamine Treatment
Q: My time-course experiment with berbamine is showing inconsistent results, or I'm not observing the expected biological effect. What could be the problem?
A: Inconsistent results can arise from several factors. Consider the following:
-
Cell density: Ensure that you seed the same number of cells for each time point and treatment condition. Cell density can influence the cellular response to drug treatment.
-
Passage number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Berbamine stability: Prepare fresh dilutions of berbamine from a frozen stock for each experiment. The stability of berbamine in culture medium over longer time courses (e.g., >72 hours) may be a factor.
-
Time zero control: For a time-course experiment, it is crucial to have a proper "time zero" control, which represents the state of the cells immediately before the addition of berbamine. This provides a baseline for measuring changes over time.[12]
-
Replicates: Ensure you have a sufficient number of biological and technical replicates for each time point and condition to ensure statistical significance.
Data Presentation: Quantitative Summary of Berbamine's Effects
The following tables summarize the dose- and time-dependent effects of berbamine on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µg/mL) | IC50 (µM) |
| KU812 | Chronic Myeloid Leukemia | 24 | 5.83 | - |
| KU812 | Chronic Myeloid Leukemia | 48 | 3.43 | - |
| KU812 | Chronic Myeloid Leukemia | 72 | 0.75 | - |
| SMMC7721 | Hepatocellular Carcinoma | 24 | 22.8 | - |
| SMMC7721 | Hepatocellular Carcinoma | 48 | 10.9 | - |
| A549 | Lung Cancer | 72 | - | 8.3 |
| PC9 | Lung Cancer | 72 | - | 16.8 |
| SGC-7901 | Gastric Cancer | 48 | - | 11.13 |
| SGC-7901 | Gastric Cancer | 72 | - | 4.148 |
| BGC-823 | Gastric Cancer | 48 | - | 16.38 |
| BGC-823 | Gastric Cancer | 72 | - | 5.788 |
Data compiled from references[7][8][9][13].
Table 2: Time-Dependent Induction of Apoptosis by Berbamine
| Cell Line | Berbamine Concentration | Time Point (hours) | % Apoptotic Cells |
| SMMC7721 | 25 µg/mL | 0 | 2% |
| SMMC7721 | 25 µg/mL | 12 | 13% |
| SMMC7721 | 25 µg/mL | 24 | 52% |
| SMMC7721 | 25 µg/mL | 48 | 68% |
| KU812 | 8 µg/mL | 12 | 5.37% |
| KU812 | 8 µg/mL | 24 | 26.95% |
Data compiled from references[8][9].
Experimental Protocols
Protocol 1: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the methodology for analyzing the expression of key apoptosis-related proteins following berbamine treatment.
-
Cell Treatment and Lysis:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of berbamine for the specified time points (e.g., 0, 12, 24, 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, p53) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with berbamine at the desired concentrations and time points.
-
Include both untreated and vehicle-treated (DMSO) controls.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis.[8][9]
-
Visualizations
Caption: A typical workflow for a time-course experiment with berbamine.
Caption: Key signaling pathways affected by berbamine treatment.
References
- 1. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
How to control for berbamine autofluorescence in imaging.
Welcome to the Technical Support Center for Fluorescence Imaging. This guide provides detailed information, troubleshooting protocols, and FAQs to help you control for autofluorescence originating from the small molecule berbamine (B205283) in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is berbamine autofluorescence and why is it a problem?
A: Berbamine, like many organic small molecules, has the intrinsic property of absorbing light and re-emitting it at a longer wavelength, a phenomenon known as fluorescence. This inherent fluorescence is called "autofluorescence." In imaging experiments, this autofluorescence can be a significant problem because it adds unwanted background signal that can obscure the specific signal from your intended fluorescent probes (e.g., fluorescently labeled antibodies, GFP).[1][2][3] This interference can lead to false positives, reduce the signal-to-noise ratio, and complicate the quantification of your target molecules.
Q2: What are the spectral properties of berbamine autofluorescence?
A: The precise excitation and emission spectra for berbamine are not well-documented in publicly available literature. However, its chemical relative, berberine, is known to have broad excitation peaks around 350-420 nm and emits in the green-yellow range (~540-595 nm).[4][5] It is common for compounds like berbamine to exhibit broad-spectrum autofluorescence, often being most intense when excited by UV or blue light and emitting in the green and red channels.[6][7]
Crucially, you must determine the specific spectral properties of berbamine under your experimental conditions. A recommended protocol for this is provided in the Troubleshooting Guides below.
Q3: What are the primary strategies to control for berbamine autofluorescence?
A: There are four main strategies that can be used independently or in combination:
-
Proper Experimental Controls: Always include a sample treated with berbamine but without your specific fluorescent labels. This allows you to measure the exact contribution of berbamine's autofluorescence.[8][9][10]
-
Signal Subtraction: Capture an image of the autofluorescence from your control sample and use image processing software to subtract this background from your fully labeled experimental image.[6][7]
-
Spectral Separation & Unmixing: Use fluorophores that are spectrally distant from berbamine's autofluorescence (e.g., far-red dyes).[1][11][12] For advanced correction, use a spectral confocal microscope to treat the autofluorescence as a distinct signal and computationally remove it from the final image.[13][14][15][16]
-
Signal Optimization: Maximize your specific signal-to-noise ratio by titrating your fluorescent reagents and optimizing imaging parameters (e.g., exposure time, laser power) to enhance your specific signal above the autofluorescence background.[2][17]
Troubleshooting Guides & Protocols
Guide 1: Characterizing Berbamine's Autofluorescence Spectrum
Before you can control for berbamine's autofluorescence, you must measure it.
Experimental Protocol:
-
Prepare Control Sample: Prepare a sample (e.g., cells or tissue) with the same fixation, permeabilization, and blocking steps as your experimental samples.
-
Treat with Berbamine: Treat this sample with berbamine at the exact same concentration and for the same duration as your main experiment. Do not add any fluorescent antibodies or probes.
-
Set up Microscope: Use a confocal microscope with a spectral detector (lambda scanning capability).
-
Acquire Lambda Stack: Excite the sample sequentially with different laser lines available on your system (e.g., 405 nm, 488 nm, 561 nm). For each excitation wavelength, acquire a "lambda stack" by recording the emission intensity across the full detectable spectrum (e.g., from 410 nm to 750 nm in 10 nm steps).
-
Plot the Spectrum: For the excitation wavelength that produces the strongest signal, plot the emission intensity against the wavelength. This plot is the emission spectrum of berbamine autofluorescence. The excitation wavelength that gives this strongest signal is its optimal excitation wavelength.
Data Presentation: Hypothetical Berbamine Spectral Properties
The table below shows hypothetical, yet typical, autofluorescence data for a small molecule. You should populate this with your own experimental findings.
| Parameter | Measured Value | Notes |
| Excitation Peak(s) | ~405 nm, ~488 nm | Often broad, with multiple peaks. |
| Emission Peak | ~530 nm | Typically broad, spanning green and yellow wavelengths. |
| Recommended Fluorophores | Alexa Fluor 647, Cy5, DyLight 649 | Far-red dyes are best to avoid spectral overlap.[1][11] |
| Avoided Fluorophores | DAPI*, GFP, FITC, Alexa Fluor 488 | Likely to have significant spectral overlap. *DAPI may be usable if emission is well-separated. |
Visualization: Workflow for Spectral Characterization
Guide 2: Image Subtraction Method
This is a straightforward method to computationally remove autofluorescence.
Experimental Protocol:
-
Prepare Samples: You will need two types of samples:
-
Control Sample: Treated with berbamine, but without your fluorescent probes.
-
Experimental Sample: Treated with berbamine and all your fluorescent probes.
-
-
Image the Control Sample: Place the "Control Sample" on the microscope. Using the channel(s) where you expect your specific signal to be, find a representative field of view. Optimize the imaging settings (laser power, exposure, gain) to get a clear image of the autofluorescence, avoiding saturation. Carefully record these settings.
-
Image the Experimental Sample: Without changing the objective or any of the imaging settings from step 2, switch to your "Experimental Sample." Acquire an image in the same channels.
-
Perform Subtraction: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to subtract the "Control Image" from the "Experimental Image" on a pixel-by-pixel basis.
-
Formula:Corrected Image = Experimental Image - Control Image
-
Data Presentation: Critical Imaging Parameters to Keep Constant
| Parameter | Why It Must Be Constant |
| Microscope Objective | Ensures the same field of view and light collection efficiency. |
| Laser Power / Lamp Intensity | Directly affects the intensity of both specific and autofluorescence signals. |
| Exposure Time / Dwell Time | Determines how much light is collected by the detector. |
| Detector Gain / Offset | Affects the digital conversion of the light signal. |
| Pinhole Size (Confocal) | Affects optical section thickness and background rejection. |
Visualization: Logic of Image Subtraction
Guide 3: Spectral Unmixing Method
This is the most powerful method for separating signals with overlapping emission spectra.[13][15][18] It requires a spectral confocal microscope and appropriate software.
Experimental Protocol:
-
Acquire Reference Spectra: You must provide the software with the "spectral fingerprint" of every fluorescent component in your sample.
-
Autofluorescence Spectrum: Use your "Control Sample" (berbamine only, no probes) to acquire the reference spectrum for berbamine's autofluorescence as described in Guide 1.
-
Fluorophore Spectra: For each fluorophore in your experiment, prepare a singly-labeled sample (e.g., cells stained with only your Alexa Fluor 488 antibody) and acquire its reference spectrum.
-
-
Acquire Image of Experimental Sample: Place your fully stained experimental sample on the microscope and acquire a full lambda stack (as in Guide 1, Step 4) using an excitation wavelength that excites all components.
-
Perform Linear Unmixing: In the microscope software, open the linear unmixing tool.
-
Load the lambda stack from your experimental sample.
-
Load all the reference spectra you collected in Step 1 (one for berbamine autofluorescence, and one for each of your fluorophores).
-
-
Generate Unmixed Images: The software will use an algorithm to calculate the contribution of each reference spectrum to each pixel of your image. It will then generate a new set of images, where each image represents the signal from only one component (e.g., a "berbamine only" image, a "GFP only" image, etc.), now free of spectral crosstalk.[14][16]
Data Presentation: Comparison of Imaging Approaches
| Feature | Standard (Filter-Based) Imaging | Spectral Imaging & Unmixing |
| Requirement | Standard Confocal/Epifluorescence | Spectral Confocal Microscope |
| Signal Separation | Physical filters; prone to bleed-through. | Algorithmic; can separate highly overlapping spectra. |
| Autofluorescence Control | Requires image subtraction (post-acquisition). | Treats autofluorescence as a separable channel. |
| Complexity | Simpler setup and acquisition. | More complex; requires collecting reference spectra. |
| Accuracy | Lower for co-localized/overlapping signals. | High accuracy, even with significant spectral overlap. |
Visualization: Spectral Unmixing Workflow
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. lunaphore.com [lunaphore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microscopist.co.uk [microscopist.co.uk]
- 16. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 17. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 18. Optica Publishing Group [opg.optica.org]
Berbamine Treatment Optimization for Apoptosis Induction: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of berbamine (B205283) to induce apoptosis in experimental settings. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which berbamine induces apoptosis?
A1: Berbamine induces apoptosis through multiple pathways, primarily by activating the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential (ΔΨm)[1][2]. Subsequently, apoptogenic molecules like cytochrome c are released from the mitochondria, activating a cascade of caspases, particularly caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death[1][2][3]. Additionally, berbamine has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting apoptosis[3][4][5][6]. In some cancer cell lines, berbamine can also induce apoptosis through p53-dependent signaling pathways[3][4].
Q2: How does berbamine treatment affect the cell cycle?
A2: Berbamine can induce cell cycle arrest, which is often linked to its apoptotic effects. The most commonly observed effect is an arrest in the G0/G1 phase of the more cell cycle[1][3][6]. This G0/G1 arrest prevents cells from entering the S phase, thereby inhibiting proliferation and creating conditions conducive to apoptosis. However, in some cell types, such as bladder cancer cells, berbamine has been reported to induce S-phase arrest[7][8].
Q3: What is a typical effective concentration range for berbamine?
A3: The effective concentration of berbamine is cell-type dependent. IC50 values (the concentration that inhibits 50% of cell growth) can range from approximately 0.75 µg/ml to over 50 µg/ml (or in µM concentrations, from the low single digits to over 40 µM) depending on the cell line and the duration of treatment[1][3][5][9]. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: What is the recommended duration for berbamine treatment to observe apoptosis?
A4: The induction of apoptosis by berbamine is time-dependent. Significant apoptotic effects are typically observed after 24 to 48 hours of treatment[1][3]. Early apoptotic events, such as the loss of mitochondrial membrane potential, can be detected as early as 12 hours, with a significant increase in the apoptotic cell population by 24 and 48 hours[1]. A time-course experiment is highly recommended to determine the optimal treatment duration for your experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis observed after berbamine treatment. | 1. Suboptimal berbamine concentration. 2. Insufficient treatment duration. 3. Cell line is resistant to berbamine. 4. Inactivated caspases. | 1. Perform a dose-response study (e.g., MTT assay) to determine the IC50 for your cell line. 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). 3. Research literature for the sensitivity of your specific cell line or consider using a positive control for apoptosis induction. 4. Confirm caspase activation via Western blot for cleaved caspase-3 and -9. Pre-treatment with a broad-spectrum caspase inhibitor like z-VAD-fmk can be used as a negative control to confirm caspase-dependent apoptosis[1]. |
| High levels of necrosis instead of apoptosis. | 1. Berbamine concentration is too high, leading to cytotoxicity. 2. Extended treatment duration. | 1. Reduce the concentration of berbamine to a level closer to the IC50 value. 2. Shorten the incubation time. Use Annexin V/PI staining to distinguish between apoptotic and necrotic cells. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent berbamine preparation. 3. Passage number of cells. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh berbamine stock solution and store it properly, protected from light. 3. Use cells within a consistent and low passage number range. |
| Difficulty in detecting changes in mitochondrial membrane potential. | 1. Incorrect timing of measurement. 2. Issues with the fluorescent dye (e.g., Rhodamine 123, JC-1). | 1. Measure mitochondrial membrane potential at earlier time points (e.g., 12-24 hours), as this is an early apoptotic event[1]. 2. Ensure the proper handling and concentration of the fluorescent dye and use appropriate controls. |
Quantitative Data Summary
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 | Reference |
| SMMC7721 | Hepatocellular Carcinoma | 24 h | 22.8 ± 1.3 µg/ml | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 48 h | 10.9 ± 0.5 µg/ml | [1] |
| HCT116 | Colorectal Cancer | 24 h | 25.3 µg/ml | [3] |
| HCT116 | Colorectal Cancer | 48 h | 15.8 µg/ml | [3] |
| HCT116 | Colorectal Cancer | 72 h | 8.9 µg/ml | [3] |
| SW480 | Colorectal Cancer | 24 h | 28.7 µg/ml | [3] |
| SW480 | Colorectal Cancer | 48 h | 17.2 µg/ml | [3] |
| SW480 | Colorectal Cancer | 72 h | 10.1 µg/ml | [3] |
| KU812 | Chronic Myeloid Leukemia | 24 h | 5.83 µg/ml | [5] |
| KU812 | Chronic Myeloid Leukemia | 48 h | 3.43 µg/ml | [5] |
| KU812 | Chronic Myeloid Leukemia | 72 h | 0.75 µg/ml | [5] |
| SGC-7901 | Gastric Cancer | 48 h | 11.13 µM | [9] |
| BGC-823 | Gastric Cancer | 48 h | 16.38 µM | [9] |
Table 2: Time-Dependent Induction of Apoptosis by Berbamine in SMMC7721 Cells (25 µg/ml)
| Treatment Duration | Percentage of Apoptotic Cells (Sub-G1) |
| 0 h (Control) | 0.62% |
| 12 h | 1.31% |
| 24 h | 50.32% |
| 48 h | 65.12% |
| Data adapted from a study on human hepatoma cells[1]. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of berbamine (e.g., 0-64 µg/ml) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 50 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and MTT solution, and add 200 µl of DMSO to each well.
-
Shake the plate for 5 minutes at room temperature to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Apoptosis Analysis by Annexin V/PI Staining
-
Seed cells and treat with the desired concentration of berbamine for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 500 µl of 1X binding buffer.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[1]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Seed cells and treat them with berbamine.
-
Harvest the cells and wash them twice with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at 4°C.
-
Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.[1]
Western Blot Analysis for Apoptosis-Related Proteins
-
After berbamine treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control like actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[1]
Visualizing Berbamine's Mechanism of Action
Caption: Berbamine-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for studying berbamine-induced apoptosis.
Caption: Troubleshooting logic for suboptimal berbamine-induced apoptosis.
References
- 1. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CaMKII as the Primary Target of Berbamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis to validate Calcium/Calmodulin-dependent protein kinase II (CaMKII) as the primary molecular target of berbamine (B205283), a natural bisbenzylisoquinoline alkaloid. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug discovery.
Executive Summary
Berbamine has demonstrated promising therapeutic potential in various disease models, particularly in oncology. Its mechanism of action has been linked to the inhibition of several signaling pathways, with CaMKII emerging as a principal target. This guide synthesizes evidence from in vitro kinase assays, cellular assays, and target engagement studies to build a case for CaMKII as the primary target of berbamine, while also considering other potential off-target effects.
Comparative Analysis of CaMKII Inhibitors
To contextualize the activity of berbamine, its inhibitory potency is compared with that of its derivative, PA4, and the well-established CaMKII inhibitor, KN-93.
| Compound | Target | IC50 (In Vitro) | Cellular IC50 | Known Off-Targets |
| Berbamine | CaMKIIγ | Not explicitly determined in direct comparison with PA4, but less potent than PA4.[1] | 3.73 µg/mL (Molt-4), 3.83 µg/mL (Jurkat), 4.95 µg/mL (CEM) | Did not inhibit 371 other kinases by >50% at 10 µM.[1] Also reported to be a calmodulin antagonist and affect JAK/STAT and TGFβ/SMAD pathways. |
| PA4 (Berbamine Derivative) | CaMKIIγ | ~2.77 µM[1] | Not Reported | Inhibited 17 out of 371 kinases by >50% at 10 µM.[1] |
| KN-93 | CaMKII | 0.37 µM | Not Reported | Voltage-gated potassium channels. |
Evidence for CaMKII as the Primary Target
Several lines of evidence support the hypothesis that CaMKII is the primary target of berbamine.
Kinase Selectivity Profile
A broad kinase panel screening is a critical tool for assessing the selectivity of an inhibitor. A study profiling berbamine and its derivative PA4 against a panel of 371 kinases revealed a high degree of selectivity for berbamine.
-
Berbamine: At a concentration of 10 µM, berbamine did not inhibit the activity of any of the 371 kinases tested by more than 50%.[1] This remarkable selectivity strongly suggests that its primary mode of action is not through broad-spectrum kinase inhibition.
-
PA4 (Berbamine Derivative): In contrast, the more potent derivative PA4 inhibited 17 kinases by more than 50% at 10 µM, with CaMKIIγ being the most potently inhibited.[1] This suggests that chemical modifications to the berbamine scaffold can alter its selectivity profile.
Cellular Mechanism of Action
Studies in various cancer cell lines have shown that berbamine's effects are consistent with the inhibition of the CaMKII signaling pathway. Berbamine has been shown to inhibit the phosphorylation of CaMKIIγ and downstream signaling events.[2][3][4] Furthermore, it is believed to bind to the ATP-binding pocket of CaMKIIγ.[3][4]
Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to validate target engagement in intact cells. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
A study investigating the interaction of berbamine and its derivative PA4 with CaMKIIγ using CETSA yielded intriguing results:
-
PA4: The more potent derivative, PA4, demonstrated clear target engagement by inducing a thermal shift of CaMKIIγ, confirming a direct interaction in a cellular environment.[1]
-
Berbamine: Interestingly, under the same experimental conditions, berbamine did not produce a significant thermal shift for CaMKIIγ.[1] This could indicate several possibilities:
-
The interaction between berbamine and CaMKIIγ is weaker or more transient compared to PA4, and thus not readily detectable by CETSA under the tested conditions.
-
Berbamine's primary mechanism of inhibiting CaMKIIγ might not involve a strong, stabilizing interaction that is typical for CETSA detection.
-
The cellular environment might influence the interaction in a way that is not captured by this assay for the parent compound.
-
While the CETSA result for berbamine warrants further investigation, the strong selectivity observed in the kinome screen and the consistent downstream cellular effects still point towards CaMKII as a key mediator of its biological activity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used for validation, the following diagrams illustrate the CaMKII signaling pathway and a general workflow for kinase inhibitor target validation.
Experimental Protocols
In Vitro CaMKII Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CaMKII.
Materials:
-
Recombinant human CaMKIIγ
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Calmodulin and CaCl₂
-
Test compounds (Berbamine, PA4, KN-93) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ detection reagents
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing CaMKIIγ, its substrate, calmodulin, and CaCl₂ in the kinase reaction buffer.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP. For the ADP-Glo™ assay, add the detection reagents according to the manufacturer's protocol.
-
Quantify the kinase activity by measuring radioactivity or luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of a compound with CaMKIIγ in intact cells.
Materials:
-
Cultured cells expressing CaMKIIγ (e.g., H9 T-cell lymphoma cells)
-
Test compounds (Berbamine, PA4) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Apparatus for protein quantification (e.g., Western blot equipment)
-
Anti-CaMKIIγ antibody
Procedure:
-
Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 45°C to 60°C).
-
Heat the samples in a thermocycler for a short duration (e.g., 3 minutes) at the specified temperatures, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble CaMKIIγ in the supernatant by Western blotting using an anti-CaMKIIγ antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
Conclusion
References
- 1. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine and Its Synthetic Derivatives: A Comparative Analysis for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the naturally occurring alkaloid berbamine (B205283) and its synthetic derivatives. Berbamine, isolated from plants of the Berberis genus, has demonstrated a range of pharmacological activities, most notably in the realm of oncology. However, limitations such as modest potency and unfavorable pharmacokinetic properties have spurred the development of synthetic analogs with enhanced therapeutic potential. This document summarizes the comparative efficacy of these compounds, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways they modulate.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of berbamine and several of its synthetic derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrates that many synthetic derivatives exhibit significantly greater potency than the parent compound.
| Compound | Cancer Cell Line | IC50 (µM) | Fold Improvement vs. Berbamine | Reference |
| Berbamine | H9 (T-cell lymphoma) | 4.0 | - | [1][2] |
| RPMI8226 (Multiple Myeloma) | 6.19 | - | [1][2] | |
| Imatinib-resistant K562 (Leukemia) | 8.9 | - | [3] | |
| A549 (Lung Cancer) | 8.3 ± 1.3 | - | [4] | |
| PC9 (Lung Cancer) | 16.8 ± 0.9 | - | [4] | |
| A2058 (Melanoma) | >20 | - | ||
| DU145 (Prostate Cancer) | >20 | - | ||
| Compound 2a | RPMI8226 (Multiple Myeloma) | 0.30 | 20.6 | [1][2] |
| Compound 4b | H9 (T-cell lymphoma) | 0.36 | 11.1 | [1][2] |
| Compound 2e | Imatinib-resistant K562 (Leukemia) | 0.36 - 0.55 | 16.2 - 24.7 | [3] |
| Compound 2g | Imatinib-resistant K562 (Leukemia) | 0.36 - 0.55 | 16.2 - 24.7 | [3] |
| Compound 3f | Imatinib-resistant K562 (Leukemia) | 0.36 - 0.55 | 16.2 - 24.7 | [3] |
| Compound 3k | Imatinib-resistant K562 (Leukemia) | 0.36 - 0.55 | 16.2 - 24.7 | [3] |
| Compound 3q | Imatinib-resistant K562 (Leukemia) | 0.36 - 0.55 | 16.2 - 24.7 | [3] |
| Compound 3u | Imatinib-resistant K562 (Leukemia) | 0.36 - 0.55 | 16.2 - 24.7 | [3] |
| 4-Chlorobenzoyl berbamine (CBBM) | DLBCL cell lines | 1.93 - 3.89 | 4.75 - 9.64 | |
| BBMD3 | A2058 (Melanoma) | 2.9 | >6.9 | |
| DU145 (Prostate Cancer) | ~3-15 | - | ||
| A375 (Melanoma) | 4.4 | - | ||
| G361 (Melanoma) | 1.8 | - | ||
| SK-MEL-28 (Melanoma) | 3.7 | - | ||
| SK-MEL-5 (Melanoma) | 3.6 | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the comparative analysis of berbamine and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of berbamine or its synthetic derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis, or programmed cell death, by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Principle: Annexin V is a protein that has a high affinity for PS in the presence of calcium. When conjugated to a fluorescent dye (e.g., FITC), it can be used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[1]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathway Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is commonly used to analyze the expression and phosphorylation status of proteins involved in signaling pathways.
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent or colorimetric reaction for detection.
Protocol:
-
Cell Lysis: Treat cells with berbamine or its derivatives, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., total STAT3 or phosphorylated STAT3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.
Signaling Pathway Modulations
Berbamine and its synthetic derivatives exert their anti-cancer effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate these pathways and the points of intervention by these compounds.
Caption: JAK/STAT Signaling Pathway Inhibition by Berbamine and its Derivatives.
Caption: PI3K/Akt Signaling Pathway Inhibition by Berbamine and its Derivatives.
Caption: Wnt/β-catenin Signaling Pathway Inhibition by Berbamine and its Derivatives.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. interchim.fr [interchim.fr]
Berbamine vs. Imatinib in Resistant CML: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of berbamine (B205283) and imatinib (B729) in the context of imatinib-resistant Chronic Myeloid Leukemia (CML). The information presented is collated from preclinical studies and aims to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion protein. Imatinib, a Bcr-Abl tyrosine kinase inhibitor, is a first-line treatment for CML. However, resistance to imatinib, mediated by Bcr-Abl mutations or other mechanisms, remains a significant clinical challenge. Berbamine, a natural compound, has demonstrated significant anti-leukemic activity in imatinib-resistant CML cells. This guide compares the in vitro and in vivo efficacy of berbamine with imatinib in resistant CML cell lines, focusing on cell viability, apoptosis induction, and effects on key signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy - IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (24h) | IC50 (48h) | Resistance Factor |
| K562-r (Imatinib-Resistant) | Berbamine | 17.1 µmol/L[1] | 11.1 µmol/L[1] | N/A |
| K562-r (Imatinib-Resistant) | Imatinib | Not Reported | 2.23 µmol/L[1] | 7.7-fold vs. K562-s[1] |
| K562-s (Imatinib-Sensitive) | Imatinib | Not Reported | 0.29 µmol/L[1] | N/A |
| K562/IR (Imatinib-Resistant) | Berbamine (BBM) | Not Reported | 5.43 µg/ml[2] | N/A |
| K562/IR (Imatinib-Resistant) | Berbamine Derivative (BBD9) | Not Reported | 0.73 µg/ml[2] | N/A |
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
| Cell Line | Treatment | Concentration | Duration | Apoptosis Rate (%) |
| K562-r (Imatinib-Resistant) | Berbamine | 21.2 µmol/L | 24h | Significantly increased[1][3] |
| KU812 | Berbamine | 8 µg/ml | 12h | 5.37% |
| KU812 | Berbamine | 8 µg/ml | 24h | 26.95% |
Table 3: Effects on Key Signaling Proteins
The modulation of proteins involved in apoptosis and drug resistance is a key indicator of a compound's mechanism of action.
| Cell Line | Treatment | Protein | Effect |
| K562-r (Imatinib-Resistant) | Berbamine | Bcl-2 | Down-regulated[1][3] |
| K562-r (Imatinib-Resistant) | Berbamine | Bcl-xL | Down-regulated[1][3] |
| K562-r (Imatinib-Resistant) | Berbamine | Bax | Up-regulated[1][3] |
| K562-r (Imatinib-Resistant) | Berbamine | mdr-1 mRNA | Down-regulated[1][3] |
| K562-r (Imatinib-Resistant) | Berbamine | P-glycoprotein (P-gp) | Down-regulated[1][3] |
| K562/IR (Imatinib-Resistant) | Berbamine (BBM) | p210(Bcr-Abl) | Decreased[2] |
| K562/IR (Imatinib-Resistant) | Berbamine Derivative (BBD9) | p210(Bcr-Abl) | Decreased (more potent than BBM)[2] |
Table 4: In Vivo Efficacy in Xenograft Model
Xenograft models are crucial for evaluating the in vivo anti-tumor activity of compounds.
| Xenograft Model | Treatment | Dosage | Outcome |
| K562-r cells in BALB/c nu/nu mice | Berbamine | Not specified | Suppressed tumor growth[3] |
| K562/IR cells in nude mice | Berbamine Derivative (BBD9) | 15 mg/kg and 30 mg/kg | Stronger tumor weight reduction and regression than imatinib[2] |
| K562/IR cells in nude mice | Imatinib | 100 mg/kg | Less effective than BBD9 in reducing tumor weight and promoting regression[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K562-r cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
Drug Treatment: Treat the cells with various concentrations of berbamine or imatinib for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration required to inhibit cell growth by 50% compared to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat K562-r cells with the desired concentration of berbamine or imatinib for the specified duration.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated K562-r cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, P-gp, Bcr-Abl, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Imatinib Resistance Pathways
Imatinib resistance in CML can be broadly categorized into Bcr-Abl dependent and independent mechanisms.
Caption: Mechanisms of Imatinib Resistance in CML.
Berbamine's Mechanism of Action in Resistant CML
Berbamine appears to overcome imatinib resistance through multiple mechanisms, primarily by inducing apoptosis and downregulating drug resistance proteins.
Caption: Berbamine's multifaceted mechanism in resistant CML.
Conclusion
The presented data suggests that berbamine is a promising agent for overcoming imatinib resistance in CML. It exhibits potent in vitro activity against imatinib-resistant cells, inducing apoptosis through the modulation of key regulatory proteins like the Bcl-2 family. Furthermore, berbamine and its derivatives have demonstrated in vivo efficacy in xenograft models of imatinib-resistant CML. Its ability to down-regulate the mdr-1 gene and its protein product, P-glycoprotein, suggests a mechanism for reversing a common form of drug resistance. These findings warrant further investigation into the clinical potential of berbamine, either as a monotherapy or in combination with existing tyrosine kinase inhibitors, for the treatment of imatinib-resistant CML.
References
- 1. Berbamine exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of 4-chlorobenzoyl berbamine on imatinib-resistant K562 cells in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Berbamine and Other Natural Autophagy Inhibitors for Researchers
For Immediate Distribution
This guide provides a comprehensive comparison of berbamine (B205283) with other naturally derived compounds known to inhibit autophagy, a critical cellular process. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, quantitative performance data, and detailed experimental protocols to support further investigation into these promising therapeutic agents.
Abstract
Autophagy is a catabolic process essential for cellular homeostasis, where cytoplasmic components are degraded and recycled. Its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the modulation of autophagy has emerged as a promising therapeutic strategy. Natural compounds offer a rich source of novel autophagy modulators. This guide focuses on berbamine, a bis-benzylisoquinoline alkaloid, and compares its autophagy-inhibiting properties with other well-characterized natural compounds: curcumin, resveratrol (B1683913), spermidine (B129725), and epigallocatechin gallate (EGCG). We present their mechanisms of action, comparative efficacy data, and standardized protocols for key autophagy assays.
Comparative Analysis of Natural Autophagy Inhibitors
Berbamine is a late-stage autophagy inhibitor, whereas other natural compounds like curcumin, resveratrol, spermidine, and EGCG are generally considered autophagy inducers. However, the context-dependent nature of these compounds, particularly in cancer, can lead to outcomes that functionally inhibit the protective role of autophagy, thereby sensitizing cancer cells to therapy. This comparison, therefore, considers their overall impact on autophagy-related pathways and cellular fate.
Mechanism of Action
Berbamine: Berbamine distinguishes itself as a late-stage autophagy inhibitor. Its primary mechanism involves the blockade of autophagosome-lysosome fusion.[1][2] Berbamine upregulates the expression of BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3).[1][2][3][4] Elevated BNIP3 then interacts with SNAP29, preventing its association with the lysosomal R-SNARE VAMP8. This disruption of the SNARE complex assembly is crucial for membrane fusion, thus halting the final degradation step of autophagy.[3][4][5] Additionally, some studies suggest that berbamine can also inhibit lysosomal acidification, further impeding the degradative capacity of the lysosome.[1]
Curcumin: Curcumin, a polyphenol from turmeric, is predominantly known to induce autophagy. It exerts this effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and a negative regulator of autophagy.[6][7][8] Curcumin has also been shown to activate the ERK1/2 pathway, which can promote autophagy.[9] Furthermore, some evidence suggests that curcumin, similar to spermidine, can inhibit the acetyltransferase EP300, which acts as a negative regulator of autophagy.[10]
Resveratrol: This polyphenol, found in grapes and red wine, induces autophagy primarily by directly inhibiting the mTOR complex 1 (mTORC1).[11][12] By competing with ATP for the binding site on mTOR, resveratrol effectively suppresses mTORC1 activity, thereby de-repressing the ULK1 complex and initiating autophagosome formation.[11]
Spermidine: Spermidine, a natural polyamine, promotes autophagy by inhibiting the activity of several acetyltransferases, most notably EP300.[10][13][14][15] EP300 acetylates and inactivates several core autophagy proteins. By inhibiting EP300, spermidine leads to the deacetylation and activation of these essential autophagy components, thus inducing autophagic flux.[10][13][15]
Epigallocatechin Gallate (EGCG): The major catechin (B1668976) in green tea, EGCG, typically induces autophagy, often through the inactivation of the PI3K/Akt/mTOR pathway.[4][16] By suppressing this key survival pathway, EGCG can trigger autophagy-associated cell death in cancer cells.[4] However, the effects of EGCG can be context-dependent, with some studies reporting inhibition of autophagy under specific conditions.[5][17][18]
Quantitative Performance Data
Direct comparative studies on the half-maximal inhibitory concentration (IC50) for autophagy inhibition by these natural compounds are limited. The following table summarizes their reported IC50 values for the inhibition of cell viability or proliferation in various cancer cell lines, which is often mechanistically linked to the modulation of autophagy.
| Compound | Cell Line | Assay | IC50 (µM) | Treatment Duration (h) | Reference |
| Berbamine | CAL-62 (Anaplastic Thyroid Carcinoma) | CCK-8 | 40.18 | 48 | [8] |
| BHT-101 (Anaplastic Thyroid Carcinoma) | CCK-8 | 38.44 | 48 | [8] | |
| HCT-116 (Colon Cancer) | MTT | ~120 | 24 | [15] | |
| HepG2 (Liver Cancer) | MTT | ~150 | 24 | [15] | |
| Curcumin | MM-B1 (Malignant Mesothelioma) | Cell Survival | 28.85 | 48 | [19] |
| H-Meso-1 (Malignant Mesothelioma) | Cell Survival | 22.21 | 48 | [19] | |
| PANC-1 (Pancreatic Cancer) | CCK-8 | ~40 µg/ml | 24 | [8] | |
| Resveratrol | CAR (Cisplatin-resistant Oral Cancer) | Cell Viability | 73.23 | 48 | [9] |
| Raji (B-lymphoid) | CCK-8 | 58.25 | 48 | [20] | |
| Primary Murine B cells | CCK-8 | 57.60 | 48 | [20] |
Note: These IC50 values reflect the inhibition of cell viability/proliferation and are not direct measures of autophagy inhibition. The specific IC50 for autophagy modulation can vary depending on the cell type and the specific autophagy assay used.
Experimental Protocols for Key Autophagy Assays
To facilitate reproducible research, this section provides detailed protocols for three fundamental assays used to monitor autophagy.
LC3 Turnover Assay by Western Blot
This assay is the gold standard for measuring autophagic flux. It quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome membrane-bound, lipidated form (LC3-II). An increase in LC3-II levels in the presence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) compared to its absence is indicative of active autophagic flux.
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the natural compound of interest at various concentrations and time points. For the final 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a parallel set of wells.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for better separation of LC3-I and LC3-II).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay by Western Blot
p62, or Sequestosome 1, is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded in the autolysosome. Therefore, cellular levels of p62 are inversely correlated with autophagic activity. A decrease in p62 levels indicates an induction of autophagy, while an accumulation suggests autophagy inhibition.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the LC3 turnover assay.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 turnover assay.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane as described above.
-
Incubate the membrane with a primary antibody against p62/SQSTM1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and signal detection as for the LC3 turnover assay.
-
-
Data Analysis: Quantify the band intensities for p62 and a loading control. A decrease in the p62/loading control ratio indicates autophagy induction, while an increase suggests inhibition.
mCherry-EGFP-LC3 Fluorescence Microscopy Assay for Autophagic Flux
This reporter-based assay provides a visual and quantitative measure of autophagic flux in living or fixed cells. The tandem fluorescent protein mCherry-EGFP-LC3 allows for the differentiation between autophagosomes and autolysosomes. In the neutral pH of the autophagosome, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta.
Protocol:
-
Cell Transfection/Transduction: Establish a stable cell line expressing the mCherry-EGFP-LC3 plasmid or transiently transfect cells 24-48 hours before the experiment.
-
Cell Culture and Treatment: Plate the mCherry-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with the natural compounds as desired. Include positive (e.g., starvation with EBSS) and negative (e.g., treatment with 100 nM Bafilomycin A1) controls.
-
Cell Fixation and Imaging:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto slides with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal or fluorescence microscope with appropriate filters for EGFP (green), mCherry (red), and DAPI (blue).
-
-
Data Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates efficient autophagic flux. An accumulation of yellow puncta suggests a blockage in autophagosome-lysosome fusion.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the complex processes involved.
Signaling Pathways
Caption: Berbamine blocks late-stage autophagy by upregulating BNIP3.
Caption: Autophagy induction pathways targeted by various natural compounds.
Experimental Workflows
Caption: Standard workflow for Western blot-based autophagy assays.
Caption: Workflow for visualizing autophagic flux with a tandem reporter.
Conclusion
Berbamine presents a unique mechanism among natural compounds by inhibiting the late stages of autophagy. This contrasts with other phytochemicals like curcumin, resveratrol, spermidine, and EGCG, which are generally known to induce autophagy, often by targeting the mTOR signaling pathway. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of these natural compounds in modulating autophagy. Further studies employing standardized assays are necessary to directly compare their potency in autophagy inhibition and to fully elucidate their context-dependent roles in health and disease.
References
- 1. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy mediates pharmacological lifespan extension by spermidine and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reduction in Autophagy by (-)-Epigallocatechin-3-Gallate (EGCG): a Potential Mechanism of Prevention of Mitochondrial Dysfunction After Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin-Induced Autophagy Augments Its Antitumor Effect against A172 Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin Induces Autophagy, Apoptosis, and Cell Cycle Arrest in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibition improves the efficacy of curcumin/temozolomide combination therapy in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Green Tea Epigallocatechin-3-Gallate Regulates Autophagy in Male and Female Reproductive Cancer [frontiersin.org]
- 17. Activation of autophagic flux by epigallocatechin gallate mitigates TRAIL-induced tumor cell apoptosis via down-regulation of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Epigallocatechin-3-Gallate in Autophagy and Endoplasmic Reticulum Stress (ERS)-Induced Apoptosis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
Validating BRD4 Inhibition: A Comparative Guide to Berbamine and Alternative Methods using HTRF Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods for validating the inhibition of Bromodomain-containing protein 4 (BRD4) by the natural compound berbamine (B205283). We focus on the Homogeneous Time-Resolved Fluorescence (HTRF) assay and compare its data with alternative validation techniques, providing supporting experimental protocols and quantitative data to aid in the selection of the most suitable validation strategy.
Data Presentation: Berbamine's BRD4 Inhibition Profile
Berbamine has been identified as a novel inhibitor of BRD4.[1][2] The following table summarizes the quantitative data from studies validating the interaction between berbamine and BRD4, alongside comparative data for the well-characterized BRD4 inhibitor, JQ1.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| Berbamine | HTRF | BRD4 | IC50 | 12.10 µM | [1] |
| Berbamine | Surface Plasmon Resonance (SPR) | BRD4 | K D | 10 µM | [1] |
| (+)-JQ1 | HTRF | BRD4 | IC50 | 78 nM | [3] |
| (+)-JQ1 | AlphaScreen | BRD4 (BD1) | IC50 | 77 nM | [4] |
| (+)-JQ1 | AlphaScreen | BRD4 (BD2) | IC50 | 33 nM | [4] |
| (+)-JQ1 | Surface Plasmon Resonance (SPR) | BRD4 (BD1) | K D | 13.5 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BRD4 Inhibition
This protocol outlines the steps for a competitive binding HTRF assay to determine the IC50 of a test compound (e.g., berbamine) for BRD4.
Principle: The assay measures the disruption of the interaction between a GST-tagged BRD4 protein and a biotinylated histone H4 peptide. A Europium cryptate-labeled anti-GST antibody (donor) and a Streptavidin-XL665 (acceptor) are used. When BRD4 and the histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged BRD4 protein
-
Biotinylated acetylated histone H4 peptide
-
Anti-GST-Europium Cryptate antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.02% NaN3, 0.01% BSA, 0.1 mM Orthovanadate)[6]
-
Test compound (e.g., Berbamine) and positive control (e.g., JQ1)
-
384-well low volume, non-binding black microplate
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 384-well plate, add the test compound or control.
-
Add a solution containing GST-tagged BRD4 and the biotinylated acetylated peptide to each well.[6]
-
Incubate the plate for 30 minutes at room temperature.
-
Add a premixed solution of anti-GST-Europium Cryptate and Streptavidin-XL665 to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.[6]
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Alternative Validation Methods
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 protein.[7] Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged BRD4. When in proximity, excitation of the Donor beads generates singlet oxygen, which activates the Acceptor beads to emit light. An inhibitor disrupts this interaction, reducing the light signal.[7]
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound.
-
Add a mixture of biotinylated histone peptide and GST-tagged BRD4 protein.
-
Incubate for 30 minutes at room temperature.[8]
-
Add Glutathione Acceptor beads and incubate for 30 minutes in the dark.
-
Add Streptavidin Donor beads and incubate for 60 minutes in the dark.[9]
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
2. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time binding kinetics between an immobilized ligand (e.g., BRD4) and an analyte (e.g., berbamine) in solution. The binding event causes a change in the refractive index at the sensor chip surface, which is detected as a response. This allows for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Protocol:
-
Immobilize purified BRD4 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[5]
-
Prepare a series of concentrations of the test compound (analyte) in a suitable running buffer.
-
Inject the analyte solutions sequentially over the sensor chip surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
If necessary, inject a regeneration solution to remove the bound analyte.
-
Analyze the sensorgrams using appropriate software to determine the binding kinetics (ka, kd) and affinity (KD).
Visualizations
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a crucial role in transcriptional regulation. It recognizes and binds to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to gene promoters and enhancers. This leads to the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as c-MYC.[10] Inhibition of BRD4 disrupts this process, leading to the downregulation of target gene expression.
Caption: BRD4 signaling pathway and the mechanism of inhibition by berbamine.
HTRF Assay Experimental Workflow
The HTRF assay for BRD4 inhibition is a robust, plate-based method suitable for high-throughput screening. The workflow involves a series of additions and incubations, followed by a final fluorescence reading.
References
- 1. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Berbamine: A Comparative Guide Using CRISPR/Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer compound berbamine (B205283) with other alternatives, supported by experimental data. It further outlines the methodology for validating its molecular targets using CRISPR/Cas9 technology, a crucial step in modern drug development.
Berbamine, a natural bisbenzylisoquinoline alkaloid, has demonstrated significant anti-tumor activity across various cancer types. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, induction of apoptosis (programmed cell death), and autophagy. This guide will delve into the specifics of its action, compare its efficacy, and provide detailed protocols for its target validation.
Performance Comparison of Berbamine and Alternatives
While direct head-to-head monotherapy comparisons in single studies are limited, the available data indicates berbamine's potent anti-cancer effects, both alone and in synergy with established chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of berbamine and its combination effects with other drugs in different cancer cell lines.
| Cell Line | Cancer Type | Berbamine IC50 (µM) | Reference |
| PRF-PLC-5 | Hepatocellular Carcinoma | ~20 | |
| HCC-Lm3 | Hepatocellular Carcinoma | ~20 | |
| A549 | Lung Cancer | 139.4 | [1] |
| HeLa | Cervical Cancer | 159.5 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3587.9 | [1] |
| SGC-7901 | Gastric Cancer | Not specified, but effective | [2][3] |
| BGC-823 | Gastric Cancer | Not specified, but effective | [2][3] |
| Huh7 | Liver Cancer | 5.2 µg/ml | [4] |
| MHCC97H | Liver Cancer | 13.7 µg/ml | [4] |
| SNU398 | Liver Cancer | 14.2 µg/ml | [4] |
| Table 1: Monotherapy Efficacy of Berbamine in Various Cancer Cell Lines. |
| Cell Line | Cancer Type | Combination | Effect | Reference |
| PRF-PLC-5 | Hepatocellular Carcinoma | Berbamine + Sorafenib | Synergistically enhanced growth inhibition and apoptosis. IC50 of Sorafenib reduced from 14.52 µM to 7.537 µM with 10 µM Berbamine. | |
| HCC-Lm3 | Hepatocellular Carcinoma | Berbamine + Sorafenib | Synergistically enhanced growth inhibition and apoptosis. IC50 of Sorafenib reduced from 21.29 µM to 8.442 µM with 10 µM Berbamine. | |
| A549 | Lung Cancer | Berbamine + Doxorubicin (B1662922) | Synergistic anti-cancer effect. | [1] |
| HeLa | Cervical Cancer | Berbamine + Doxorubicin | Synergistic anti-cancer effect. | [1] |
| Triple Negative Breast Cancer Cells | Breast Cancer | Berbamine + Doxorubicin | Synergistic effect, significantly decreasing the IC50 of Doxorubicin. | [5] |
| Table 2: Synergistic Effects of Berbamine with Standard Chemotherapeutic Drugs. |
Berbamine's Mechanism of Action: Key Signaling Pathways
Berbamine exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Target Validation of Berbamine using CRISPR/Cas9 Knockout
Identifying the direct molecular targets of a drug is paramount for understanding its mechanism of action and for developing more specific and effective therapies. While berbamine is known to affect multiple signaling pathways, its direct binding partners are still under investigation. Recent studies have strongly implicated Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) and Bromodomain-containing protein 4 (BRD4) as direct targets.[2][3][4][6][7][8]
CRISPR/Cas9-mediated gene knockout provides a powerful tool to validate these putative targets. By specifically deleting the gene encoding a suspected target protein, one can observe if the cellular response to the drug is diminished or abolished. A significant increase in the IC50 of berbamine in the knockout cells compared to wild-type cells would provide strong evidence that the knocked-out protein is a direct target.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of berbamine on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of berbamine in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve berbamine, e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with berbamine using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with berbamine at the desired concentration for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[13][14]
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in cells treated with berbamine.
Materials:
-
Cell culture dishes
-
Berbamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with berbamine, then wash with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and add ECL substrate.[17]
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine relative protein expression levels.
CRISPR/Cas9-Mediated Gene Knockout
This is a general protocol for generating a knockout cell line to validate a drug target.
Materials:
-
Mammalian cell line
-
Cas9 expression vector (e.g., lentiCRISPR v2)
-
sgRNA expression vector or synthetic sgRNA targeting the gene of interest
-
Transfection reagent or electroporation system
-
Puromycin or other selection agent
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Western blot reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the gene of interest into a Cas9 expression vector.
-
Transfection/Transduction: Transfect or transduce the Cas9/sgRNA construct into the target cells.[18]
-
Selection: Select for transfected/transduced cells using the appropriate selection agent (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate by limiting dilution or fluorescence-activated cell sorting (FACS).[19]
-
Clone Expansion: Expand the single-cell clones into larger populations.
-
Genomic DNA Verification: Extract genomic DNA from the expanded clones. Perform PCR to amplify the target region and verify the presence of insertions or deletions (indels) by Sanger sequencing.[19]
-
Protein Knockout Confirmation: Confirm the absence of the target protein in the knockout clones by Western blot analysis.
-
Phenotypic Analysis: Use the validated knockout cell line for downstream experiments, such as the cell viability assay with berbamine treatment, to assess changes in drug sensitivity.
References
- 1. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 6. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. origene.com [origene.com]
- 18. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genemedi.net [genemedi.net]
Berbamine vs. Berberine: A Comparative Analysis of their Anti-Hepatoma Effects
A comprehensive review of the mechanisms and efficacy of two natural alkaloids in inhibiting hepatocellular carcinoma cell proliferation and inducing apoptosis.
This guide provides a detailed comparison of the anti-hepatoma properties of two structurally related bisbenzylisoquinoline alkaloids, berbamine (B205283) and berberine (B55584). The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies used in the cited studies.
Comparative Efficacy and Cytotoxicity
Both berbamine and berberine exhibit significant dose- and time-dependent inhibitory effects on the proliferation of various hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below.
| Compound | Cell Line | Time (h) | IC50 | Reference |
| Berbamine | SMMC-7721 | 24 | 22.8 ± 1.3 µg/mL | [1] |
| 48 | 10.9 ± 0.5 µg/mL | [1] | ||
| HepG2 | 24 | 34.5 ± 0.5 µM | [2] | |
| Berberine | HepG2 | 48 | ~34.5 µM | [3] |
| SMMC-7721 | 48 | ~25.2 µM | [3] | |
| Bel-7402 | 48 | ~53.6 µM | [3] |
Induction of Apoptosis
A primary mechanism through which both compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.
Berbamine: Berbamine has been shown to induce apoptosis in SMMC-7721 and HepG2 hepatoma cells.[1][2][4] In SMMC-7721 cells, treatment with berbamine leads to characteristic apoptotic changes, including chromatin condensation and nuclear fragmentation.[1] The percentage of apoptotic cells in the HepG2 line increased in a time-dependent manner upon exposure to 30 µM of berbamine, reaching 55.4% after 24 hours.[2]
Berberine: Similarly, berberine induces apoptosis in multiple hepatoma cell lines, including HepG2, SMMC-7721, and Huh7.[5][6][7] In HepG2 cells, berberine treatment (50 and 100 µM) for 48 hours resulted in a significant increase in the apoptotic rate.[6] The pro-apoptotic effects of berberine are mediated through various signaling pathways, including the downregulation of NF-κB and the modulation of the Bcl-2 family of proteins.[6][8]
| Compound | Cell Line | Concentration | Time (h) | Apoptotic Rate | Reference |
| Berbamine | HepG2 | 30 µM | 8 | 10.62% | [2] |
| 16 | 25.97% | [2] | |||
| 24 | 55.4% | [2] | |||
| SMMC-7721 | 20 µmol/l | 48 | Significantly enhanced | [9] | |
| 40 µmol/l | 48 | Significantly enhanced | [9] | ||
| Berberine | HepG2 | 12.5 µM | 24 | Dose-dependent increase | [3] |
| 25 µM | 24 | Dose-dependent increase | [3] | ||
| 50 µM | 24 | Dose-dependent increase | [3] |
Cell Cycle Arrest
Both compounds have been observed to interfere with the normal progression of the cell cycle in hepatoma cells, leading to cell cycle arrest at different phases.
Berbamine: Studies on SMMC-7721 cells revealed that berbamine can induce cell cycle arrest in the G0/G1 phase.[1][4] After 24 and 48 hours of exposure, the percentage of cells in the G0/G1 phase increased from 61.52% (control) to 66.0% and 75.09%, respectively.[1]
Berberine: Berberine has been shown to induce cell cycle arrest at both the G1 and G2/M phases in HepG2 cells.[10] In other cancer cell lines, berberine has also been reported to cause G2/M phase arrest.[11] The arrest is often associated with the modulation of key cell cycle regulatory proteins.
Signaling Pathways
The anti-cancer effects of berbamine and berberine are mediated by their influence on various intracellular signaling pathways.
Berbamine's Mechanism of Action: Berbamine's pro-apoptotic activity in hepatoma cells is linked to the intrinsic mitochondrial pathway. It causes a loss of mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3.[1][4] Furthermore, berbamine can upregulate the expression of p53 and Fas, while downregulating the anti-apoptotic protein survivin.[2][9] In some contexts, berbamine has been found to inhibit the PI3K/AKT signaling pathway.[12]
Caption: Berbamine-induced apoptotic signaling pathway in hepatoma cells.
Berberine's Mechanism of Action: Berberine's anti-hepatoma effects are multifaceted, involving several signaling pathways. It has been shown to downregulate CD147, which in turn can induce both apoptosis and autophagy.[5][13] Berberine also inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6] Furthermore, it can suppress the PI3K/AKT and ERK pathways, which are crucial for cell proliferation and invasion.[14][15] In some studies, berberine has been found to activate the AMPK pathway, leading to mitochondrial-dependent apoptosis.[3]
Caption: Key signaling pathways modulated by berberine in hepatoma cells.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the studies cited.
Cell Viability Assay (MTT Assay): Hepatoma cells are seeded in 96-well plates and treated with varying concentrations of berbamine or berberine for specified durations (e.g., 24, 48 hours).[1][5] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
References
- 1. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Berberine induces selective apoptosis through the AMPK-mediated mitochondrial/caspase pathway in hepatocellular carcinoma - ProQuest [proquest.com]
- 4. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine induces cell death in human hepatoma cells in vitro by downregulating CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis by Berberine in Hepatocellular Carcinoma HepG2 Cells via Downregulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine induces apoptosis via the mitochondrial pathway in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine induces cell death in human hepatoma cells in vitro by downregulating CD147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Berberine Inhibits Human Hepatoma Cell Invasion without Cytotoxicity in Healthy Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Berbamine and its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has emerged as a promising scaffold in the development of novel anticancer agents. Its unique structure has paved the way for the synthesis of a multitude of analogs with enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of berbamine and its derivatives, supported by experimental data, to aid researchers in the ongoing quest for more effective cancer therapeutics.
Performance Comparison: Cytotoxicity of Berbamine and its Analogs
The anticancer activity of berbamine and its analogs is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these assessments. The following tables summarize the IC50 values of berbamine and several of its synthetic derivatives, highlighting the impact of structural modifications on their cytotoxic efficacy.
Table 1: Cytotoxicity (IC50, µM) of Berbamine Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H9 | T-cell lymphoma | 4.0 | [1] |
| RPMI8226 | Multiple myeloma | 6.19 | [1] |
| Tca8113 | Oral squamous cell carcinoma | 218.52 | [2] |
| CNE2 | Nasopharyngeal carcinoma | 249.18 | [2] |
| MCF-7 | Breast cancer | 272.15 | [2] |
| HeLa | Cervical carcinoma | 245.18 | [2] |
| HT29 | Colon cancer | 52.37 | [2] |
| T47D | Breast cancer | 25 | [3] |
| MCF-7 | Breast cancer | 25 | [3] |
| MDA-MB-231 | Triple-negative breast cancer | 16.7 | [4] |
| HCC70 | Triple-negative breast cancer | 0.19 | [4] |
| BT-20 | Triple-negative breast cancer | 0.23 | [4] |
| MDA-MB-468 | Triple-negative breast cancer | 0.48 | [4] |
| A549 | Lung cancer | 8.3 (72h) | [5] |
| PC9 | Lung cancer | 16.8 (72h) | [5] |
Table 2: Comparative Cytotoxicity (IC50, µM) of Berbamine Analogs
| Compound | Modification | H9 (T-cell lymphoma) | RPMI8226 (Multiple myeloma) | Reference |
| Berbamine | - | 4.0 | 6.19 | [1] |
| 2a | 4-CH3Ph sulfonyl at OH | - | 0.30 | [1] |
| 4b | 4-CH3Ph sulfonyl at OH and N-CH2-Ph at C-5 | 0.36 | - | [1] |
| BBMD3 | Synthetic derivative | - | - | [6][7] |
| Acetyl glycosyl berbamine 5a | Acetyl D-glucose residue | Potent activity | Potent activity | [8] |
| Acetyl glycosyl berbamine 5d | Acetyl D-glucose residue | Potent activity | Potent activity | [8] |
Note: A lower IC50 value indicates higher potency.
The data clearly demonstrates that modifications to the berbamine scaffold can lead to a significant increase in cytotoxic activity. For instance, the introduction of a 4-methylphenyl sulfonyl group at the hydroxyl position (compound 2a ) resulted in a more than 20-fold increase in potency against the RPMI8226 multiple myeloma cell line compared to the parent berbamine[1]. Similarly, simultaneous substitution at the hydroxyl and C-5 positions (compound 4b ) led to a greater than 10-fold increase in activity against the H9 T-cell lymphoma line[1]. The synthetic derivative BBMD3 has also been reported to exhibit a more than 6-fold increase in biological activity compared to natural berbamine[6][7]. Furthermore, the addition of acetylated glucose residues has been shown to cause a distinct improvement in activity against leukemia and lung adenocarcinoma cell lines[8].
Key Signaling Pathways Targeted by Berbamine and its Analogs
Berbamine and its derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ca2+/calmodulin-dependent protein kinase II (CAMKII)/c-Myc pathways are two of the most well-documented targets.
JAK/STAT Signaling Pathway
The JAK/STAT pathway plays a crucial role in transducing signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Berbamine and its analogs have been shown to inhibit this pathway by directly targeting JAK2.
Caption: Berbamine inhibits the JAK/STAT pathway by preventing JAK2 autophosphorylation.
Berbamine and its derivatives, such as BBMD3, directly inhibit the autophosphorylation of JAK2, a critical step for the activation of the pathway[6][7][9]. This inhibition prevents the subsequent phosphorylation and activation of STAT3. As a result, the translocation of STAT3 dimers to the nucleus is blocked, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, and ultimately inducing apoptosis in cancer cells[6][7][9].
CAMKII/c-Myc Signaling Pathway
The CAMKII/c-Myc signaling axis is another critical pathway implicated in tumorigenesis. c-Myc is a potent oncoprotein that is often overexpressed in various cancers, driving cell proliferation and growth. Berbamine has been identified as a direct inhibitor of CAMKIIγ.
Caption: Berbamine targets the CAMKII/c-Myc axis by inhibiting CAMKIIγ phosphorylation.
Berbamine binds to the ATP-binding pocket of CAMKIIγ, inhibiting its phosphorylation and activation[9][10]. The activated CAMKIIγ normally stabilizes the c-Myc oncoprotein. By inhibiting CAMKIIγ, berbamine and its analogs, like tosyl chloride-berbamine (TCB) and 4-chlorobenzoyl berbamine (CBBM), promote the degradation of c-Myc, leading to the suppression of cancer cell proliferation and tumor growth[9][10].
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Berbamine or its analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of berbamine or its analogs in culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Apoptosis Markers (Bcl-2 and Cleaved Caspase-3)
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with berbamine or its analogs
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating the cells with the desired concentrations of berbamine or its analogs for a specific time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control (e.g., β-actin). A decrease in Bcl-2 expression and an increase in cleaved caspase-3 are indicative of apoptosis induction.
Conclusion and Future Directions
The structure-activity relationship studies of berbamine and its analogs have revealed that strategic modifications of the parent molecule can significantly enhance its anticancer potency. The inhibition of key oncogenic signaling pathways, such as JAK/STAT and CAMKII/c-Myc, provides a mechanistic basis for the observed cytotoxic effects. The provided experimental protocols offer a standardized approach for researchers to further investigate the therapeutic potential of these compounds.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of analogs to establish more comprehensive SAR models.
-
In vivo efficacy and toxicity: Assessing the most potent analogs in preclinical animal models to evaluate their therapeutic efficacy and safety profiles.
-
Combination therapies: Investigating the synergistic effects of berbamine analogs with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.
-
Target identification and validation: Utilizing advanced techniques to identify and validate novel molecular targets of berbamine and its derivatives.
By continuing to explore the rich chemical space of berbamine and its analogs, the scientific community can pave the way for the development of a new generation of targeted and effective cancer therapies.
References
- 1. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of berbamine acetyl glycosides and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Berbamine vs. 4-Chlorobenzoyl Berbamine: A Comparative Analysis for Researchers
A detailed examination of the natural alkaloid, berbamine (B205283), and its potent derivative, 4-chlorobenzoyl berbamine, reveals significant differences in their anti-cancer activities and mechanisms of action. This guide provides a side-by-side comparison to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of these two compounds.
Berbamine, a bisbenzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has long been recognized for its diverse pharmacological properties, including anti-inflammatory and anti-arrhythmic effects.[1][2] More recently, its potential as an anti-cancer agent has garnered significant attention.[3][4] To enhance its therapeutic efficacy, synthetic derivatives have been developed, among which 4-chlorobenzoyl berbamine (CBBM) has emerged as a particularly promising candidate with markedly increased anti-tumor activity.[5][6] This guide delves into a comparative analysis of these two molecules, presenting key experimental data, detailed methodologies, and visual representations of their molecular interactions.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activities of berbamine and 4-chlorobenzoyl berbamine across various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. The data consistently demonstrates the superior potency of 4-chlorobenzoyl berbamine.
Table 1: IC50 Values of Berbamine and 4-Chlorobenzoyl Berbamine in Cancer Cell Lines
| Cell Line | Cancer Type | Berbamine IC50 (µM) | 4-Chlorobenzoyl Berbamine IC50 (µM) | Fold Increase in Activity (Berbamine/CBBM) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | - | 1.93 - 3.89 | 4.75 - 9.64 |
| A549 | Lung Cancer | 8.3 ± 1.3 (at 72h) | - | - |
| PC9 | Lung Cancer | 16.8 ± 0.9 (at 72h) | - | - |
| U266 | Multiple Myeloma | - | 1.8 (at 24h) | - |
| RPMI 8226 | Multiple Myeloma | 6.19 | 2.3 (at 24h) | ~2.7 |
| MM1.R | Multiple Myeloma | - | 1.5 (at 24h) | - |
| MM1.S | Multiple Myeloma | - | 2.4 (at 24h) | - |
| H9 | T-cell Lymphoma | 4.0 | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time.[1][7]
Table 2: Comparative Effects on Cellular Processes and Signaling Pathways
| Feature | Berbamine | 4-Chlorobenzoyl Berbamine |
| Primary Targets | CaMKII, Bcr-Abl Tyrosine Kinase | CaMKIIγ, JAK2/STAT3, PI3K/Akt, NF-κB |
| Apoptosis Induction | Yes, via caspase-3-dependent pathway and alteration of Bcl-2/Bax ratio.[3][8] | Yes, potently induces apoptosis.[6][9] |
| Cell Cycle Arrest | Induces G1 phase arrest.[8] | Induces G0/G1 and G2/M phase arrest.[9] |
| c-Myc Expression | Reduces c-Myc levels.[10] | Potently inhibits c-Myc expression and promotes its proteasome-dependent degradation. |
| JAK/STAT Pathway | Inhibits STAT3 activation.[10] | Inhibits the JAK2/STAT3 pathway, leading to reduced c-Myc transcription. |
| PI3K/Akt Pathway | Inhibits the PI3K/Akt pathway.[1] | Induces apoptosis and G2/M cell cycle arrest through the PI3K/Akt pathway.[9] |
| NF-κB Pathway | Inhibits NF-κB signaling.[8][11] | Induces apoptosis and G2/M cell cycle arrest through the NF-κB signal pathway.[9] |
| TGF-β/SMAD Pathway | Activates the TGF-β/SMAD pathway.[10] | - |
| IL-6 Signaling | - | Inhibits autocrine production of IL-6 and downregulates IL-6 receptor expression.[6][10] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this comparison are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of berbamine and 4-chlorobenzoyl berbamine on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of berbamine or 4-chlorobenzoyl berbamine and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]
Protein Expression Analysis (Western Blot)
This technique is employed to detect and quantify specific proteins involved in the signaling pathways affected by berbamine and its derivative.
-
Cell Lysis: Treat cells with the compounds for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, c-Myc, Akt, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][13]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is utilized to analyze the effects of the compounds on apoptosis and cell cycle distribution.
For Apoptosis (Annexin V-FITC/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][3][11][14]
For Cell Cycle Analysis:
-
Cell Treatment and Fixation: After compound treatment, harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][15][16]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by berbamine and 4-chlorobenzoyl berbamine, as well as a typical experimental workflow for their comparison.
Caption: Key signaling pathways affected by Berbamine and 4-Chlorobenzoyl Berbamine.
Caption: Experimental workflow for comparing Berbamine and its derivative.
Conclusion
The available evidence strongly indicates that 4-chlorobenzoyl berbamine is a more potent anti-cancer agent than its parent compound, berbamine. Its enhanced ability to induce apoptosis and cell cycle arrest, coupled with its targeted inhibition of key oncogenic pathways such as JAK/STAT and PI3K/Akt, and its profound effect on c-Myc expression, make it a compelling candidate for further preclinical and clinical investigation.[5][6][9] Researchers focusing on the development of novel cancer therapeutics, particularly for hematological malignancies like lymphoma and multiple myeloma, should consider the significant advantages offered by this synthetic derivative. Future studies should aim to further elucidate the detailed molecular interactions of 4-chlorobenzoyl berbamine and explore its efficacy in in vivo models to pave the way for potential clinical applications.
References
- 1. bosterbio.com [bosterbio.com]
- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. algentbio.com [algentbio.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. kumc.edu [kumc.edu]
- 15. Flow cytometry analysis of cell cycle and apoptosis [bio-protocol.org]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Verifying the synergistic effects of berbamine with chemotherapy drugs.
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapy. Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has emerged as a promising candidate for synergistic cancer treatment. This guide provides a comprehensive comparison of berbamine's effects when combined with various chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.
Quantitative Analysis of Synergistic Effects
Berbamine has been shown to significantly enhance the cytotoxicity of several chemotherapy agents across various cancer cell lines. This synergy is often demonstrated by a notable reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug when used in combination with berbamine.
Synergy with Doxorubicin (B1662922) in Breast Cancer
Studies have demonstrated that berbamine enhances the efficacy of doxorubicin (DOX), a commonly used chemotherapy drug for breast cancer. The combination of berbamine and doxorubicin leads to a greater reduction in cancer cell viability compared to either agent alone.[1][2] For instance, in Hs578T triple-negative breast cancer cells, the combination of 20 µL of berbamine with 5 µL of doxorubicin resulted in a cell viability of 46%, a significant decrease from the 63% viability observed with doxorubicin alone.[1] This synergistic effect is attributed, in part, to berbamine's ability to inhibit autophagy, thereby switching the mode of cell death induced by doxorubicin from autophagy to apoptosis.[3]
Table 1: Comparative IC50 Values of Doxorubicin in Combination with Berbamine in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold-change in Doxorubicin Sensitivity | Reference |
| MCF-7/ADR (Doxorubicin-resistant) | Doxorubicin alone | 37.47 ± 1.76 | - | [4] |
| MCF-7/ADR | Doxorubicin + 10 µM Berbamine | ~3.87 | 9.68-fold increase | [4] |
| MCF-7/ADR | Doxorubicin + 20 µM Berbamine | ~0.91 | 41.18-fold increase | [4] |
Note: Data for MCF-7/ADR cells demonstrate berbamine's ability to reverse multidrug resistance.
Synergy with Cisplatin (B142131) in Various Cancers
Berbamine also exhibits synergistic effects with cisplatin, a platinum-based chemotherapy drug used to treat a wide range of cancers. In cisplatin-resistant gastric cancer cells (BGC-823/DDP and SGC-7901/DDP), co-treatment with berbamine significantly reduced the IC50 of cisplatin.[5] This sensitization is linked to enhanced apoptosis and the repression of the PI3K/AKT/mTOR signaling pathway.[5][6]
Table 2: Comparative IC50 Values of Cisplatin in Combination with Berbamine
| Cell Line | Cancer Type | Treatment | IC50 of Cisplatin (µM) | Reference |
| MCF-7 | Breast Cancer | Cisplatin alone | 49.54 ± 1.62 | [7] |
| MCF-7 | Breast Cancer | Cisplatin + 26 µM Berbamine | 5.76 ± 0.76 | [7] |
| BGC-823/DDP (Cisplatin-resistant) | Gastric Cancer | Cisplatin alone | > 60 | [5] |
| BGC-823/DDP | Cisplatin + 10 µM Berbamine | ~ 25 | [5] | |
| BGC-823/DDP | Cisplatin + 30 µM Berbamine | ~ 10 | [5] | |
| A549 | Non-Small Cell Lung Cancer | Cisplatin + Berbamine | Synergistic (CI = 0.34) | [8] |
Note: CI stands for Combination Index, where a value < 1 indicates synergy.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of berbamine, the chemotherapy drug (e.g., doxorubicin or cisplatin), or a combination of both. Include a control group with no treatment. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with berbamine, the chemotherapy drug, or the combination for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by the drug combination.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Mechanisms and Workflows
Signaling Pathways
Berbamine's synergistic effects are mediated through the modulation of several key signaling pathways involved in cell survival, apoptosis, and drug resistance.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. "Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
- 3. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 4. [Reversal effect of berbamine on multidrug resistance of K562/A02 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer [frontiersin.org]
- 7. Berberine in combination with cisplatin suppresses breast cancer cell growth through induction of DNA breaks and caspase-3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurjther.com [eurjther.com]
Independent verification of berbamine's role in clearing Mycobacterium tuberculosis.
A Note on Independent Verification: The following data and protocols are derived from a single, comprehensive study by Zhang et al., published in mBio in 2023. At present, independent verification of these specific findings by other research groups has not been identified in the published literature. Therefore, the results should be interpreted as promising preliminary findings that warrant further investigation.
This guide provides an objective comparison of berbamine's performance against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, and details the underlying mechanism of action as described in the available research.
Performance Comparison
Berbamine (B205283) (BBM) has been shown to inhibit the intracellular growth of both drug-sensitive and drug-resistant M. tuberculosis by inducing macrophage autophagy.[1][2][3] Its efficacy is compared with standard anti-tuberculosis drugs, isoniazid (B1672263) (INH) and rifampicin (B610482) (RFP), in the context of drug-resistant strains.
Table 1: Berbamine Efficacy Against Drug-Sensitive M. tuberculosis H37Rv
| Cell Line | Treatment | Concentration | % of GFP-Positive Cells (48h) | Fold Change in CFU (48h) |
| THP-1 Macrophages | DMSO (Control) | - | ~25% | - |
| Berbamine | 5 µM | ~15% | - | |
| Berbamine | 15 µM | ~10% | Significant Decrease | |
| BMDMs | DMSO (Control) | - | ~30% | - |
| Berbamine | 5 µM | ~20% | - | |
| Berbamine | 15 µM | ~15% | Significant Decrease |
Data summarized from Zhang et al., 2023.
Table 2: Berbamine Efficacy Against Drug-Resistant M. tuberculosis
| Cell Line | Mtb Strain | Treatment | Concentration | Relative CFU Count |
| BMDMs | INH-Resistant | Control | - | ~1.0 |
| INH | 0.1 µg/mL | ~1.0 | ||
| Berbamine | 15 µM | ~0.5 | ||
| THP-1 Macrophages | INH-Resistant | Control | - | ~1.0 |
| INH | 0.1 µg/mL | ~1.0 | ||
| Berbamine | 15 µM | ~0.6 | ||
| BMDMs | RFP-Resistant | Control | - | ~1.0 |
| RFP | 0.1 µg/mL | ~1.0 | ||
| Berbamine | 15 µM | ~0.4 | ||
| THP-1 Macrophages | RFP-Resistant | Control | - | ~1.0 |
| RFP | 0.1 µg/mL | ~1.0 | ||
| Berbamine | 15 µM | ~0.5 |
Data summarized from Zhang et al., 2023.[2]
Table 3: Mechanistic Data on Berbamine's Action in Mtb-infected THP-1 Macrophages
| Parameter | Treatment | Condition | Observation |
| Autophagy | Berbamine (15 µM) | Mtb Infection | Increased LC3-II protein levels |
| Berbamine (15 µM) | Mtb Infection | Increased number of autophagosomes and autolysosomes | |
| ROS Production | Berbamine (15 µM) | Mtb Infection | Increased cytoplasmic ROS (cROS) and mitochondrial ROS (mROS) |
| Intracellular Ca2+ | Berbamine (15 µM) | Mtb Infection | Increased cytoplasmic and mitochondrial Ca2+ concentration |
Data summarized from Zhang et al., 2023.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mtb Infection and Colony Forming Unit (CFU) Enumeration
-
Cell Culture: THP-1 cells were differentiated into macrophages using PMA (100 ng/mL) for 24 hours. Bone marrow-derived macrophages (BMDMs) were prepared from mice.
-
Infection: Macrophages were infected with Mtb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Extracellular Bacteria Removal: Cells were washed three times with prewarmed sterile PBS.
-
Treatment: Berbamine or control vehicle (DMSO) was added to the culture medium.
-
Cell Lysis: At 4 and 48 hours post-infection, cells were lysed with PBS containing 0.1% SDS.
-
CFU Plating: Lysates were serially diluted and plated on Middlebrook 7H10 agar (B569324) supplemented with 10% OADC and 0.5% glycerol.
-
Incubation and Counting: Plates were incubated at 37°C for 2-3 weeks, and bacterial colonies were counted.
Western Blot for Autophagy Marker LC3
-
Sample Preparation: Mtb-infected THP-1 cells were treated with berbamine (15 µM) and/or the autophagy inhibitor 3-MA (5 mM) for 24 hours.
-
Lysis: Cells were harvested and lysed in RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against LC3, followed by a secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Preparation: Differentiated THP-1 cells were infected with Mtb H37Rv (MOI 10:1) for 24 hours with or without berbamine (15 µM).
-
Probes: Cytoplasmic ROS (cROS) was detected using apocynin (10 µM), and mitochondrial ROS (mROS) was detected with MitoSOX (5 µM).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the probes was analyzed by flow cytometry to quantify ROS levels.
Measurement of Intracellular Calcium (Ca2+)
-
Cell Preparation: Mtb-infected macrophages were treated with berbamine.
-
Probes: Cytoplasmic Ca2+ was measured using Fluo-4 AM, and mitochondrial Ca2+ was measured using Rhod-2 AM.
-
Imaging: Confocal microscopy was used to visualize the fluorescence of the Ca2+ probes.
-
Quantification: The fluorescence intensity was quantified to determine the relative intracellular Ca2+ concentrations.
Visualizations
Signaling Pathway of Berbamine in Macrophages
Caption: Berbamine induces Mtb clearance by promoting ROS-dependent Ca²⁺ signaling and autophagy.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing berbamine's effect on Mtb-infected macrophages in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of E6 Berbamine: A Protocol for Laboratory Safety
For researchers and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. E6 berbamine (B205283), a bioactive compound utilized in scientific research, requires conscientious handling and disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of E6 berbamine, ensuring the safety of laboratory personnel and compliance with standard protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Response: Ensure a chemical spill kit is readily accessible. In the event of a spill, contain and absorb the material with an inert substance (e.g., vermiculite (B1170534) or sand), and collect the contaminated material in a sealed container for disposal as hazardous waste.
Conflicting Disposal Guidance: A Call for Caution
A review of available Safety Data Sheets (SDS) reveals conflicting disposal recommendations for this compound and its hydrochloride salt. This discrepancy underscores the need for a conservative and cautious approach to its disposal.
| Chemical | Source | Disposal Recommendation | Hazard Classification |
| This compound | Cayman Chemical SDS | "Smaller quantities can be disposed of with household waste."[1] | Not classified as hazardous according to the Globally Harmonized System (GHS).[1] |
| Berbamine (hydrochloride) | Cayman Chemical SDS | "Must not be disposed of together with household garbage. Do not allow product to reach sewage system."[2] | Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] |
Given that this compound is a bioactive molecule and its hydrochloride salt possesses notable hazards, it is prudent to manage all forms of this compound waste as hazardous chemical waste.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound, aligning with general best practices for hazardous laboratory waste.
-
Waste Segregation:
-
Treat all this compound waste—including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and absorbent paper)—as hazardous chemical waste.
-
Collect this compound waste in a dedicated container, separate from other chemical waste streams, to prevent potentially hazardous reactions.
-
-
Waste Containment:
-
Solid Waste: Accumulate solid this compound waste and contaminated disposables in a robust, sealable, and chemically resistant container. A high-density polyethylene (B3416737) (HDPE) container or a designated hazardous waste bag placed within a rigid secondary container is recommended.
-
Liquid Waste: Collect liquid waste containing this compound in a leak-proof, chemically compatible container, such as a glass or HDPE bottle equipped with a secure screw cap. To accommodate potential vapor expansion, fill the container to no more than 90% of its capacity.
-
Ensure the exterior of all waste containers remains clean and free from contamination.
-
-
Accurate Labeling:
-
Promptly and clearly label the waste container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An estimate of the concentration and total quantity
-
The accumulation start date
-
The name and contact information of the responsible individual and laboratory
-
-
-
Secure Storage:
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
This storage location should be away from high-traffic areas and segregated from incompatible materials.
-
Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup.
-
Adhere to your institution's specific procedures for waste collection and documentation.
-
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.
-
Disposal Workflow Diagram
Caption: A stepwise workflow for the safe and compliant disposal of this compound.
By adhering to this structured disposal protocol, laboratory professionals can effectively manage this compound waste, upholding the highest standards of safety, environmental responsibility, and regulatory compliance. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Personal protective equipment for handling E6 berbamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of E6 berbamine (B205283), a calmodulin inhibitor used in scientific research. While the available Safety Data Sheet (SDS) for E6 berbamine indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), this guide outlines a set of best practices to ensure a safe laboratory environment and responsible chemical management, fostering a culture of safety that goes beyond minimum requirements.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where chemicals are handled. |
| Hand Protection | Nitrile gloves | Select gloves that are impermeable and resistant to the chemical. As no specific glove material recommendation is available, nitrile gloves are a standard choice for handling chemical powders. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Not generally required | According to the Safety Data Sheet, respiratory protection is not required for handling this compound. However, if the material is being handled in a way that generates dust, a dust mask or respirator may be appropriate based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is essential for minimizing risk and ensuring the integrity of your experiments.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Designate a Handling Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a specific benchtop away from high-traffic areas.
-
Assemble all necessary materials: Have all required equipment, including PPE, weighing paper, spatulas, and waste containers, ready before you begin.
-
Ensure proper ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any airborne particles.
Handling this compound Powder
-
Don appropriate PPE: Put on your lab coat, safety glasses, and gloves.
-
Weighing the compound:
-
Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or paper using a clean spatula.
-
Avoid creating dust. If dust is generated, work in a fume hood.
-
Close the stock container tightly immediately after use.
-
-
Preparing solutions:
-
Add the solvent to the vessel containing the weighed this compound.
-
If sonication or heating is required, ensure the container is appropriate for that purpose and properly sealed or covered.
-
-
Clean-up:
-
Clean any spills immediately. For small powder spills, gently wipe with a damp paper towel and dispose of it in the designated chemical waste container.
-
Clean all equipment used for handling this compound.
-
Post-Handling Procedures
-
Decontaminate work area: Wipe down the designated handling area with an appropriate cleaning agent.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory.
-
Wash hands: Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a properly labeled container according to your institution's hazardous waste disposal guidelines. While the SDS suggests smaller quantities can be disposed of with household waste, this is not a standard or recommended practice in a research setting. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Dispose of in a designated solid chemical waste container. |
| Contaminated Solvents | Collect in a properly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain. |
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment Logic
The selection of appropriate PPE is based on a risk assessment of the potential hazards.
Caption: Logic for selecting PPE for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
